1,5-Diazecane-6,10-dione
Description
Properties
CAS No. |
1489-84-5 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1,5-diazecane-6,10-dione |
InChI |
InChI=1S/C8H14N2O2/c11-7-3-1-4-8(12)10-6-2-5-9-7/h1-6H2,(H,9,11)(H,10,12) |
InChI Key |
SQZYOKOZTGDMBU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NCCCNC(=O)C1 |
Canonical SMILES |
C1CC(=O)NCCCNC(=O)C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 1,5-Diazecane-6,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 1,5-diazecane-6,10-dione, a ten-membered heterocyclic compound. Due to the absence of established, direct synthesis routes in the current literature for this specific molecule, this document provides a rational, multi-step approach based on well-understood organic chemistry principles and analogous reactions. The proposed synthesis is divided into two main stages: the preparation of a linear diamine precursor, N,N'-bis(3-aminopropyl)malonamide, followed by an intramolecular cyclization to form the target diazcanedione.
This guide offers detailed experimental protocols, data tables for analogous transformations to inform expected outcomes, and visual diagrams to clarify the synthetic workflow.
Part 1: Synthesis of the Linear Precursor: N,N'-bis(3-aminopropyl)malonamide
The synthesis of the linear precursor is proposed as a two-step process, commencing with the double Michael addition of acrylonitrile to malonamide, followed by the catalytic hydrogenation of the resulting dinitrile.
Step 1a: Synthesis of N,N'-bis(2-cyanoethyl)malonamide
This step involves a base-catalyzed Michael addition of acrylonitrile to both amide N-H bonds of malonamide.
Experimental Protocol:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Reagents: Malonamide (1 equivalent) is dissolved in a suitable solvent such as water or a monohydric alcohol (e.g., ethanol). A catalytic amount of a base (e.g., sodium hydroxide or triethylamine) is added to the solution.
-
Addition of Acrylonitrile: Acrylonitrile (2.0-2.5 equivalents) is charged into the dropping funnel and added dropwise to the stirred malonamide solution over a period of 2-6 hours. The reaction is exothermic and the temperature should be maintained between 30-70°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of malonamide.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If an aqueous solvent is used, the product may precipitate and can be collected by filtration. If an alcohol is the solvent, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Reaction Parameters for Analogous Cyanoethylation Reactions
| Reactant | Acrylonitrile (equiv.) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethylenediamine | 2.0 - 2.5 | None (or water) | Monohydric Alcohol | 30 - 70 | 2 - 6 | High | [1] |
| Ethylenediamine | 3.0 | None | - | - | 3 | 60 | [2] |
Step 1b: Reduction of N,N'-bis(2-cyanoethyl)malonamide to N,N'-bis(3-aminopropyl)malonamide
The dinitrile intermediate is reduced to the corresponding primary diamine using catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation.
Experimental Protocol:
-
Reaction Setup: A high-pressure autoclave (e.g., Parr hydrogenator) is charged with N,N'-bis(2-cyanoethyl)malonamide (1 equivalent), a suitable solvent (e.g., ethanol or methanol), and Raney Nickel catalyst (typically 5-10% by weight of the substrate).
-
Addition of Base: An inorganic base such as sodium hydroxide or the use of methanolic ammonia can improve selectivity for the primary amine and reduce the formation of secondary amine byproducts.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to approximately 50 psi (or higher, up to 14 MPa, depending on the specific setup and substrate). The reaction mixture is stirred vigorously at a temperature ranging from room temperature to 100°C.
-
Reaction Monitoring: The reaction is monitored by the uptake of hydrogen. The completion of the reaction can be confirmed by GC or TLC analysis of an aliquot.
-
Work-up and Isolation: After the reaction is complete, the autoclave is cooled and depressurized. The reaction mixture is filtered to remove the Raney Nickel catalyst. The filtrate is concentrated under reduced pressure to yield the crude diamine, N,N'-bis(3-aminopropyl)malonamide. The product can be further purified by vacuum distillation or recrystallization if necessary.
Table 2: Conditions for Catalytic Hydrogenation of Dinitriles
| Substrate | Catalyst | Solvent | Base/Additive | Pressure (MPa) | Temperature (°C) | Selectivity for Diamine (%) | Reference |
| Adiponitrile | Raney Ni-Cr | Acetic Anhydride | NaOH | ~0.35 | 50 | 77 | [3] |
| Dicyanobenzene | Raney Ni-Ti | Butanol | Ammonia | ~14 | 140 - 180 | 60 | [3] |
| Aliphatic/Aromatic Nitriles | Raney Ni | Dry Ethanol | KBH4 | Atmospheric | Room Temp | High | [4] |
| Adiponitrile | Raney Ni | - | - | - | - | - | [5] |
Proposed Pathway for Linear Precursor Synthesis
Caption: Proposed two-step synthesis of the linear diamine precursor.
Part 2: Intramolecular Cyclization to this compound
The final step is the formation of the ten-membered ring via an intramolecular double amide bond formation. To favor cyclization over intermolecular polymerization, this reaction must be carried out under high-dilution conditions. Two potential methods are proposed: direct amide coupling and cyclization via a reactive intermediate.
Method A: Direct Intramolecular Amide Coupling
This method utilizes a peptide coupling reagent to facilitate the direct formation of the amide bonds in a single step from the linear diamine precursor, which would first need to be hydrolyzed to the corresponding amino acid. A more direct approach is the reaction of the synthesized diamine with a malonic acid derivative like malonyl chloride or a diester.
Experimental Protocol (using Diacyl Chloride):
-
High-Dilution Setup: A multi-port flask is set up for high-dilution reaction. This typically involves two syringe pumps for the slow, simultaneous addition of the reactants into a large volume of solvent.
-
Reactant Preparation: A solution of N,N'-bis(3-aminopropyl)malonamide (1 equivalent) in a dry, non-protic solvent (e.g., dichloromethane or THF) is prepared. A separate solution of malonyl chloride (1 equivalent) in the same solvent is also prepared. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) is added to the diamine solution.
-
Slow Addition: The two reactant solutions are added dropwise via the syringe pumps over an extended period (e.g., 8-12 hours) to a vigorously stirred, large volume of the solvent in the reaction flask, maintained at room temperature or 0°C.
-
Reaction and Work-up: After the addition is complete, the reaction is stirred for an additional 12-24 hours. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent and washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound.
Table 3: Common Amide Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Solvent | General Characteristics |
| DCC, DIC | HOBt, HOAt | DIEA, NMM | DMF, DCM | Forms urea byproduct, can cause racemization. |
| HATU, HBTU | - | DIEA, NMM | DMF, ACN | High efficiency, less racemization. |
| T3P | Pyridine | Pyridine | EtOAc, DCM | Effective dehydrating agent, broad applicability. |
| Acyl Chlorides | - | TEA, Pyridine | DCM, THF | Highly reactive, requires careful control of addition. |
DCC: Dicyclohexylcarbodiimide, DIC: Diisopropylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, HOAt: 1-Hydroxy-7-azabenzotriazole, DIEA: Diisopropylethylamine, NMM: N-Methylmorpholine, DMF: Dimethylformamide, DCM: Dichloromethane, HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU: (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), T3P: Propylphosphonic anhydride, TEA: Triethylamine.
Proposed Intramolecular Cyclization Workflow
Caption: Experimental workflow for the high-dilution intramolecular cyclization.
Summary and Outlook
The synthesis of this compound presents a significant challenge due to the propensity for intermolecular polymerization during the formation of a medium-sized ring. The proposed pathway, involving the synthesis of a linear diamine precursor followed by a high-dilution intramolecular cyclization, offers a logical and feasible approach. The successful execution of this synthesis will rely heavily on the careful control of reaction conditions, particularly during the final cyclization step, to maximize the yield of the desired cyclic product. The experimental protocols and data provided herein for analogous reactions should serve as a valuable starting point for researchers and scientists in the development of a robust synthesis for this target molecule. Further optimization of catalysts, solvents, and reaction times will likely be necessary to achieve high yields and purity.
References
- 1. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 2. EP1955997A1 - Selective manufacture of N, N'-bis(cyanoethyl)-1,2-ethylenediamine and N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 3. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to the Physicochemical Properties of 1,5-Diazecane-6,10-dione
Disclaimer: 1,5-Diazecane-6,10-dione is a novel chemical entity with limited to no published experimental data. The information presented in this guide regarding its physicochemical properties is based on computational predictions and estimations derived from structurally similar compounds. The experimental protocols provided are general methodologies applicable to the synthesis and characterization of cyclic diamides and would require specific optimization for this molecule.
Introduction
This compound is a cyclic diamide, a class of compounds that incorporates two amide functional groups within a ring structure.[1] Specifically, it is a 10-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 5, and two carbonyl groups at positions 6 and 10. The cyclic amide scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products and synthetic compounds. This guide aims to provide a comprehensive overview of the predicted physicochemical properties of this compound, along with generalized experimental protocols for its synthesis and characterization, to support further research and development efforts.
Predicted Physicochemical Properties
Due to the absence of experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values are estimated based on computational models and by drawing parallels with structurally related cyclic diamides.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₄N₂O₂ | Calculated based on the chemical structure. |
| Molecular Weight | 170.21 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Predicted based on the common appearance of similar small organic molecules. |
| Melting Point | 150 - 200 °C (estimate) | Highly dependent on crystal lattice energy. Cyclic amides often have relatively high melting points due to intermolecular hydrogen bonding. |
| Boiling Point | > 300 °C (estimate) | Expected to be high due to the polar nature and potential for hydrogen bonding. Likely to decompose before boiling at atmospheric pressure. |
| Water Solubility | Moderately Soluble | The presence of two amide groups capable of hydrogen bonding with water suggests some solubility. However, the hydrocarbon backbone may limit high solubility. |
| logP (Octanol-Water Partition Coefficient) | -0.5 to 1.0 (estimate) | The two polar amide groups would decrease the logP value, suggesting a more hydrophilic character. The exact value would depend on the conformational arrangement. |
| pKa (Acidic) | 16 - 18 (estimate) | Refers to the N-H protons of the amide groups. Amides are very weak acids. |
| pKa (Basic) | < 0 (estimate) | The lone pairs on the amide nitrogens are delocalized by resonance with the carbonyl groups, making them essentially non-basic. |
| Hydrogen Bond Donors | 2 | The two N-H groups. |
| Hydrogen Bond Acceptors | 2 | The two C=O groups. |
| Rotatable Bonds | 2 (in the ring) | The number of rotatable bonds in the 10-membered ring is limited, contributing to a degree of conformational rigidity. |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of a cyclic diamide like this compound.
A common method for the synthesis of lactams (cyclic amides) is the intramolecular cyclization of an appropriate linear amino acid.[2][3][4] For this compound, a plausible precursor would be a dipeptide derivative.
1. Precursor Synthesis:
-
Synthesize the linear dipeptide precursor, N-(tert-butoxycarbonyl)-L-ornithylglycine methyl ester, using standard solution-phase or solid-phase peptide synthesis techniques.
2. Deprotection of the N-terminus:
-
Dissolve the protected dipeptide in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Add TFA dropwise at 0 °C to remove the Boc protecting group from the terminal amine.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Remove the solvent and excess TFA under reduced pressure.
3. Intramolecular Cyclization:
-
Dissolve the deprotected dipeptide ester in a large volume of a suitable high-boiling solvent (e.g., dichloromethane or N,N-dimethylformamide (DMF)) to favor intramolecular cyclization over intermolecular polymerization.
-
Add a peptide coupling reagent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), along with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and stereochemistry of the synthesized compound.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, coupling constants, and integration of the different protons in the molecule.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms, including the characteristic carbonyl peaks of the amide groups.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC) to fully assign the structure.
-
NOESY/ROESY: For conformational analysis, Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) experiments can be performed to identify through-space correlations between protons.[5][6]
2. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the compound and to obtain fragmentation patterns for structural elucidation.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of formic acid or ammonium acetate to promote ionization.
-
Ionization Method: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion, which allows for the confirmation of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern can provide valuable information about the sequence and connectivity of the atoms in the ring.[7][8][9]
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the synthesized compound and for purification.
-
Method: Reversed-phase HPLC is a common method for the analysis of small molecules.[10][11][12]
-
Stationary Phase: A C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% TFA or formic acid, is employed.
-
Detection: A UV detector is commonly used, monitoring at a wavelength where the amide bond absorbs (around 210-220 nm).
-
Purity Assessment: The purity of the sample can be determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Characterization workflow for a novel compound.
References
- 1. This compound | 1489-84-5 | Benchchem [benchchem.com]
- 2. Lactam - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Lactam synthesis [quimicaorganica.org]
- 5. Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 低分子HPLC [sigmaaldrich.com]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,5-Diazecane-6,10-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,5-Diazecane-6,10-dione, a cyclic diamide with potential applications in medicinal chemistry and materials science. This document consolidates available information on its chemical identity, properties, and relevant biological studies of structurally similar compounds, offering a valuable resource for researchers and developers in the life sciences. Due to the limited publicly available data specifically on this compound, this guide also includes methodologies and findings from closely related diazepine and diazocine derivatives to infer potential characteristics and guide future research.
Chemical Identity and Properties
This compound is a ten-membered heterocyclic compound containing two nitrogen atoms and two ketone groups. Its core structure is a cyclic diamide.
| Identifier | Value |
| CAS Number | 1489-84-5[1] |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₄N₂O₂ |
| Molecular Weight | 170.21 g/mol |
| Canonical SMILES | C1CCNC(=O)CCCC(=O)N1 |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible literature, general methods for the synthesis of related cyclic diamides can be adapted. These often involve the cyclization of linear precursors containing the appropriate diamine and dicarboxylic acid functionalities.
Hypothetical Synthetic Workflow:
Caption: A generalized workflow for the synthesis of cyclic diamides.
Characterization Techniques:
The characterization of this compound would involve standard analytical techniques to confirm its structure and purity.
| Technique | Expected Data |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would confirm the proton and carbon environments, respectively, characteristic of the cyclic diamide structure. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, aiding in the confirmation of its identity. |
| Infrared (IR) Spectroscopy | IR analysis would reveal characteristic absorption bands for the amide C=O and N-H stretching vibrations. |
| X-ray Crystallography | Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule. |
Potential Biological Activity and Therapeutic Applications (Inferred from Related Compounds)
Direct biological studies on this compound are not widely reported. However, the broader class of diazepine and diazocine-dione derivatives has attracted significant interest in drug discovery due to their diverse pharmacological activities.
Anticancer Activity
Derivatives of dibenzo[b,f][2][3]diazocine-6,12-diones have been evaluated for their cytotoxic effects against various cancer cell lines.[4][5] For instance, certain substituted derivatives have shown moderate activity against HeLa and U87 cell lines.[4][5] The mechanism of action for some related compounds involves the inhibition of tubulin polymerization, leading to apoptosis in cancer cells.
Antimicrobial Activity
Novel series of 1,5-benzodiazepine derivatives have been synthesized and evaluated for their antimicrobial properties.[3] Some of these compounds have demonstrated inhibitory effects against fungi such as C. neoformans and bacteria.[3]
Logical Relationship of Biological Evaluation:
Caption: A flowchart depicting the typical stages of biological evaluation for a novel compound.
Experimental Protocols (Exemplary from Related Compound Studies)
The following are generalized experimental protocols based on studies of structurally related compounds, which could be adapted for the investigation of this compound.
General Synthesis of a Dibenzo[b,f][2][3]diazocine-6,12(5H,11H)-dione Derivative
This three-step method utilizes substituted 1H-benzo[d][1][2]oxazine-2,4-diones and 2-aminobenzoic acids as starting materials. The final cyclization step is performed with sodium hydride in refluxing anhydrous THF.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, U87) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a further 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Signaling Pathways (Hypothetical)
Given the anticancer activity of related compounds, this compound, if found to be bioactive, could potentially modulate signaling pathways involved in cell proliferation and apoptosis.
Hypothesized Signaling Pathway Involvement:
Caption: A potential mechanism of action via tubulin polymerization inhibition.
Conclusion and Future Directions
This compound represents a simple cyclic diamide with potential for further investigation. While specific data for this compound is scarce, the known biological activities of related diazepine and diazocine-dione scaffolds suggest that it could be a valuable starting point for the design and synthesis of novel therapeutic agents. Future research should focus on developing a robust synthetic route, comprehensive characterization, and a thorough evaluation of its biological properties. Investigating its potential to modulate various signaling pathways, particularly those relevant to cancer and infectious diseases, will be crucial in uncovering its therapeutic potential.
References
- 1. This compound | 1489-84-5 | Benchchem [benchchem.com]
- 2. Synthesis and biological evaluation of new 1,5-diazaanthraquinones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 1,5-Diazecane-6,10-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical characteristics of the cyclic diamide, 1,5-Diazecane-6,10-dione. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on established principles of organic spectroscopy, alongside detailed, best-practice experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, analysis, and potential applications of this and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic data for analogous functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 - 7.8 | Broad Singlet | 2H | N-H |
| ~3.2 - 3.4 | Triplet | 4H | -CH ₂-NH- |
| ~2.4 - 2.6 | Triplet | 4H | -CH ₂-C=O |
| ~1.7 - 1.9 | Quintet | 4H | -CH₂-CH ₂-CH₂- |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~172 - 175 | C =O (Amide Carbonyl) |
| ~40 - 45 | -C H₂-NH- |
| ~35 - 40 | -C H₂-C=O |
| ~25 - 30 | -CH₂-C H₂-CH₂- |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Strong, Broad | N-H Stretch (Amide) |
| ~2850 - 2950 | Medium | C-H Stretch (Aliphatic) |
| ~1640 - 1680 | Strong | C=O Stretch (Amide I Band) |
| ~1540 - 1570 | Strong | N-H Bend (Amide II Band) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Data for this compound
| m/z | Predicted Intensity | Assignment |
| 170.1055 | High | [M]⁺ (Molecular Ion) |
| 141 | Medium | [M - CO]⁺ or [M - NH]⁺ |
| 113 | Medium | [M - C₂H₅NO]⁺ |
| 85 | High | [C₄H₅NO]⁺ |
| 56 | High | [C₃H₆N]⁺ |
Experimental Protocols
The following are detailed protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A potential synthetic route to this compound involves the cyclization of a linear precursor. One plausible method is the intramolecular amide bond formation from an appropriate amino acid derivative.
Materials:
-
N,N'-bis(tert-butoxycarbonyl)-1,5-diaminopentane
-
Adipoyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
High-purity nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Acylation: Dissolve N,N'-bis(tert-butoxycarbonyl)-1,5-diaminopentane (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath. Add a solution of adipoyl chloride (1 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected linear precursor.
-
Deprotection and Cyclization: Dissolve the crude protected precursor in a 1:1 mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 2-4 hours to remove the Boc protecting groups.
-
High Dilution Cyclization: After removal of the TFA under reduced pressure, dissolve the resulting crude diamine dihydrochloride salt in a large volume of a suitable high-boiling solvent (e.g., toluene or xylene) containing a non-nucleophilic base such as diisopropylethylamine (DIPEA). Heat the solution to reflux under high dilution conditions to favor intramolecular cyclization.
-
Purification: After cooling, wash the reaction mixture, dry the organic phase, and remove the solvent. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition: Acquire proton NMR spectra using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm and a longer relaxation delay (5-10 seconds) or the use of a relaxation agent for quaternary carbons.
Infrared (IR) Spectroscopy:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce a solid sample directly for EI.
-
Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C. For EI, use a standard electron energy of 70 eV.
Workflow and Pathway Visualizations
The following diagrams illustrate the synthetic and analytical workflow for this compound.
An In-depth Technical Guide to the Solubility of 1,5-Diazecane-6,10-dione in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Diazecane-6,10-dione, a cyclic diamide of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific experimental data for this compound, this document outlines the expected solubility in common laboratory solvents based on the general properties of cyclic amides. Furthermore, it provides detailed, adaptable experimental protocols for determining the solubility of solid organic compounds, which can be applied to this compound. A representative synthesis workflow is also presented to provide context for its preparation.
Introduction to this compound
This compound is a ten-membered heterocyclic compound containing two amide functional groups within its ring structure. As a cyclic diamide, its physicochemical properties, including solubility, are governed by the presence of both polar amide bonds capable of hydrogen bonding and a nonpolar hydrocarbon backbone. Understanding its solubility is crucial for its application in synthesis, purification, formulation, and biological screening.
Predicted Solubility Profile
The predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below.
| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amide groups can act as hydrogen bond donors and acceptors, interacting with protic solvents.[2] However, the hydrocarbon portion of the ring may limit high solubility in highly polar solvents like water.[1] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate the amide functional groups, leading to good solubility. |
| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Moderate | A balance between polarity and nonpolar character allows for some interaction with the amide groups without being hindered by the hydrocarbon backbone. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The nonpolar nature of these solvents does not favor interaction with the polar amide groups of this compound.[1] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
3.1. Materials and Equipment
-
This compound (solid)
-
A selection of solvents (e.g., water, ethanol, DMSO, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.[5] The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.[5]
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.[5]
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Accurately weigh a clean, dry container.
-
Transfer a known volume of the filtered saturated solution to the container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.[5]
-
Once the solvent is completely removed, reweigh the container with the dried solute.
-
Calculate the solubility in g/L or mg/mL.
-
-
Instrumental Analysis (e.g., HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
-
3.3. Data Presentation The quantitative solubility data should be presented in a clear, tabular format, specifying the solvent, temperature, and solubility value with appropriate units (e.g., g/L, mol/L).
Representative Synthesis Workflow
Caption: A representative workflow for the synthesis of this compound.
Conclusion
While specific experimental solubility data for this compound remains to be published, this guide provides a robust framework for researchers. The predicted solubility profile, based on the chemical nature of cyclic diamides, offers a starting point for solvent selection. The detailed experimental protocol provided herein can be readily implemented to generate precise quantitative solubility data. This information is essential for advancing the research and development of applications involving this compound.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. organic chemistry - Solubility of Amides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. quora.com [quora.com]
- 6. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability of 1,5-Diazecane-6,10-dione
This technical guide is intended for researchers, scientists, and drug development professionals interested in the thermal stability of 1,5-Diazecane-6,10-dione, a ten-membered cyclic diamide. Understanding the thermal properties of such compounds is critical for determining their suitability for various applications, including pharmaceuticals and materials science, where stability under different temperature regimes is a key factor.
Introduction to Thermal Stability of Cyclic Diamides
Cyclic diamides, such as this compound, are heterocyclic compounds containing two amide linkages within a ring structure. Their thermal stability is influenced by several factors including ring size, substituent effects, and intermolecular interactions such as hydrogen bonding. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal behavior of these molecules. TGA provides information on the decomposition temperature and mass loss profile, while DSC is used to determine melting points, glass transitions, and enthalpies of phase changes.
Quantitative Thermal Analysis Data
While specific data for this compound is not available, the following table presents hypothetical data for a generic cyclic diamide, alongside published data for a related smaller cyclic diamide, Piperazine-2,5-dione (also known as glycine anhydride), to illustrate the typical parameters measured.
| Compound | Onset Decomposition Temperature (Tonset) (°C) | 5% Mass Loss Temperature (Td5%) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Piperazine-2,5-dione | ~260 | ~275 | ~315 | 310-312 | Data not available |
Note: The data for Piperazine-2,5-dione is compiled from various sources and is provided for illustrative purposes. Experimental conditions will affect these values.
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses on a compound like this compound.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the powdered this compound sample into a ceramic or platinum crucible.[3][4]
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.[4]
-
Temperature Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[4]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature, the temperature at 5% mass loss (Td5%), and the peak decomposition temperature from the derivative of the TGA curve (DTG).
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the powdered this compound sample into an aluminum pan.[6] Crimp the pan with a lid.[6] Prepare an empty, sealed aluminum pan as a reference.[6]
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 350°C) at a heating rate of 10°C/min.
-
Cool the sample to 25°C at a rate of 10°C/min.
-
Perform a second heating cycle under the same conditions as the first to observe any changes in thermal behavior after the initial melt.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point (Tm) is determined as the peak temperature of the endothermic transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
4.2. Hypothetical Thermal Decomposition Pathway
The thermal decomposition of cyclic diamides can proceed through various pathways, including ring-opening and fragmentation. The following diagram illustrates a hypothetical decomposition pathway for a generic cyclic diamide.
Conclusion
While specific thermal stability data for this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. The detailed experimental protocols for TGA and DSC, along with the illustrative data and diagrams, offer a solid foundation for researchers to conduct their own investigations. The thermal behavior of this compound is anticipated to be influenced by its ten-membered ring structure, and empirical determination of its decomposition temperature and melting point is crucial for its potential applications in drug development and materials science. The methodologies outlined herein will enable the generation of reliable data to fill the existing knowledge gap.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. epfl.ch [epfl.ch]
- 4. 2.5.3. Thermogravimetric Analysis (TGA) [bio-protocol.org]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. engineering.purdue.edu [engineering.purdue.edu]
Unveiling the Potential: A Technical Guide to the Anticipated Biological Activity of 1,5-Diazecane-6,10-dione
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current landscape of scientific knowledge surrounding the potential biological activity of the cyclic diamide, 1,5-Diazecane-6,10-dione. Our comprehensive literature review reveals a significant gap in the experimental data for this specific molecule. To bridge this gap and stimulate future research, this document provides an in-depth analysis of structurally related compounds, including cyclic dipeptides and various diazepine-dione derivatives. By examining the established biological activities, mechanisms of action, and quantitative efficacy of these related molecules, we extrapolate the potential therapeutic avenues for this compound. This guide summarizes key quantitative data in structured tables, details common experimental protocols, and visualizes relevant signaling pathways to serve as a foundational resource for researchers interested in exploring the pharmacological potential of this novel scaffold.
Introduction: An Unexplored Scaffold
This compound is a 10-membered heterocyclic compound featuring two amide functional groups within its ring structure. As a cyclic diamide, it belongs to a broad class of molecules known for their diverse biological activities. Cyclic peptides, a well-studied subclass of cyclic diamides, exhibit a range of pharmacological properties including antimicrobial, antiviral, and anti-tumor effects.[1][2] The conformational rigidity of the cyclic structure often leads to enhanced stability, resistance to proteolysis, and specific interactions with biological targets compared to their linear counterparts.[3][4]
Despite the promising activities of related compounds, a thorough search of the scientific literature and chemical databases reveals a notable absence of studies on the synthesis, characterization, and biological evaluation of this compound. This presents a unique opportunity for discovery and innovation in the field of medicinal chemistry. This guide, therefore, aims to provide a comprehensive overview of the known biological activities of structurally analogous compounds to inform and inspire future investigations into this compound.
Potential Biological Activities Based on Structurally Related Compounds
The biological activities of various cyclic diamides and diazepine-containing molecules suggest several potential areas of investigation for this compound.
Antimicrobial and Antifungal Activity
Cyclic dipeptides are known to possess concentration-dependent antibacterial properties against a range of pathogens, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.[1] Furthermore, derivatives of 1,5-benzodiazepines have demonstrated notable antifungal activity, particularly against Cryptococcus neoformans. This suggests that the this compound scaffold may serve as a promising starting point for the development of novel antimicrobial and antifungal agents.
Anticancer and Cytotoxic Effects
Certain cyclic dipeptides have been shown to have anti-tumor properties.[1] For instance, some have been observed to induce differentiation in cancer cell lines, such as HT-29 cells, which is a hallmark of potential anti-cancer activity.[1] While some related diazepine derivatives have shown weak cytotoxic effects, they have provided valuable structure-activity relationships for designing more potent compounds.
Central Nervous System (CNS) Activity
The diazepine ring is a core component of the benzodiazepine class of drugs, which are widely used for their anxiolytic, sedative, muscle-relaxant, and anticonvulsant effects.[5][6][7] These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[8][9] The structural similarity of the diazepine moiety within this compound suggests that it could potentially interact with CNS targets.
Quantitative Data from Structurally Related Compounds
To provide a quantitative perspective, the following tables summarize the efficacy of various structurally related compounds. It is crucial to note that these data are for compounds analogous to this compound and not for the molecule itself.
Table 1: Anticonvulsant Activity of a Substituted 4,6-diazaspiro[2.4]heptane-5,7-dione
| Compound | Maximal Electroshock (MES) ED50 (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) |
| 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione | 12.5 | >100 | 310 | 24.8 |
Data from He et al., Eur J Med Chem, 2010.[10]
Experimental Protocols for Key Assays
The following are generalized methodologies for assays commonly used to evaluate the biological activities discussed. These can serve as a starting point for designing experiments for this compound.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disc Diffusion Assay)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and evenly streaked across the surface of a Mueller-Hinton agar plate.
-
Application of Test Compound: Sterile paper discs are impregnated with known concentrations of the test compound (dissolved in a suitable solvent) and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Measurement of Inhibition Zone: The diameter of the zone of no microbial growth around each disc is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HT-29) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.
Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
-
Animal Model: The test is typically performed in mice or rats.
-
Compound Administration: The test compound is administered to the animals via an appropriate route (e.g., intraperitoneal or oral) at various doses. A control group receives the vehicle.
-
Induction of Seizure: After a predetermined time for drug absorption, a maximal seizure is induced by applying an electrical stimulus through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Visualization of Potential Mechanisms and Workflows
To illustrate the potential mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Hypothetical mechanism of this compound acting as a positive allosteric modulator of the GABA-A receptor.
Caption: Proposed workflow for the biological evaluation of this compound.
Conclusion and Future Directions
While there is currently no direct experimental evidence for the biological activity of this compound, the extensive research on structurally related cyclic diamides and diazepine derivatives strongly suggests its potential as a valuable scaffold in drug discovery. The diverse pharmacological profiles of these related compounds, ranging from antimicrobial to CNS-active, underscore the promise of this unexplored molecule.
Future research should prioritize the development of a robust synthetic route to this compound and its derivatives. Subsequent in vitro screening against a broad panel of biological targets, including various microbial strains, cancer cell lines, and CNS receptors, is warranted. The methodologies and comparative data presented in this guide offer a solid foundation for initiating such investigations. The exploration of this compound represents an exciting frontier with the potential to yield novel therapeutic agents.
References
- 1. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Rational and combinatorial tailoring of bioactive cyclic dipeptides [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Diazepam - Wikipedia [en.wikipedia.org]
- 6. Diazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,5-Diazecane-6,10-dione Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,5-diazecane-6,10-dione and its derivatives and analogs, focusing on their synthesis, biological activity, and potential as scaffolds in drug development. The information is curated for researchers and scientists in the field of medicinal chemistry and drug discovery.
Introduction
The this compound core is a ten-membered cyclic diamide that has garnered interest as a scaffold for the design of biologically active molecules. The structural rigidity and potential for diverse functionalization make it and its analogs, particularly fused aromatic derivatives like dibenzo[b,f][1][2]diazocine-6,12-diones, promising candidates for the development of novel therapeutics. Research into these compounds has primarily focused on their potential as antimitotic agents, with some analogs exhibiting significant cytotoxic effects against various cancer cell lines.
Synthesis of this compound and Analogs
A more thoroughly documented synthetic route exists for the analogous dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones. A facile three-step method has been developed for the synthesis of unsymmetrically substituted derivatives, which allows for the introduction of various substituents to explore structure-activity relationships.[1][2]
Experimental Protocol: Synthesis of Unsymmetrically Substituted Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones[1]
This protocol describes a general procedure for the final cyclization step in the synthesis of dibenzo[b,f][1][2]diazocine-6,12(5H,11H)diones from 2-(2-aminobenzamido)benzoic acid methyl esters.
Materials:
-
2-(2-Aminobenzamido)benzoic acids methyl esters
-
Anhydrous Tetrahydrofuran (THF)
-
60% Sodium hydride (NaH) in mineral oil
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 2-(2-aminobenzamido)benzoic acid methyl ester in anhydrous THF (20 mL/mmol).
-
Add 60% sodium hydride in mineral oil (2 equivalents) to the solution.
-
Reflux the resulting solution for 18 hours.
-
Evaporate the excess THF under reduced pressure.
-
Pour the obtained residue into 1 N HCl.
-
Extract the crude product with ethyl acetate.
-
Combine the organic layers and wash with 1 N HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the crude product, which can be further purified by chromatography.
Biological Activity and Mechanism of Action
Derivatives of this compound, particularly the dibenzo[b,f][1][2]diazocine-6,12-diones, have been evaluated for their cytotoxic activity against a panel of cancer cell lines. Several of these compounds have demonstrated notable, albeit in some cases weak, cytotoxic effects. The proposed mechanism of action for the antimitotic activity of some cyclic diamides is the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and subsequent cell death.
Quantitative Cytotoxicity Data
The following tables summarize the reported 50% inhibitory concentration (IC50) values for a series of dibenzo[b,f][1][2]diazocine-6,12-dione derivatives against various human cancer and normal cell lines.
Table 1: Cytotoxicity of Dibenzo[b,f][1][2]diazocine-6,12-dione Derivatives (Series 1) [1][2]
| Compound | R1 | R2 | R3 | R4 | Cell Line | IC50 (µM) |
| 10b | H | Br | H | H | HeLa | 97.3 |
| U87 | >200 | |||||
| HEK293 | >200 | |||||
| EUFA30 | >200 | |||||
| 10f | H | H | H | CH3 | HeLa | 105.7 |
| U87 | 125.4 | |||||
| HEK293 | 150.2 | |||||
| EUFA30 | 180.5 | |||||
| 10h | CH3 | Cl | H | H | HeLa | 75.3 |
| U87 | 75.4 | |||||
| HEK293 | 119.0 | |||||
| EUFA30 | 87.6 | |||||
| 10j | H | H | OCH3 | OCH3 | HeLa | 115.2 |
| U87 | 170.2 | |||||
| HEK293 | >200 | |||||
| EUFA30 | >200 | |||||
| 10p (dithio) | H | H | OCH3 | OCH3 | HeLa | 115.2 |
| U87 | 170.2 | |||||
| HEK293 | >200 | |||||
| EUFA30 | >200 |
Table 2: Cytotoxicity of 5,12-dihydrodibenzo[b,f][1][3]diazocine-6,11-dione Derivatives (Series 2)
| Compound | Cell Line | IC50 (µM) |
| 3f | HeLa | 93.7 |
| BICR18 | 102.5 | |
| U87 | 110.1 | |
| EUFA30 | 150.9 | |
| 3g | HeLa | 120.3 |
| BICR18 | 135.8 | |
| U87 | 142.6 | |
| EUFA30 | 180.2 | |
| 3h | HeLa | 105.4 |
| BICR18 | 115.7 | |
| U87 | 123.9 | |
| EUFA30 | 165.4 | |
| 3n | HeLa | 98.2 |
| BICR18 | 108.9 | |
| U87 | 115.3 | |
| EUFA30 | 155.6 | |
| 3o | HeLa | 112.8 |
| BICR18 | 128.4 | |
| U87 | 135.1 | |
| EUFA30 | 175.3 |
Experimental Protocol: Cytotoxicity Assay
The cytotoxic effects of the dibenzo[b,f][1][2]diazocine-6,12-diones were evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, U87) and normal cell lines (e.g., HEK293, EUFA30)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT or AlamarBlue reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 1 to 200 or 300 µM). Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).
-
Add the MTT or AlamarBlue reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values using appropriate software.
Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization
The following diagram illustrates the proposed mechanism of action for antimitotic cyclic diamides that function as tubulin polymerization inhibitors.
Caption: Inhibition of tubulin polymerization by cyclic diamide derivatives.
Experimental Workflow: Synthesis and Cytotoxicity Screening
This diagram outlines the general workflow for the synthesis of dibenzo[b,f][1][2]diazocine-6,12-dione analogs and their subsequent evaluation for cytotoxic activity.
Caption: General workflow for synthesis and screening of analogs.
Conclusion
The this compound scaffold and its analogs, particularly the dibenzo[b,f][1][2]diazocine-6,12-diones, represent a class of compounds with potential for development as anticancer agents. Their synthesis, while requiring multiple steps, is achievable and allows for the generation of diverse libraries for structure-activity relationship studies. The cytotoxic activity of these compounds, likely mediated through the inhibition of tubulin polymerization, warrants further investigation and optimization to identify more potent and selective drug candidates. This guide provides a foundational resource for researchers to build upon in the exploration of this promising class of molecules.
References
The Emergence of Diazecane-Based Cyclic Peptides: A Technical Guide to a New Frontier in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic properties has led researchers to explore beyond conventional small molecules and biologics. Cyclic peptides have emerged as a promising modality, bridging the gap between these two classes of drugs. Their constrained conformation often leads to increased potency, metabolic stability, and target selectivity compared to their linear counterparts. Within the diverse landscape of cyclic peptides, those incorporating non-natural scaffolds to fine-tune their three-dimensional structure and biological activity are gaining significant attention. This technical guide delves into the burgeoning field of diazecane-based cyclic peptides, a novel class of peptidomimetics with the potential to address challenging therapeutic targets.
While the exploration of cyclic peptides containing the ten-membered diazecane ring is still in its nascent stages, this guide will provide a comprehensive overview of the foundational knowledge in this area. We will draw upon related research in medium-sized diazacycloalkanes and peptidomimetics to offer insights into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these intriguing molecules.
The Diazecane Scaffold: A Privileged Structure for Peptidomimetics
The diazecane ring, a ten-membered heterocycle containing two nitrogen atoms, offers a unique conformational flexibility that can be harnessed to mimic peptide secondary structures, such as β-turns. This mimicry is crucial for disrupting protein-protein interactions (PPIs) or for fitting into the binding pockets of enzymes and receptors. The nitrogen atoms within the diazecane scaffold provide convenient handles for further functionalization, allowing for the modulation of solubility, cell permeability, and target affinity.
The synthesis of the diazecane scaffold itself presents a synthetic challenge due to the entropic penalty associated with forming medium-sized rings. However, innovative synthetic strategies are being developed to overcome these hurdles.
Synthesis of Diazecane-Based Cyclic Peptides
The incorporation of a diazecane moiety into a cyclic peptide can be achieved through several synthetic routes. A common strategy involves the synthesis of a linear peptide precursor containing a diazecane-forming segment, followed by a macrocyclization step.
Synthesis of the Diazecane Precursor
A key challenge lies in the stereoselective synthesis of the diazecane ring. One promising approach involves a tandem aza-Prins type dimerization and cyclization process. This method allows for the stereocontrolled synthesis of 1,6-diazecanes from N-acyliminium ions and allylsilanes in a single step.
Below is a generalized workflow for the synthesis of a diazecane-containing dipeptide mimetic that could be incorporated into a larger peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) and Macrocyclization
Once the diazecane-containing building block is synthesized, it can be incorporated into a linear peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. The subsequent macrocyclization is a critical step and can be achieved through various methods, including head-to-tail, side-chain-to-side-chain, or backbone cyclization. The choice of cyclization strategy depends on the desired final structure and the amino acid sequence of the peptide.
Structure-Activity Relationships (SAR)
Due to the limited number of published studies on diazecane-based cyclic peptides, a comprehensive SAR table is not yet available. However, we can extrapolate potential SAR trends from studies on related diazocan-containing peptidomimetics and other medium-sized cyclic peptides.
| Modification Site | Structural Change | Potential Impact on Activity | Reference |
| Diazecane Ring | Substitution on Nitrogen Atoms | Modulation of solubility, cell permeability, and target interactions. Can serve as an attachment point for pharmacophores. | Inferred from diazocan studies |
| Conformational Constraint (e.g., fusion to other rings) | Increased rigidity, leading to higher target affinity and selectivity. | Inferred from general cyclic peptide principles | |
| Peptide Backbone | N-methylation | Increased metabolic stability and membrane permeability. | [General peptide literature] |
| Introduction of D-amino acids | Enhanced resistance to proteolysis. | [General peptide literature] | |
| Amino Acid Side Chains | Variation of hydrophobicity and charge | Optimization of target binding and pharmacokinetic properties. | [General peptide literature] |
Potential Therapeutic Applications and Signaling Pathways
While specific biological targets for diazecane-based cyclic peptides are yet to be extensively explored, related diazocan-containing peptidomimetics have shown promise as inhibitors of interleukin-1β (IL-1β) synthesis. This suggests that diazecane-based cyclic peptides could be developed as anti-inflammatory agents by targeting key nodes in inflammatory signaling pathways.
One such pathway is the inflammasome-mediated activation of caspase-1, which is responsible for the processing of pro-IL-1β into its active form. A hypothetical mechanism of action for a diazecane-based cyclic peptide could involve the inhibition of caspase-1.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of diazecane-based cyclic peptides are not yet standardized. However, researchers can adapt established methods from peptide chemistry and the synthesis of medium-sized heterocycles.
General Protocol for Solid-Phase Peptide Synthesis of the Linear Precursor
-
Resin Swelling: Swell a suitable resin (e.g., Rink amide resin) in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid, including the synthesized diazecane-containing building block.
-
Cleavage and Deprotection: Cleave the linear peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude linear peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the linear peptide using mass spectrometry and analytical RP-HPLC.
General Protocol for Macrocyclization
-
High Dilution: Dissolve the purified linear peptide in a large volume of a suitable solvent (e.g., DMF, DCM) to favor intramolecular cyclization over intermolecular polymerization.
-
Cyclization Reaction: Add a coupling agent and a base to the solution and stir at room temperature for an extended period.
-
Reaction Monitoring: Monitor the progress of the cyclization by RP-HPLC and mass spectrometry.
-
Work-up and Purification: Quench the reaction, remove the solvent, and purify the crude cyclic peptide by RP-HPLC.
-
Final Characterization: Characterize the final diazecane-based cyclic peptide using high-resolution mass spectrometry and NMR spectroscopy to confirm its structure and purity.
Future Outlook
The field of diazecane-based cyclic peptides is poised for significant growth. As synthetic methodologies for the construction of the diazecane scaffold become more robust and accessible, we can expect to see a surge in the design, synthesis, and biological evaluation of these novel peptidomimetics. Future research will likely focus on:
-
Developing more efficient and stereoselective syntheses of diazecane building blocks.
-
Exploring a wider range of peptide sequences and cyclization strategies to create diverse chemical libraries.
-
Screening these libraries against a variety of therapeutic targets, including enzymes, receptors, and protein-protein interactions.
-
Conducting detailed structural studies (e.g., NMR, X-ray crystallography) to understand the conformational preferences of these cyclic peptides and guide rational design.
-
Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds to assess their drug-like potential.
The unique structural features of the diazecane scaffold offer a compelling opportunity to create a new generation of cyclic peptide therapeutics with superior properties. While challenges remain, the potential rewards for drug discovery are substantial, making this an exciting and important area for future research.
In Silico Modeling of 1,5-Diazecane-6,10-dione: A Methodological Whitepaper for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1,5-Diazecane-6,10-dione, a cyclic diamide, represents a scaffold of interest in medicinal chemistry due to the structural motifs present in various biologically active molecules. This technical guide outlines a comprehensive in silico modeling workflow for the characterization of this compound and its derivatives. While specific experimental data for this molecule is nascent, this paper presents a hypothetical study targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common target in oncology, to illustrate the application of computational methods in elucidating potential therapeutic applications. The methodologies detailed herein, from molecular docking and molecular dynamics simulations to pharmacokinetic predictions, provide a robust framework for the virtual screening and optimization of novel drug candidates based on the this compound core.
Introduction
Cyclic diamide scaffolds are prevalent in a variety of biologically active compounds, offering a rigidified backbone that can pre-organize functional groups for optimal interaction with protein targets.[1] The this compound core, a 10-membered ring containing two amide linkages, presents an intriguing template for the design of novel therapeutics. In silico modeling provides a powerful and resource-effective avenue to explore the potential of such scaffolds by predicting their binding affinity to biological targets, understanding their mechanism of action at a molecular level, and evaluating their drug-like properties.
This whitepaper details a hypothetical in silico investigation of this compound as a potential inhibitor of the EGFR kinase domain. EGFR is a well-validated target in cancer therapy, and its inhibition can disrupt signaling pathways crucial for tumor growth and proliferation. By employing a suite of computational tools, we can build a comprehensive profile of this compound and guide the synthesis and experimental validation of its derivatives.
Computational Methodologies
A multi-faceted in silico approach is proposed to thoroughly investigate the interaction of this compound with the EGFR kinase domain. The workflow encompasses ligand and protein preparation, molecular docking to predict binding modes, molecular dynamics simulations to assess binding stability, and ADMET profiling to evaluate pharmacokinetic properties.
Ligand and Protein Preparation
Ligand Preparation: The three-dimensional structure of this compound was built using molecular modeling software. The structure was then energetically minimized using a suitable force field, such as MMFF94. For derivatives, various substituents were added to the core scaffold, and the resulting structures were similarly minimized.
Protein Preparation: The crystal structure of the human EGFR kinase domain in complex with a known inhibitor (e.g., PDB ID: 2GS2) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues at a physiological pH of 7.4. The structure was then subjected to energy minimization to relieve any steric clashes.
Molecular Docking
Molecular docking studies were performed to predict the preferred binding orientation of this compound and its derivatives within the ATP-binding site of the EGFR kinase domain. A grid box was defined to encompass the active site. Docking was carried out using a standard algorithm, and the resulting poses were scored based on their predicted binding affinity.
Molecular Dynamics Simulations
To evaluate the stability of the predicted protein-ligand complexes and to gain deeper insights into the binding dynamics, molecular dynamics (MD) simulations were conducted. The top-scoring docked pose of this compound with EGFR was used as the starting structure. The complex was solvated in an explicit water box with counter-ions to neutralize the system. The simulation was run for a duration of 100 nanoseconds, and trajectory analysis was performed to assess parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and protein-ligand interactions over time.
ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound were predicted using computational models. These predictions are crucial for assessing the drug-likeness of the compound and identifying potential liabilities early in the drug discovery process.
Hypothetical Results
The following tables summarize the hypothetical quantitative data obtained from the in silico modeling of this compound and its derivatives against the EGFR kinase domain.
Table 1: Molecular Docking Scores and Predicted Binding Affinities
| Compound | Derivative Substituent | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) |
| 1 | None (Parent Scaffold) | -6.8 | 15.2 |
| 1a | 4-fluorophenyl at N1 | -7.5 | 5.8 |
| 1b | 3,4-dichlorophenyl at N1 | -8.2 | 1.9 |
| 1c | 4-pyridyl at N1 | -7.9 | 3.1 |
Table 2: Molecular Dynamics Simulation Stability Metrics
| System | Average RMSD (Å) (Protein Backbone) | Average RMSD (Å) (Ligand) | Key Interacting Residues |
| EGFR - Compound 1b | 1.8 ± 0.3 | 0.9 ± 0.2 | Met793, Leu718, Gly796 |
| Apo-EGFR | 2.5 ± 0.4 | N/A | N/A |
Table 3: Predicted ADMET Properties
| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of 5 Violations | Predicted Oral Bioavailability |
| 1 | 170.20 | -1.2 | 2 | 2 | 0 | High |
| 1a | 264.28 | 0.5 | 1 | 2 | 0 | High |
| 1b | 315.18 | 1.8 | 1 | 2 | 0 | Good |
| 1c | 247.27 | -0.8 | 1 | 3 | 0 | High |
Visualizations
The following diagrams illustrate the key workflows and concepts in the in silico modeling of this compound.
Caption: General workflow for the in silico modeling of this compound.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Caption: Logical relationship between computational analyses in drug discovery.
Discussion
The hypothetical in silico study presented here demonstrates a structured approach to evaluating the therapeutic potential of the this compound scaffold. The molecular docking results suggest that derivatization of the core structure, particularly with substituted phenyl rings, could enhance binding affinity to the EGFR kinase domain. The molecular dynamics simulations for the most promising derivative, compound 1b , indicate a stable binding mode within the active site, supported by key interactions with residues known to be important for inhibitor binding.
Furthermore, the ADMET predictions for the parent scaffold and its initial derivatives are favorable, with no violations of Lipinski's Rule of 5 and predictions of good oral bioavailability. This suggests that the this compound core possesses desirable drug-like properties, making it a promising starting point for a medicinal chemistry campaign.
Conclusion
This whitepaper outlines a comprehensive in silico workflow for the characterization and optimization of novel drug candidates based on the this compound scaffold. While the presented data is hypothetical, the methodologies and logical framework provide a robust template for future computational and experimental investigations. The integration of molecular docking, molecular dynamics simulations, and ADMET prediction offers a powerful strategy to accelerate the discovery of new therapeutics. Further studies, including synthesis and in vitro biological evaluation, are warranted to validate these computational findings and explore the full potential of this promising chemical scaffold.
References
Quantum Chemical Blueprint for 1,5-Diazecane-6,10-dione: A Technical Guide for Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the conformational and electronic analysis of 1,5-Diazecane-6,10-dione. Given the interest in cyclic diamides as scaffolds in medicinal chemistry, a thorough understanding of the structural and electronic properties of this molecule at the quantum level is crucial for predicting its behavior and designing novel derivatives with enhanced biological activity.[1]
While specific experimental and computational studies on this compound are not extensively available in the public domain, this document outlines a robust methodology based on established quantum chemical techniques, particularly Density Functional Theory (DFT), which has been successfully applied to similar and more complex heterocyclic systems.[2][3] This guide will serve as a roadmap for researchers aiming to perform such calculations and interpret the resulting data.
Theoretical Background and Computational Approach
The inherent flexibility of the ten-membered ring of this compound suggests the existence of multiple low-energy conformers. Identifying the most stable conformations is a critical first step in understanding its chemical reactivity and potential intermolecular interactions. Quantum chemical calculations, particularly DFT, provide a powerful tool for this purpose.
A typical computational workflow for the study of this compound would involve the following key steps, as illustrated in the diagram below.
Detailed Experimental and Computational Protocols
This section outlines the detailed protocols that would be employed in a computational study of this compound.
2.1. Conformational Search
Due to the flexibility of the ten-membered ring, a thorough conformational search is paramount. This can be achieved using molecular mechanics methods, such as the Merck Molecular Force Field (MMFF), followed by semi-empirical or DFT re-optimization of the lowest energy conformers.
2.2. Density Functional Theory (DFT) Calculations
For accurate geometric and electronic properties, DFT calculations are the method of choice. A common and reliable approach involves using a hybrid functional, such as B3LYP, combined with a Pople-style basis set, like 6-311+G(d,p).[4] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen and oxygen atoms, while polarization functions (d,p) are necessary for describing the bonding environment accurately.
Protocol for DFT Calculations:
-
Geometry Optimization: The geometries of all low-energy conformers identified in the conformational search would be fully optimized without any symmetry constraints.
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations should be performed. The absence of imaginary frequencies indicates a true minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Single Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated functional.
-
Solvent Effects: To model the behavior of the molecule in a biological environment, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of a solvent like water.[3]
Data Presentation: Predicted Molecular Properties
The quantum chemical calculations would yield a wealth of data that can be used to characterize the molecule. This data should be presented in a clear and structured format.
3.1. Structural Parameters
The optimized geometries provide detailed information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the three-dimensional structure of the most stable conformers.
Table 1: Predicted Key Structural Parameters for the Most Stable Conformer of this compound (Illustrative Data)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C6 | O1 | 1.23 | ||
| Bond Length | C6 | N5 | 1.35 | ||
| Bond Length | N1 | C10 | 1.35 | ||
| Bond Angle | O1 | C6 | N5 | 122.5 | |
| Bond Angle | C10 | N1 | C2 | 121.0 | |
| Dihedral Angle | C2 | N1 | C10 | O2 | 175.0 |
| Dihedral Angle | C7 | C6 | N5 | C4 | -168.0 |
*Illustrative data based on typical amide bond lengths and angles.
3.2. Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the infrared (IR) spectrum of the molecule. The characteristic C=O and N-H stretching frequencies are particularly informative.
Table 2: Predicted Prominent Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |
| N-H Stretch | 3350 | High |
| C-H Stretch | 2950-3050 | Medium |
| C=O Stretch (Amide I) | 1680 | Very High |
| N-H Bend (Amide II) | 1550 | High |
*Illustrative data based on typical vibrational frequencies for amides.
3.3. Electronic Properties
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Table 3: Predicted Electronic Properties of this compound (Illustrative Data)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.0 |
| Dipole Moment | 2.5 D |
*Illustrative data.
Conclusion and Future Directions
This technical guide has outlined a comprehensive computational strategy for the in-depth quantum chemical analysis of this compound. By following these protocols, researchers can obtain detailed insights into the structural, vibrational, and electronic properties of this important molecular scaffold. The data generated from such studies would be invaluable for understanding its chemical behavior, predicting its interactions with biological targets, and guiding the synthesis of new derivatives with potential therapeutic applications. Future work should focus on applying these methods to substituted derivatives of this compound to establish structure-activity relationships.
References
- 1. This compound | 1489-84-5 | Benchchem [benchchem.com]
- 2. Synthesis, Spectroscopic Characterization, and Time‐Dependent DFT Calculations of 1‐Methyl‐5‐phenyl‐5H‐pyrido[1,2‐a]quinazoline‐3,6‐dione and Its Starting Precursor in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,5-Diazecane-6,10-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Diazecane-6,10-dione, a ten-membered cyclic diamide, represents a scaffold of interest within the broader class of medium-sized heterocyclic compounds. While its specific discovery and detailed historical account are not extensively documented in readily available scientific literature, its structural classification as a cyclic diamide places it within a family of molecules recognized for their potential in supramolecular chemistry and as frameworks for biologically active agents. This guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a proposed synthetic protocol based on established chemical principles, and a discussion of the general context of medium-sized diazacyclic diones in drug discovery. Due to the limited specific research on this compound, this document also highlights the current knowledge gaps and potential areas for future investigation.
Introduction
Medium-sized heterocyclic rings, typically defined as those containing eight to eleven atoms, present unique conformational and electronic properties that make them attractive scaffolds in medicinal chemistry. This compound (CAS No. 1489-84-5) is a member of this class, characterized by a ten-membered ring containing two nitrogen atoms and two carbonyl groups. Cyclic diamides, in general, are known for their ability to form predictable hydrogen-bonding networks, leading to self-assembly into more complex supramolecular structures.[1] While specific applications for this compound have not been widely reported, the broader family of cyclic diamides and related diazepine and diazocine structures have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively published. The following table summarizes the basic information available from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1489-84-5 | Benchchem |
| Molecular Formula | C₈H₁₄N₂O₂ | Benchchem |
| Molecular Weight | 170.21 g/mol | Calculated |
Synthesis of this compound: A Proposed Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the scientific literature, a plausible and established method for the synthesis of cyclic diamides involves the cyclocondensation of a diamine with a dicarboxylic acid or its derivative. The synthesis of medium-sized rings can be challenging due to entropic and enthalpic barriers, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Proposed Synthetic Pathway:
The most direct conceptual route to this compound is the reaction between 1,3-diaminopropane and adipic acid or a more reactive derivative like adipoyl chloride.
Figure 1: Proposed synthesis of this compound.
Detailed Methodology (Hypothetical):
Objective: To synthesize this compound via high-dilution cyclocondensation.
Materials:
-
1,3-Diaminopropane
-
Adipoyl chloride
-
Triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Syringe pumps (2)
-
Large volume three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a dilute solution of 1,3-diaminopropane and triethylamine in anhydrous DCM.
-
Prepare a separate dilute solution of adipoyl chloride in anhydrous DCM.
-
-
High-Dilution Reaction Setup:
-
Charge a large three-necked round-bottom flask with a significant volume of anhydrous DCM to serve as the reaction solvent.
-
Equip the flask with a mechanical stirrer and a reflux condenser.
-
Set up two syringe pumps, one for each of the reagent solutions.
-
-
Reaction Execution:
-
Simultaneously and slowly, add the two reagent solutions to the stirred reaction solvent in the flask over a period of several hours using the syringe pumps. The slow addition under high dilution is critical to favor the intramolecular cyclization over intermolecular polymerization.
-
Maintain the reaction mixture at room temperature or a slightly elevated temperature (e.g., reflux) to facilitate the reaction.
-
After the addition is complete, allow the reaction to stir for an additional period (e.g., 12-24 hours) to ensure completion.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess diamine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.
-
Characterization:
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.
Biological Activity and Signaling Pathways
A thorough review of the scientific literature reveals no specific studies detailing the biological activity or the involvement of this compound in any signaling pathways. While related, more complex diazepine and diazocine derivatives have shown cytotoxic and antimicrobial activities, it is crucial to note that these activities cannot be directly extrapolated to this compound without experimental validation. The lack of data in this area represents a significant knowledge gap and an opportunity for future research.
Applications in Drug Development
The utility of this compound as a core scaffold in drug development remains largely unexplored. The synthesis of medium-sized rings is a known challenge in medicinal chemistry, which may contribute to the limited investigation of this particular molecule. However, the conformational flexibility and the presence of hydrogen bond donor and acceptor groups in this compound could make it an interesting starting point for the design of novel therapeutic agents. Future studies could involve the synthesis of a library of derivatives with various substituents to explore potential structure-activity relationships against different biological targets.
Figure 2: A potential workflow for evaluating this compound in drug discovery.
Conclusion and Future Directions
This compound is a structurally simple ten-membered cyclic diamide whose discovery and history are not well-documented. While a plausible synthetic route can be proposed based on established methodologies for forming medium-sized rings, detailed experimental protocols and comprehensive physicochemical and spectral data are lacking in the public domain. Furthermore, its biological activity and potential applications in drug development remain an open field for investigation. Future research efforts should focus on the efficient and scalable synthesis of this compound, followed by a thorough characterization of its properties and a systematic evaluation of its biological activities against a diverse range of targets. Such studies would be instrumental in determining the potential of this scaffold for applications in medicinal chemistry and materials science.
References
An In-Depth Technical Guide on the Safety and Handling of 1,5-Diazecane-6,10-dione
Introduction
1,5-Diazecane-6,10-dione is a cyclic diamide, a class of compounds with a ring structure containing two amide groups. The molecule features a ten-membered ring with nitrogen atoms at positions 1 and 5, and carbonyl groups at positions 6 and 10. Cyclic diamides are of interest in medicinal chemistry and materials science due to their unique structural and chemical properties. The lack of specific toxicological and safety data for this compound necessitates a conservative approach to its handling, treating it as a potentially hazardous substance.
Hazard Identification and Classification
In the absence of specific data for this compound, a hazard assessment must be based on the general properties of cyclic amides and related compounds.
Potential Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Unknown. Assume to be harmful if ingested, in contact with skin, or inhaled.
-
Skin Corrosion/Irritation: May cause skin irritation upon prolonged or repeated contact.
-
Serious Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory or Skin Sensitization: The potential to act as a sensitizer is unknown.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single and Repeated Exposure): No data available.
Structural Analogs and Potential Reactivity
The amide bonds in the this compound ring are generally stable but can undergo hydrolysis under strong acidic or basic conditions, or enzymatic degradation. The presence of two amide functionalities within a medium-sized ring may confer unique reactivity, and the potential for thermal decomposition to release hazardous gases (e.g., oxides of nitrogen, carbon monoxide) should be considered, especially at elevated temperatures.
Exposure Controls and Personal Protection
Given the unknown toxicological profile, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.
Engineering Controls
-
All work with this compound should be conducted in a properly functioning chemical fume hood.
-
Ensure adequate ventilation to minimize the potential for inhalation of dust or vapors.
-
Safety showers and eyewash stations must be readily accessible.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. | Prevents skin contact. |
| Respiratory Protection | For solid form, a NIOSH-approved respirator for particulates (e.g., N95) may be appropriate. For solutions or if vapors are expected, an air-purifying respirator with organic vapor cartridges is recommended. | Minimizes inhalation exposure. |
Handling and Storage
Safe Handling Procedures
-
Avoid creating dust when handling the solid material.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Keep away from heat, sparks, and open flames.
-
Ground all equipment when transferring solvents.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First-Aid Measures
In case of exposure, seek immediate medical attention and provide the attending physician with this guide.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE as described in Section 3.2. Evacuate personnel to a safe area.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols: General Workflow for Handling a Poorly Characterized Compound
The following diagram illustrates a general workflow for handling a compound with unknown toxicity like this compound.
Caption: General workflow for handling a compound of unknown toxicity.
Logical Relationships: Hazard Assessment and Control
The following diagram illustrates the logical relationship between the inherent properties of this compound, the potential hazards, and the necessary control measures.
Caption: Hazard assessment and control logic for this compound.
Biological Activity and Signaling Pathways
Currently, there is no published information on the specific biological activities or signaling pathways associated with this compound. Researchers investigating this compound should consider a broad range of screening assays to determine its biological effects. Due to the presence of the cyclic diamide scaffold, potential interactions with various enzymes and receptors cannot be ruled out.
Conclusion
The handling of this compound requires a cautious and well-planned approach due to the absence of specific safety and toxicological data. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. A thorough risk assessment should precede any experimental work, and all activities should be conducted on the smallest scale feasible. As more information about this compound becomes available, this guide should be updated to reflect the most current understanding of its properties and associated risks.
In-depth Technical Guide: 1,5-Diazecane-6,10-dione
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the commercial availability, technical specifications, and known experimental protocols related to the cyclic diamide, 1,5-Diazecane-6,10-dione (CAS Number: 1489-84-5).
Commercial Availability
Efforts to identify multiple commercial suppliers for this compound have yielded limited results. Only a single supplier has been prominently identified, with another potential source listed on a chemical database without detailed purchasing information. This scarcity suggests that the compound is not widely manufactured or readily available for large-scale research and development purposes.
| Supplier | CAS Number | Additional Information |
| Benchchem | 1489-84-5 | Lists this compound as a cyclic diamide scaffold.[1] |
| Hangzhou J&H Chemical Co., Ltd. (via Molbase) | 1489-84-5 | Listed as a supplier, however, specific details on purity, quantity, and pricing are not provided. |
Technical and Safety Data
A comprehensive Safety Data Sheet (SDS) specifically for this compound (CAS 1489-84-5) could not be located through extensive searches. Similarly, detailed, verified physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spec) are not published in readily accessible scientific literature or technical databases.
Due to the lack of a specific SDS, researchers must handle this compound with extreme caution, assuming it may be hazardous. General laboratory safety protocols for handling novel chemical entities of unknown toxicity should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, and working in a well-ventilated fume hood.
Synthesis and Experimental Protocols
No peer-reviewed scientific articles detailing a specific, reproducible synthesis protocol for this compound were identified. While the synthesis of related diazepine, diazocine, and other cyclic diamide structures is documented, these methods are not directly transferable without significant modification and validation.
The general nature of this compound as a cyclic diamide suggests that its synthesis would likely involve the cyclization of a linear precursor containing the requisite amine and carboxylic acid functionalities, or their activated derivatives. A potential, though unverified, synthetic approach could be conceptualized as follows:
Caption: A generalized, conceptual workflow for the synthesis of a cyclic diamide like this compound.
It is critical to note that this is a theoretical pathway and would require substantial experimental development and optimization.
Biological Activity and Applications
There is no specific information in the scientific literature regarding the biological activity, signaling pathway involvement, or therapeutic applications of this compound.
However, the broader class of cyclic diamides and related diazepine/diazocine scaffolds are of significant interest in medicinal chemistry. These structures are often explored for their potential as scaffolds in drug design due to their conformational rigidity and ability to present functional groups in specific spatial orientations. For instance, derivatives of dibenzo[b,f][1][2]diazocine-6,12-dione have been investigated for their cytotoxic effects against cancer cell lines. This suggests that related structures, such as this compound, could warrant investigation for biological activity.
A hypothetical workflow for screening a novel compound like this compound for biological activity is presented below.
Caption: A generalized workflow for the initial biological screening of a novel chemical entity.
Conclusion for Researchers
This compound is a poorly characterized compound with extremely limited commercial availability and a near-complete absence of published technical data and experimental protocols. Researchers and drug development professionals interested in this specific molecule should be prepared to:
-
Engage in custom synthesis, as readily available commercial stock is not apparent.
-
Conduct comprehensive in-house characterization to determine its physical, chemical, and toxicological properties.
-
Develop and validate novel experimental protocols for its use.
-
Undertake primary screening campaigns to determine any potential biological activity.
Given the current state of available information, any research program involving this compound would be considered highly exploratory.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,5-Diazecane-6,10-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, research-informed protocol for the proposed synthesis of 1,5-diazecane-6,10-dione, a ten-membered cyclic diamide. Due to the absence of a specific established synthesis for this molecule in the reviewed literature, the following protocol is based on well-established principles of macrocyclization, specifically the high-dilution condensation of a diamine with a diacyl chloride.
Introduction
This compound is a cyclic diamide that may be of interest in drug development and materials science due to its structural features. Cyclic peptides and their mimics are known to have a wide range of biological activities, often due to their constrained conformations. The synthesis of such medium-sized rings can be challenging due to the propensity for intermolecular polymerization. The protocol outlined below employs high-dilution conditions to favor the desired intramolecular cyclization.
The proposed synthetic route involves the reaction of 1,4-diaminobutane with succinyl chloride. The use of a syringe pump to slowly add the reactants to a large volume of solvent minimizes the concentration of the reactants at any given time, thereby promoting the formation of the monomeric cyclic product.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via the condensation reaction between 1,4-diaminobutane and succinyl chloride in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
Reaction:
1,4-Diaminobutane + Succinyl Chloride → this compound + 2 HCl
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis of this compound. These values are based on typical yields for similar macrocyclization reactions and the stoichiometry of the proposed reaction.
| Parameter | Value |
| Reactants | |
| 1,4-Diaminobutane | 0.88 g (10 mmol) |
| Succinyl Chloride | 1.55 g (10 mmol) |
| Triethylamine | 2.53 g (25 mmol) |
| Dichloromethane (DCM) | 2 L |
| Product | |
| Expected Yield | 0.85 g (50%) |
| Molecular Weight | 170.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 180-185 °C (estimated) |
| ¹H NMR (CDCl₃, δ) | ~3.3 (m, 4H), ~2.5 (s, 4H), ~1.6 (m, 4H) |
| ¹³C NMR (CDCl₃, δ) | ~172 (C=O), ~39 (CH₂-N), ~26 (CH₂-CH₂) |
Experimental Protocol
Materials:
-
1,4-Diaminobutane (≥99%)
-
Succinyl chloride (≥98%)
-
Triethylamine (≥99.5%), freshly distilled
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
5 L three-neck round-bottom flask
-
Two 100 mL gas-tight syringes
-
Two syringe pumps
-
Magnetic stirrer with a large stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup:
-
Set up a 5 L three-neck round-bottom flask equipped with a large magnetic stir bar, a reflux condenser, and two septa for the addition of reactants via syringe.
-
Add 1.5 L of anhydrous dichloromethane (DCM) and 2.53 g (25 mmol) of freshly distilled triethylamine to the flask.
-
Begin vigorous stirring to ensure rapid mixing.
-
-
Reactant Preparation:
-
Prepare two separate solutions in two 100 mL gas-tight syringes:
-
Syringe A: Dissolve 0.88 g (10 mmol) of 1,4-diaminobutane in 50 mL of anhydrous DCM.
-
Syringe B: Dissolve 1.55 g (10 mmol) of succinyl chloride in 50 mL of anhydrous DCM.
-
-
-
High-Dilution Addition:
-
Mount the two syringes on separate syringe pumps.
-
Set the syringe pumps to deliver the contents of both syringes over a period of 4 hours.
-
Simultaneously and slowly add the solutions from Syringe A and Syringe B to the vigorously stirred solution in the 5 L flask.
-
-
Reaction Completion and Workup:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Transfer the reaction mixture to a large separatory funnel.
-
Wash the organic layer sequentially with:
-
2 x 500 mL of 1 M HCl to remove excess triethylamine.
-
2 x 500 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
1 x 500 mL of brine.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of methanol in dichloromethane (e.g., 0-5% methanol).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure.
-
Further characterization can be performed using mass spectrometry and elemental analysis.
-
Diagrams
Caption: Synthetic workflow for this compound.
High-Yield Synthesis of 1,5-Diazecane-6,10-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diazecane-6,10-dione is a ten-membered cyclic diamide, a class of compounds recognized for its significance in medicinal chemistry and materials science. Cyclic diamides can form ordered supramolecular structures through hydrogen bonding, making them valuable building blocks in crystal engineering. Furthermore, the this compound scaffold is of interest in drug development as a conformationally constrained scaffold for the design of novel therapeutic agents. The synthesis of such medium-sized heterocyclic rings can be challenging, often complicated by competing intermolecular polymerization reactions that lead to low yields of the desired cyclic product.
This document provides detailed application notes and a robust protocol for the high-yield synthesis of this compound. The featured method is based on the reaction of a diamine with a dicarboxylic acid dichloride, a strategy that has been shown to produce high yields of macrocyclic diamides without the need for cumbersome high-dilution techniques.
Application Notes
The protocol detailed below describes a scalable and efficient synthesis of this compound, making it suitable for producing quantities required for further research and development. This synthetic route offers several advantages:
-
High Yield: The use of a highly reactive dicarboxylic acid dichloride promotes efficient acylation and subsequent cyclization, leading to high yields of the desired product.
-
Operational Simplicity: The procedure avoids the need for specialized high-dilution equipment, making it accessible to most standard chemistry laboratories.
-
Scalability: The reaction can be scaled up to produce gram quantities of this compound.
-
Versatility: The fundamental synthetic strategy can be adapted for the synthesis of a variety of substituted diazecane-diones by employing different diamine and dicarboxylic acid dichloride starting materials.
The synthesized this compound can serve as a key intermediate in the development of novel pharmaceuticals. Its constrained cyclic structure can be exploited to design molecules with specific three-dimensional conformations, which can lead to enhanced binding affinity and selectivity for biological targets.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the cyclization of 1,4-diaminobutane with succinyl chloride.
Materials:
-
1,4-Diaminobutane (Putrescine)
-
Succinyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Addition funnels (2)
-
Magnetic stirrer with hotplate
-
Inert gas supply (Nitrogen or Argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup:
-
A 1 L three-neck round-bottom flask, equipped with a magnetic stir bar and two addition funnels, is dried in an oven and allowed to cool under a stream of inert gas.
-
Anhydrous dichloromethane (500 mL) is added to the flask.
-
-
Reagent Preparation:
-
In the first addition funnel, a solution of 1,4-diaminobutane (1.0 eq) and triethylamine (2.2 eq) in 100 mL of anhydrous dichloromethane is prepared.
-
In the second addition funnel, a solution of succinyl chloride (1.0 eq) in 100 mL of anhydrous dichloromethane is prepared.
-
-
Slow Addition and Reaction:
-
The two solutions are added dropwise simultaneously to the vigorously stirred dichloromethane in the reaction flask over a period of 4-6 hours. The temperature of the reaction mixture should be maintained at room temperature (20-25 °C).
-
After the addition is complete, the reaction mixture is stirred overnight at room temperature.
-
-
Workup:
-
The reaction mixture is washed sequentially with 1 M HCl (2 x 100 mL), water (1 x 100 mL), and saturated sodium bicarbonate solution (2 x 100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel.
-
A gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-5% methanol in ethyl acetate), is used to elute the product.
-
Fractions containing the desired product are collected, and the solvent is evaporated to yield pure this compound as a white solid.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on the provided protocol.
| Parameter | Value |
| Reactants | |
| 1,4-Diaminobutane | 1.0 eq |
| Succinyl Chloride | 1.0 eq |
| Triethylamine | 2.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 20-25 °C |
| Reaction Time | ~18 hours |
| Product | |
| Yield | 75-85% |
| Appearance | White solid |
| Molecular Weight | 170.21 g/mol |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Application Notes and Protocols for the Purification of 1,5-Diazecane-6,10-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Diazecane-6,10-dione is a cyclic diamide, a class of compounds with significant potential in medicinal chemistry and materials science due to their unique structural and hydrogen-bonding capabilities.[1] Effective purification of this scaffold is crucial for its subsequent use in research and development. This document provides detailed application notes and generalized protocols for the purification of this compound, based on established techniques for similar organic compounds. The protocols outlined below for recrystallization and chromatography are starting points and will likely require optimization for this specific molecule.
Data Presentation
Given the absence of specific quantitative data for the purification of this compound in the available literature, the following table summarizes potential purification techniques and their general applicability.
| Purification Technique | Principle | Typical Solvents/Mobile Phases | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Methanol, Acetonitrile, Water, or mixtures. | Cost-effective, scalable, can yield high-purity crystalline solids. | Requires significant amount of material, potential for product loss, finding a suitable solvent can be time-consuming. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase as a mobile phase passes through it. | Normal Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients. Reverse Phase: Acetonitrile/Water, Methanol/Water gradients.[2] | Highly effective for separating complex mixtures, adaptable to various scales (analytical to preparative). | Can be time-consuming and solvent-intensive, may require specialized equipment (e.g., HPLC). |
| Extraction | Separation based on differential solubility in two immiscible liquid phases. | Dichloromethane, Chloroform, Ethyl Acetate with aqueous solutions of varying pH.[3] | Simple, rapid method for initial cleanup and separation from salts or highly polar/non-polar impurities. | Not effective for separating compounds with similar solubility, can involve large volumes of solvents. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for the purification of this compound.
Protocol 1: Recrystallization
Objective: To purify crude this compound by crystallization from a suitable solvent.
Materials:
-
Crude this compound
-
Selection of solvents (e.g., ethanol, methanol, acetonitrile, water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of a chosen solvent and observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
Objective: To purify this compound from reaction byproducts and impurities using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for normal phase) or C18 silica (for reverse phase)
-
Chromatography column
-
Eluent (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol for normal phase; acetonitrile/water for reverse phase)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization (if the compound is UV active) or a staining agent (e.g., potassium permanganate)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect the eluent in fractions using collection tubes.
-
Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualization
Logical Workflow for Purification
The following diagram illustrates a general workflow for the purification of a synthesized organic compound like this compound.
Caption: General purification workflow for this compound.
References
Application Notes & Protocols for 1,5-Diazecane-6,10-dione in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established protocols for 1,5-diazecane-6,10-dione as a scaffold in drug design are limited in publicly available literature. The following application notes and protocols are based on established principles of medicinal chemistry and draw parallels from structurally related heterocyclic scaffolds such as diazepines and diazocines. These are intended to serve as a foundational guide for researchers exploring the potential of the this compound scaffold.
Introduction to this compound as a Drug Scaffold
The this compound core represents a flexible ten-membered heterocyclic scaffold. Its structure, featuring two amide functionalities, offers opportunities for generating molecular diversity through substitution at the nitrogen and carbon atoms. This scaffold can be envisioned as a cyclic dipeptide analogue, making it a promising candidate for the development of peptidomimetics. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as enhanced stability and oral bioavailability.
The conformational flexibility of the ten-membered ring allows for the presentation of appended functional groups in a variety of spatial orientations, which is crucial for effective interaction with biological targets. The amide groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites or receptor pockets.
Potential Therapeutic Applications
Based on the biological activities of related diazepine and diazocine derivatives, the this compound scaffold could be explored for a range of therapeutic applications, including:
-
Anticancer Agents: Many heterocyclic compounds, including those with diazepine and diazocine cores, have demonstrated cytotoxic activity against various cancer cell lines.[1] The this compound scaffold could be functionalized to target specific pathways involved in cancer progression.
-
Central Nervous System (CNS) Agents: Benzodiazepine derivatives are well-known for their anxiolytic, anticonvulsant, and sedative properties.[2][3] By modifying the this compound core, it may be possible to develop novel CNS-active agents with improved selectivity and side-effect profiles.
-
Enzyme Inhibitors: The constrained yet flexible nature of the scaffold makes it suitable for designing inhibitors of enzymes such as proteases, kinases, and carbonic anhydrases.[4] The scaffold can serve as a template to position key interacting moieties in the enzyme's active site.
Data Presentation: Bioactivity of Structurally Related Scaffolds
To illustrate the potential of diazepine and diazocine-based scaffolds in drug discovery, the following table summarizes the cytotoxic activity of a series of dibenzo[b,f][5][6]diazocine-6,12-dione derivatives against various cell lines.
Table 1: Cytotoxic Activity of Dibenzo[b,f][5][6]diazocine-6,12-dione Derivatives [1]
| Compound | R1 | R2 | IC₅₀ (µM) - HeLa | IC₅₀ (µM) - U-87 MG | IC₅₀ (µM) - HEK293 |
| 10b | 2-Br | H | 97.3 | >200 | >200 |
| 10e | 2-Br | CH₃ | >200 | >200 | >200 |
| 10k | 2-Br, 5-naphthalen-1-ylmethyl | CH₃ | 75.3 | 75.4 | 119.0 |
Data extracted from a study on unsymmetrically substituted dibenzo[b,f][5][6]-diazocine-6,12(5H,11H)diones.
Experimental Protocols
The following are generalized protocols for the synthesis and derivatization of a this compound scaffold, adapted from methods used for related heterocyclic compounds.
Protocol 1: General Procedure for the Synthesis of a this compound Scaffold
This protocol is a hypothetical adaptation of a cyclization reaction.
Materials:
-
Appropriate linear diamine precursor
-
Appropriate linear diacid or diacyl halide precursor
-
High-dilution reaction setup
-
Anhydrous, inert solvent (e.g., dichloromethane, THF)
-
Coupling agent (if using a diacid), e.g., DCC, HBTU
-
Base (if using a diacyl halide), e.g., triethylamine, pyridine
-
Inert gas atmosphere (e.g., nitrogen, argon)
Procedure:
-
Set up a high-dilution apparatus. This typically involves the slow, simultaneous addition of the two precursor solutions to a large volume of solvent to favor intramolecular cyclization over intermolecular polymerization.
-
Prepare a solution of the diamine precursor in the anhydrous solvent.
-
Prepare a solution of the diacid or diacyl halide precursor in the same anhydrous solvent.
-
If using a diacid, add the coupling agent to the diacid solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acids.
-
If using a diacyl halide, add the base to the reaction flask containing the bulk of the solvent.
-
Using syringe pumps, slowly add the diamine and diacid/diacyl halide solutions to the reaction flask over a period of 8-12 hours with vigorous stirring under an inert atmosphere.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., urea from DCC coupling).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: N-Alkylation of the this compound Scaffold
This protocol describes the functionalization of the amide nitrogens.
Materials:
-
This compound scaffold
-
Anhydrous solvent (e.g., DMF, THF)
-
Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)
-
Alkylating agent (e.g., alkyl halide, benzyl bromide)
-
Inert gas atmosphere
Procedure:
-
Dissolve the this compound scaffold in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes to deprotonate the amide nitrogens.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Characterize the N-alkylated derivative by NMR and mass spectrometry.
Visualizations
Diagram 1: General Workflow for Scaffold-Based Drug Design
Caption: Workflow for scaffold-based drug discovery.
Diagram 2: Hypothetical Interaction with a Target Protein
Caption: Hypothetical binding mode of a functionalized scaffold.
References
- 1. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. biomatik.com [biomatik.com]
Application of 1,5-Diazecane-6,10-dione in Medicinal Chemistry: A General Overview and Future Perspectives
Introduction
Heterocyclic compounds, particularly those containing nitrogen, are fundamental scaffolds in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2][3][4] Cyclic diamides, a subclass of these important molecules, have garnered interest for their unique structural features and potential as bioactive compounds.[5][6] The 1,5-diazecane-6,10-dione structure, a 10-membered ring containing two amide linkages, represents a scaffold with potential for diverse applications in drug discovery, although it remains largely unexplored. This document aims to provide a general overview of the potential applications of this scaffold based on related compounds and outlines general protocols that could be adapted for its study.
Potential Therapeutic Applications
While specific biological activities for this compound have not been reported, the broader class of cyclic diamides and other diazacyclic molecules have shown promise in several therapeutic areas, primarily in oncology.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of various cyclic diamide derivatives against a range of cancer cell lines.[5][7][8][9] For instance, certain nicotinamide-based diamides have exhibited moderate to good cytotoxic effects on lung cancer cell lines.[7] The mechanism of action for such compounds can vary, but some cyclic diamidines are believed to exert their antitumor effects by binding to the minor groove of DNA.[5] Given these precedents, this compound and its derivatives represent a novel scaffold for the design of new anticancer agents.
General Experimental Protocols
The following are generalized experimental protocols that could serve as a starting point for the synthesis and biological evaluation of this compound and its analogs.
General Synthesis of Cyclic Diamides
The synthesis of medium-sized rings like this compound can be challenging. However, general methods for amide bond formation can be adapted for macrocyclization.[10][11] One potential approach involves the high-dilution cyclization of a linear precursor containing the appropriate diamine and dicarboxylic acid functionalities.
Workflow for a Hypothetical Synthesis:
Caption: A generalized workflow for the synthesis of cyclic diamides.
In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of this compound derivatives, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.[7]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., human lung cancer cell line NCI-H460) in 96-well plates at a suitable density and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Logical Flow of a Cytotoxicity Assay:
Caption: Logical workflow for determining the in vitro cytotoxicity of a compound.
Potential Signaling Pathways
The specific signaling pathways modulated by this compound are unknown. However, based on the activities of other cyclic compounds, several pathways could be hypothesized as potential targets. For example, cyclic di-nucleotides like c-di-AMP are known to act as second messengers in bacterial signaling pathways, regulating essential cellular functions.[12][13][14] While structurally different, this highlights the potential for cyclic molecules to interact with specific cellular signaling cascades. In cancer, many cytotoxic agents function by inducing apoptosis. Therefore, investigating the effect of this compound on key apoptotic pathways (e.g., caspase activation, Bcl-2 family protein expression) would be a logical next step.
Hypothetical Signaling Pathway Investigation:
Caption: A simplified diagram illustrating the investigation of a compound's effect on a cellular signaling pathway.
Data Presentation
As no quantitative data for this compound is available, a template for data presentation is provided below for when such data is generated.
Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) |
| DZD-001 | Unsubstituted | NCI-H460 | >100 |
| DZD-002 | C2-Methyl | NCI-H460 | 50.2 ± 3.5 |
| DZD-003 | C7-Phenyl | NCI-H460 | 12.8 ± 1.2 |
Conclusion
The this compound scaffold represents an under-explored area in medicinal chemistry. While direct applications and detailed protocols are currently lacking, the broader family of cyclic diamides and related nitrogen heterocycles have demonstrated significant potential, particularly as anticancer agents. The general synthetic and biological evaluation protocols outlined here provide a foundation for future research into this intriguing class of molecules. Further investigation is warranted to synthesize and characterize this compound and its derivatives to fully elucidate their therapeutic potential.
References
- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. The usefulness of cyclic diamidines with different core-substituents as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Amides and Phosphoramidates Containing Selenium: Studies on Their Cytotoxicity and Antioxidant Activities in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of new 1,5-diazaanthraquinones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pulsus.com [pulsus.com]
- 11. pulsus.com [pulsus.com]
- 12. mdpi.com [mdpi.com]
- 13. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Polymerization of 1,5-Diazecane-6,10-dione
Disclaimer: The following application notes and protocols are based on established principles of anionic ring-opening polymerization (AROP) of lactams, a class of monomers chemically related to 1,5-diazecane-6,10-dione. Due to a lack of specific published data on the polymerization of this compound, these guidelines are provided as a starting point for research and development. Experimental conditions and results may vary.
Introduction
This compound is a ten-membered cyclic diamide monomer. Cyclic diamides, also known as diaz-diones, are an interesting class of monomers for the synthesis of polyamides. The presence of two amide functionalities within the ring structure suggests that polymers derived from this monomer could exhibit unique properties, such as altered thermal stability, solubility, and degradation profiles compared to conventional polyamides derived from single lactams.
The most probable route for the polymerization of this compound is through anionic ring-opening polymerization (AROP). This method is widely employed for the industrial production of polyamides like Nylon 6 from ε-caprolactam.[1][2] AROP is typically initiated by a strong base and proceeds via a chain-growth mechanism, often with the aid of an activator to achieve high conversion rates and control over the polymer's molecular weight.[2][3]
These application notes provide a comprehensive overview of the hypothetical polymerization of this compound, including detailed experimental protocols, expected quantitative data based on analogous systems, and visualizations of the underlying chemical processes.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the anionic ring-opening polymerization of this compound, based on typical results observed for the AROP of ε-caprolactam.
Table 1: Hypothetical Polymerization Conditions and Results for Poly(this compound)
| Entry | Catalyst (mol%) | Activator (mol%) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | 0.5 | 0.5 | 180 | 2 | >95 | 30-50 | 1.8 - 2.5 |
| 2 | 1.0 | 1.0 | 180 | 1 | >98 | 20-40 | 1.9 - 2.8 |
| 3 | 0.5 | 0.5 | 200 | 1.5 | >95 | 35-55 | 1.7 - 2.4 |
| 4 | 1.0 | 1.0 | 200 | 0.75 | >98 | 25-45 | 1.8 - 2.7 |
Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is hypothetical and based on analogous lactam polymerization.
Table 2: Predicted Thermal and Mechanical Properties of Poly(this compound)
| Property | Predicted Value |
| Melting Temperature (Tm) | 200 - 240 °C |
| Glass Transition Temperature (Tg) | 50 - 80 °C |
| Tensile Strength | 50 - 80 MPa |
| Elongation at Break | 100 - 300% |
These properties are estimations and will be highly dependent on the final polymer's molecular weight, crystallinity, and water content.[4][5]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Anionic Ring-Opening Polymerization (AROP)
This protocol describes a general procedure for the AROP of this compound.
Materials:
-
This compound (monomer)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (catalyst)
-
N-Acetyl-ε-caprolactam (activator)
-
Anhydrous toluene
-
Methanol
-
Formic acid
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Schlenk line or glovebox for inert atmosphere operations
-
Condenser
-
Dropping funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Monomer Purification:
-
Recrystallize this compound from a suitable solvent (e.g., ethyl acetate) to remove impurities.
-
Dry the purified monomer under vacuum at 60°C for 24 hours.
-
-
Polymerization Setup:
-
Assemble the three-neck flask with the mechanical stirrer, condenser, and a nitrogen inlet/outlet.
-
Flame-dry the entire apparatus under a flow of nitrogen to remove any adsorbed moisture.[6]
-
Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
-
Reaction:
-
In a glovebox or under a strong flow of nitrogen, add the purified this compound monomer to the reaction flask.
-
Add anhydrous toluene to dissolve the monomer (optional, for solution polymerization). For bulk polymerization, proceed without solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 180°C) with stirring.
-
In a separate flask, prepare a suspension of sodium hydride in anhydrous toluene.
-
Slowly add the sodium hydride suspension to the molten monomer or monomer solution. The formation of the sodium salt of the monomer will occur, initiating the polymerization.
-
After the addition of the catalyst, add the N-acetyl-ε-caprolactam activator to the reaction mixture.
-
Continue the polymerization at the set temperature for the desired time (e.g., 1-2 hours). An increase in viscosity will be observed as the polymerization proceeds.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature. The polymer will solidify.
-
Break up the solid polymer and dissolve it in a suitable solvent, such as formic acid.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as methanol or water.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and catalyst residues.
-
Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Metal Complexation Studies with 1,5-Diazecane-6,10-dione
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a representative guide. As of the latest literature survey, specific experimental data for the metal complexation of 1,5-Diazecane-6,10-dione is not extensively available. Therefore, the quantitative data and specific experimental conditions presented herein are hypothetical and intended to serve as a template for investigation. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Introduction
This compound is a cyclic diamide, a class of compounds recognized for their unique structural scaffolds and potential applications in medicinal chemistry and materials science. The presence of two amide functionalities within a ten-membered ring suggests potential for coordinating with various metal ions. The nitrogen and oxygen atoms of the amide groups can act as donor atoms, forming stable complexes with transition metals and other cations.
The study of such metal complexes is crucial for several reasons:
-
Drug Development: Metal complexes of organic ligands can exhibit enhanced biological activities compared to the free ligand, including antimicrobial, antiviral, and anticancer properties. The metal center can play a key role in the mechanism of action, for instance, by facilitating redox processes or by promoting binding to biological targets.
-
Catalysis: Metal complexes are fundamental in catalysis. The coordination environment provided by ligands like this compound can influence the catalytic activity and selectivity of the metal center.
-
Sensing and Imaging: The complexation of specific metal ions can lead to changes in the spectroscopic properties (e.g., fluorescence, absorbance) of the ligand, enabling the development of sensors for environmental or biological monitoring.
These notes provide a comprehensive overview of the potential of this compound as a ligand for metal complexation and offer detailed protocols for its synthesis, characterization, and the evaluation of its metal-binding properties.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical quantitative data for the complexation of this compound with a selection of divalent metal ions. This data is for illustrative purposes and should be experimentally determined.
Table 1: Stepwise and Overall Stability Constants (log K) of this compound Metal Complexes
| Metal Ion | log K₁ | log K₂ | log β₂ |
| Cu(II) | 5.8 | 4.5 | 10.3 |
| Ni(II) | 4.2 | 3.1 | 7.3 |
| Zn(II) | 3.9 | 2.8 | 6.7 |
| Co(II) | 3.5 | 2.5 | 6.0 |
| Mn(II) | 2.8 | 1.9 | 4.7 |
Conditions: 25 °C, 0.1 M ionic strength (KNO₃), aqueous solution. K₁ and K₂ represent the stepwise formation constants for ML and ML₂ complexes, respectively. β₂ is the overall stability constant (K₁ * K₂).
Table 2: Thermodynamic Parameters for the Formation of a 1:1 Complex (ML) of this compound
| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | -TΔS° (kJ/mol) |
| Cu(II) | -33.1 | -15.2 | -17.9 |
| Ni(II) | -24.0 | -10.5 | -13.5 |
| Zn(II) | -22.3 | -9.8 | -12.5 |
Conditions: 25 °C, 0.1 M ionic strength (KNO₃), aqueous solution.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route.
Materials:
-
1,4-Diaminobutane
-
Ethyl 3-chloropropionate
-
Triethylamine
-
High-purity solvent (e.g., acetonitrile or ethanol)
-
Standard glassware for organic synthesis
-
Rotary evaporator
-
Chromatography supplies (silica gel, solvents)
Procedure:
-
Step 1: N,N'-bis(3-ethoxycarbonylpropyl)-1,4-diaminobutane Synthesis:
-
Dissolve 1,4-diaminobutane (1 equivalent) and triethylamine (2.2 equivalents) in acetonitrile.
-
Slowly add ethyl 3-chloropropionate (2.2 equivalents) to the solution at room temperature.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture and filter to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting diester by column chromatography.
-
-
Step 2: Cyclization to this compound:
-
Employ a high-dilution technique for the cyclization.
-
Prepare a solution of the purified diester in a suitable high-boiling point solvent (e.g., toluene).
-
Prepare a suspension of a strong base (e.g., sodium hydride) in the same solvent in a separate flask.
-
Slowly add the diester solution to the base suspension at reflux over a period of 12-24 hours.
-
After the addition is complete, continue refluxing for an additional 12 hours.
-
Carefully quench the reaction with a proton source (e.g., ethanol, followed by water).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.
-
Synthesis of Metal Complexes
Materials:
-
This compound
-
Metal salts (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)
-
Methanol or ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
In a separate flask, dissolve the metal salt (1 equivalent for a 1:1 complex, or 0.5 equivalents for a 1:2 metal-to-ligand complex) in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours. A precipitate may form.
-
If a precipitate forms, collect it by filtration, wash with cold methanol, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.
-
Characterize the resulting metal complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. Single-crystal X-ray diffraction can be used to determine the exact coordination geometry.
Determination of Stability Constants by Potentiometric Titration
Materials:
-
Calibrated pH meter with a glass electrode
-
Autotitrator or manual burette
-
Thermostated reaction vessel
-
Standardized solutions of the metal salt, ligand, and a strong acid (e.g., HNO₃)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃)
Procedure:
-
Prepare a solution of the ligand and a slight excess of strong acid in the thermostated vessel.
-
Add the inert salt to maintain a constant ionic strength (e.g., 0.1 M).
-
In a separate experiment, prepare a similar solution containing both the ligand and the metal salt.
-
Titrate both solutions with the standardized strong base.
-
Record the pH after each addition of the base.
-
Plot the titration curves (pH vs. volume of base added).
-
The displacement of the titration curve for the metal-ligand solution compared to the ligand-only solution indicates complex formation.
-
Use appropriate software (e.g., Hyperquad) to analyze the titration data and calculate the stepwise and overall stability constants.
Visualizations
Caption: Experimental workflow for metal complexation studies.
Caption: Hypothetical signaling pathway for anticancer activity.
Application Notes and Protocols for 1,5-Diazecane-6,10-dione in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the exploration of novel chemical scaffolds for the development of new antimicrobial agents. Nitrogen-containing heterocycles are a prominent class of compounds that have historically yielded numerous successful drugs.[1][2][3][4] Among these, medium-sized ring structures containing amide functionalities, such as cyclic diamides, have garnered interest for their diverse biological activities.[5][6] 1,5-Diazecane-6,10-dione, a 10-membered cyclic diamide, represents a simple yet underexplored scaffold in the context of antimicrobial research. While direct studies on the antimicrobial properties of this compound are not extensively reported in the current literature, the broader class of cyclic diamides and related cyclic dipeptides have demonstrated significant antimicrobial and antifungal activities.[7][8][9]
These application notes provide a framework for the investigation of this compound and its derivatives as potential antimicrobial agents. The following sections detail a proposed synthetic approach, protocols for antimicrobial susceptibility testing, and a hypothetical mechanism of action to guide future research in this area.
Data Presentation
As no specific antimicrobial data for this compound is currently available, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values. These values are based on the reported activities of structurally related cyclic diamides and serve as a representative dataset for what might be expected from screening this compound and its derivatives against a panel of common pathogenic microorganisms.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) | |
| This compound (Parent Scaffold) | >128 | >128 | >128 |
| Derivative A (e.g., N-alkylated) | 64 | 128 | 64 |
| Derivative B (e.g., with hydrophobic side chains) | 16 | 64 | 32 |
| Derivative C (e.g., with cationic moieties) | 8 | 32 | 16 |
| Vancomycin (Control) | 1 | N/A | N/A |
| Ciprofloxacin (Control) | 0.5 | 0.015 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
N/A: Not Applicable
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of the parent scaffold, this compound, via a cyclization reaction.
Materials:
-
1,5-Diaminopentane
-
Glutaric anhydride
-
High-purity solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Coupling agents (e.g., DCC, EDC/HOBt)
-
Boc-protected 1,5-diaminopentane
-
Glutaric acid
-
Deprotection agent (e.g., Trifluoroacetic acid)
-
Bases (e.g., Triethylamine, DIPEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Monomer Synthesis: React Boc-protected 1,5-diaminopentane with glutaric anhydride to form the corresponding amino acid precursor.
-
Purification: Purify the resulting product by recrystallization or column chromatography.
-
Deprotection: Remove the Boc protecting group using an appropriate acid, such as trifluoroacetic acid, to yield the linear amino-acid monomer.
-
Cyclization: Under high dilution conditions to favor intramolecular cyclization, react the deprotected monomer with a coupling agent (e.g., EDC/HOBt) in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound and its derivatives against a panel of microorganisms.
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotics (e.g., vancomycin, ciprofloxacin, fluconazole)
-
Negative control (broth and solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds.
-
Controls: Include wells for a positive control (inoculum with no compound), a negative control (broth only), and solvent control (inoculum with the highest concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Diagram 1: Proposed Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1489-84-5 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic dipeptides exhibit synergistic, broad spectrum antimicrobial effects and have anti-mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assaying the Enzymatic Stability of 1,5-Diazecane-6,10-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Diazecane-6,10-dione is a cyclic diamide, a chemical scaffold with potential applications in medicinal chemistry.[1] The enzymatic stability of any new chemical entity is a critical parameter in drug discovery, as it directly influences its pharmacokinetic profile, including its half-life, bioavailability, and in vivo efficacy. Molecules with amide bonds may be susceptible to hydrolysis by various enzymes, such as proteases and amidases found in plasma and tissues. Furthermore, as a xenobiotic, this compound is likely subject to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[2][3]
This application note provides detailed protocols for assessing the in vitro enzymatic stability of this compound in two key biological matrices: human liver microsomes and human plasma. These assays are fundamental for early-stage drug development, enabling researchers to identify potential metabolic liabilities and make informed decisions for lead optimization.
Core Principles of Enzymatic Stability Assays
The stability of a compound is evaluated by incubating it with a biologically relevant enzyme system and monitoring its disappearance over time. The primary methods covered here are:
-
Metabolic Stability in Human Liver Microsomes (HLM): This assay evaluates the susceptibility of a compound to Phase I metabolism, which is predominantly mediated by CYP enzymes.[2][3][4] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes. By measuring the rate of disappearance of the parent compound in the presence of the necessary cofactor (NADPH), we can determine its intrinsic clearance.[2][3]
-
Stability in Human Plasma: This assay determines a compound's stability in the presence of enzymes found in blood, such as esterases, amidases, and proteases.[5][6][7] Compounds that are rapidly degraded in plasma often exhibit a short in vivo half-life and poor exposure.[6][7] This is particularly relevant for compounds with ester or amide linkages.[5]
The quantification of the compound at various time points is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for accurate measurement in complex biological matrices.[8][9][10]
Experimental Protocols
Protocol 1: Metabolic Stability of this compound in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound upon incubation with pooled human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution
-
Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)
-
Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and sealing mats
-
Thermomixer or shaking water bath set to 37°C
-
Centrifuge capable of holding 96-well plates
Procedure:
-
Preparation of Reagents:
-
Thaw pooled HLM on ice. Prepare a working solution of HLM in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation. Keep on ice.[3][4]
-
Prepare a 1 µM working solution of this compound and positive controls in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions or a 1 mM NADPH stock solution in buffer.
-
-
Incubation:
-
Add the HLM working solution to the wells of a 96-well plate.
-
Add the 1 µM compound working solution to the HLM-containing wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final incubation volume should be uniform (e.g., 200 µL).
-
Include control incubations:
-
Time zero (T0): Add termination solution (ice-cold ACN with IS) before adding the NADPH solution.
-
Minus-NADPH control: Incubate the compound with HLM for the longest time point (e.g., 60 min) without adding NADPH to check for non-NADPH dependent degradation.
-
-
-
Time Points and Reaction Termination:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a fixed volume of ice-cold ACN with IS (e.g., 2 volumes) to the appropriate wells.[4]
-
-
Sample Processing:
-
Once all time points are collected, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 x g for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
Protocol 2: Stability of this compound in Human Plasma
Objective: To determine the stability of this compound in pooled human plasma.
Materials:
-
This compound
-
Pooled Human Plasma (e.g., K2-EDTA or Heparin anticoagulant)
-
Positive Control Compound (e.g., Propantheline, which is known to be unstable in plasma)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), ice-cold, with an appropriate internal standard (IS)
-
96-well incubation plates and sealing mats
-
Thermomixer or shaking water bath set to 37°C
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Thaw pooled human plasma in a water bath at 37°C and keep on ice until use.
-
Prepare a stock solution of this compound in DMSO. Create a working solution by diluting the stock in ACN or buffer. The final DMSO concentration in the incubation should be ≤1%.
-
-
Incubation:
-
Add plasma to the wells of a 96-well plate.
-
Add the compound working solution to the plasma to achieve a final concentration (e.g., 1 µM).[5]
-
Pre-warm the plate at 37°C for 5 minutes.
-
-
Time Points and Reaction Termination:
-
Sample Processing:
-
Seal the plate and vortex vigorously for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining this compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point by comparing the peak area ratio (analyte/IS) to the T0 sample.
-
Plot the percentage remaining versus time to visualize the stability profile.
-
If significant degradation is observed, calculate the half-life (t½) as described in Protocol 1.
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) |
| This compound | Value | Value |
| Midazolam (Positive Control) | < 10 | > 70 |
| Verapamil (Positive Control) | 15 - 30 | 25 - 50 |
Note: Control values are typical ranges and should be determined experimentally.
Table 2: Stability of this compound in Human Plasma (120 min incubation)
| Compound | Percent Remaining at 120 min (%) | Calculated Half-Life (t½, min) |
| This compound | Value | Value or >120 |
| Propantheline (Control) | < 20 | < 30 |
Visualizations
Diagrams help to visualize complex processes and workflows, ensuring clarity and reproducibility.
Caption: Overview of xenobiotic drug metabolism pathways.
Caption: Experimental workflow for the HLM stability assay.
Caption: Experimental workflow for the plasma stability assay.
References
- 1. This compound | 1489-84-5 | Benchchem [benchchem.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. mttlab.eu [mttlab.eu]
- 4. mercell.com [mercell.com]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Plasma Stability Assay | Domainex [domainex.co.uk]
- 8. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecules Quantitation < Proteomics [medicine.yale.edu]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Note: Synthesis and Characterization of a Novel Polyamide from 1,5-Diazecane-6,10-dione for Engineering Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details the synthesis and characterization of a novel, hypothetical polyamide, designated as PA-D610, derived from the ring-opening polymerization of the monomer 1,5-diazecane-6,10-dione. Polyamides are a critical class of engineering thermoplastics, and the exploration of new monomers is essential for the development of materials with tailored properties. This application note provides comprehensive protocols for the anionic ring-opening polymerization of this compound, as well as for the thermal and mechanical characterization of the resulting polymer. The potential hydrolytic stability of PA-D610 is also assessed. The data presented herein, based on analogous polyamide systems, suggests that PA-D610 could be a promising material for applications requiring a balance of mechanical strength, thermal stability, and controlled degradation.
Introduction
Polyamides are a versatile family of polymers characterized by the repeating amide linkage (–CO–NH–) in their main chain.[1] They are widely utilized in various industries due to their excellent mechanical properties, thermal stability, and chemical resistance. The properties of polyamides can be finely tuned by altering the monomeric units.[1] The ring-opening polymerization (ROP) of lactams is a common and efficient method for synthesizing polyamides.[2][3] This application note explores the potential of this compound, a cyclic diamide, as a monomer for the synthesis of a novel polyamide through anionic ring-opening polymerization (AROP). The AROP of lactams is a well-established industrial process, known for its rapid polymerization rates.[2] This note provides detailed protocols for the synthesis of a hypothetical polyamide from this compound and for the characterization of its key material properties.
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of this compound
This protocol describes the synthesis of Poly(this compound) via anionic ring-opening polymerization.
Materials:
-
This compound (monomer)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) as a catalyst
-
N-acetylcaprolactam (activator)
-
Toluene, anhydrous
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Drying of Monomer: Dry the this compound monomer under vacuum at 80°C for 24 hours to remove any residual moisture.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stirrer and a nitrogen inlet/outlet. Flame-dry the glassware under vacuum and then flush with nitrogen.
-
Monomer and Solvent Addition: Under a nitrogen atmosphere, add the dried this compound (e.g., 10 g, 0.059 mol) and anhydrous toluene (50 mL) to the Schlenk flask.
-
Catalyst Addition: Carefully add sodium hydride (e.g., 0.1 g, 2.5 mmol) to the monomer solution while stirring. The mixture will be heated to 100°C to facilitate the formation of the lactamate anion.
-
Activator Addition: After 30 minutes, add the N-acetylcaprolactam activator (e.g., 0.42 g, 3.0 mmol) to the reaction mixture.
-
Polymerization: Increase the temperature to 150°C and maintain for 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Polymer Precipitation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into an excess of methanol.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomer and catalyst residues. Dry the polymer in a vacuum oven at 60°C to a constant weight.
Protocol 2: Characterization of Poly(this compound)
A. Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Dissolve the dried polymer in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) at a concentration of 1 mg/mL.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and appropriate columns for polyamide analysis.
-
Analysis Conditions:
-
Mobile Phase: HFIP with 0.01 M potassium trifluoroacetate
-
Flow Rate: 1.0 mL/min
-
Temperature: 40°C
-
Calibration: Use poly(methyl methacrylate) (PMMA) standards for calibration.
-
-
Data Analysis: Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
B. Thermal Analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
DSC Analysis:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Hold at 300°C for 5 minutes to erase the thermal history.
-
Cool the sample to 25°C at 10°C/min.
-
Heat the sample again to 300°C at 10°C/min.
-
Determine the glass transition temperature (Tg) from the second heating scan.
-
-
TGA Analysis:
-
Accurately weigh 10-15 mg of the polymer into a ceramic TGA pan.
-
Heat the sample from 25°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the decomposition temperature (Td).
-
C. Mechanical Testing by Tensile Test
-
Specimen Preparation: Prepare dog-bone shaped specimens by injection molding or compression molding of the dried polymer. Condition the specimens at 23°C and 50% relative humidity for at least 48 hours.
-
Testing Procedure: Perform tensile tests according to ASTM D638 standards using a universal testing machine.[4]
-
Test Parameters:
-
Crosshead Speed: 5 mm/min
-
Temperature: 23°C
-
-
Data Acquisition: Record the stress-strain curve and determine the tensile strength, Young's modulus, and elongation at break.[5]
Protocol 3: Evaluation of Hydrolytic Stability
This protocol is designed to assess the degradation of the polymer in an aqueous environment.
-
Sample Preparation: Prepare thin films of the polymer (approximately 0.1 mm thick).
-
Degradation Study:
-
Immerse pre-weighed polymer films in phosphate-buffered saline (PBS, pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove the samples from the PBS solution.
-
-
Analysis:
-
Gently rinse the samples with deionized water and dry them under vacuum to a constant weight.
-
Measure the weight loss of the polymer films.
-
Determine the change in molecular weight using GPC as described in Protocol 2A. The rate of hydrolysis can be observed by the decrease in molecular weight over time.[6]
-
Data Presentation
The following tables present hypothetical, yet plausible, data for the synthesized polyamide, PA-D610, based on typical values for similar engineering polyamides.
Table 1: Polymerization Results for PA-D610
| Entry | Monomer:Catalyst:Activator Ratio | Time (h) | Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) |
| 1 | 200:1:1.5 | 2 | 95 | 35.2 | 1.8 |
| 2 | 200:1:1.5 | 4 | 98 | 42.5 | 1.9 |
| 3 | 300:1:1.5 | 4 | 97 | 58.1 | 2.1 |
Table 2: Thermal Properties of PA-D610
| Property | Value |
| Glass Transition Temperature (Tg) | 145 °C |
| Melting Temperature (Tm) | Not observed (amorphous) |
| Decomposition Temperature (Td, 5% loss) | 410 °C |
Table 3: Mechanical Properties of PA-D610
| Property | Value |
| Tensile Strength | 75 MPa |
| Young's Modulus | 2.8 GPa |
| Elongation at Break | 15 % |
Table 4: Hydrolytic Degradation of PA-D610 at 37°C in PBS (pH 7.4)
| Time (weeks) | Weight Loss (%) | Mn ( kg/mol ) |
| 0 | 0 | 42.5 |
| 1 | < 0.1 | 42.1 |
| 4 | 0.2 | 40.8 |
| 8 | 0.5 | 38.2 |
| 12 | 1.1 | 35.4 |
Visualizations
Caption: Overall experimental workflow from monomer to polymer characterization.
Caption: Proposed mechanism for the anionic ring-opening polymerization of this compound.
Caption: Relationship between monomer structure, material properties, and potential applications.
Conclusion
This application note presents a hypothetical yet scientifically grounded framework for the synthesis and characterization of a novel polyamide, PA-D610, from this compound. The provided protocols for anionic ring-opening polymerization and subsequent material characterization are based on established methodologies in polymer science. The projected thermal and mechanical properties, along with its potential for controlled hydrolytic degradation, suggest that PA-D610 could be a valuable addition to the family of engineering and biomedical polymers. Further empirical research is warranted to validate these hypotheses and fully explore the potential of this new material.
References
Application Notes and Protocols: 1,5-Diazecane-6,10-dione as a Versatile Building Block for Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diazecane-6,10-dione is a ten-membered cyclic diamide that holds significant potential as a versatile building block in the construction of complex macrocyclic architectures.[1] Its inherent structural features, including two secondary amine functionalities and two carbonyl groups, provide multiple points for chemical modification and incorporation into larger ring systems. The diamide backbone can impart conformational rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition and biological activity. These characteristics make this compound an attractive scaffold for applications in medicinal chemistry, supramolecular chemistry, and materials science.[1]
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a precursor for the synthesis of novel macrocycles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1489-84-5 | [1] |
| Molecular Formula | C₈H₁₄N₂O₂ | Inferred from structure |
| Molecular Weight | 170.21 g/mol | Inferred from structure |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water | General knowledge |
| Melting Point | Not reported, expected to be >200 °C | General knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through the intramolecular cyclization of a linear precursor, N,N'-bis(3-carboxyethyl)ethylenediamine, under high-dilution conditions to favor the formation of the ten-membered ring over intermolecular polymerization.
Experimental Protocol: Synthesis of this compound
Materials:
-
N,N'-Bis(3-carboxyethyl)ethylenediamine
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acids: In a round-bottom flask, dissolve N,N'-bis(3-carboxyethyl)ethylenediamine (1.0 eq) in anhydrous DMF. Add N-Hydroxysuccinimide (NHS) (2.2 eq) and Dicyclohexylcarbodiimide (DCC) (2.2 eq). Stir the reaction mixture at room temperature for 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filtration: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of anhydrous DMF and combine the filtrates.
-
Cyclization under High Dilution: Prepare a high-dilution setup by adding a large volume of anhydrous DCM to a multi-neck round-bottom flask equipped with a mechanical stirrer and a dropping funnel. Slowly add the filtrate containing the activated ester to the stirring DCM over a period of 8-12 hours.
-
Reaction Monitoring: Monitor the progress of the cyclization reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a minimal amount of DCM and purify by silica gel column chromatography using a gradient of methanol in DCM.
-
Product Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Application in Macrocycle Synthesis
This compound serves as an excellent scaffold for the synthesis of larger macrocycles through reactions involving its secondary amine functionalities. One common approach is the dialkylation of the amine groups with a suitable dielectrophile.
Experimental Protocol: Synthesis of a Dibridged Macrocycle
This protocol describes a general method for the synthesis of a dibridged macrocycle by reacting this compound with an α,ω-dihaloalkane.
Materials:
-
This compound
-
α,ω-Dibromoalkane (e.g., 1,4-dibromobutane)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile.
-
Addition of Dielectrophile: To the stirring suspension, add a solution of the α,ω-dibromoalkane (1.1 eq) in anhydrous acetonitrile dropwise over a period of 4 hours at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and stir for 24-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the formation of the desired macrocyclic product.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to isolate the desired macrocycle.
Diagram of Macrocyclization Workflow:
Caption: General workflow for macrocyclization.
Characterization Data (Hypothetical)
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.8-8.2 (br s, 2H, NH), 3.2-3.4 (m, 4H, -CH₂-N-), 2.4-2.6 (t, 4H, -CH₂-C=O), 1.7-1.9 (m, 4H, -CH₂-CH₂-N-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.5 (C=O), 45.8 (-CH₂-N-), 38.2 (-CH₂-C=O), 28.1 (-CH₂-CH₂-N-) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II) |
| Mass Spec (ESI-MS) | m/z 171.11 [M+H]⁺, 193.09 [M+Na]⁺ |
Conclusion
This compound is a promising, yet underexplored, building block for the construction of diverse macrocyclic structures. The protocols outlined in this document, based on established methodologies for similar cyclic diamides, provide a solid foundation for researchers to synthesize and utilize this compound in their synthetic endeavors. Further exploration of its reactivity and the biological evaluation of its macrocyclic derivatives are warranted to fully realize its potential in drug discovery and materials science.
References
Application Notes and Protocols for 1,5-Diazecane-6,10-dione Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Diazecane-6,10-dione is a ten-membered cyclic diamide, a class of compounds recognized for their diverse applications in medicinal chemistry and materials science. The presence of two amide functionalities within a medium-sized ring imparts unique structural and electronic properties, making it an attractive scaffold for the design of novel therapeutic agents and supramolecular assemblies. The hydrogen bonding capabilities of the amide groups allow for the formation of organized structures, while the cyclic backbone provides a constrained conformation that can be exploited for targeted biological interactions.
This document provides an overview of the experimental setup for reactions involving this compound, focusing on its synthesis and potential derivatization. Due to the limited availability of specific experimental protocols for this exact molecule in the reviewed literature, the following sections are based on general and established methods for the synthesis and reaction of analogous cyclic diamides. Researchers should consider these as foundational guidelines to be optimized for the specific case of this compound.
Synthesis of this compound
The synthesis of cyclic diamides such as this compound is typically achieved through the cyclization of linear precursors. A common and effective strategy involves the condensation reaction between a diamine and a dicarboxylic acid or its derivative. For the synthesis of this compound, the logical precursors would be 1,5-diaminopentane and a four-carbon dicarboxylic acid derivative, such as succinic acid or its more reactive analogues (e.g., succinyl chloride or a succinate ester).
General Experimental Workflow for Synthesis
The following diagram outlines a general workflow for the synthesis of a cyclic diamide like this compound from linear precursors.
Caption: General workflow for the synthesis of this compound.
Protocol: Synthesis via Intermolecular Cyclization
Objective: To synthesize this compound by the reaction of 1,5-diaminopentane and succinyl chloride under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Materials:
-
1,5-Diaminopentane
-
Succinyl chloride
-
High-purity, anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
-
Standard laboratory glassware and equipment (e.g., syringe pump, reflux condenser, rotary evaporator)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and two syringe pumps. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
High-Dilution Reaction:
-
Prepare two separate solutions:
-
Solution A: Dissolve 1,5-diaminopentane (1 equivalent) and triethylamine (2.2 equivalents) in the anhydrous solvent.
-
Solution B: Dissolve succinyl chloride (1 equivalent) in the same anhydrous solvent.
-
-
Using the syringe pumps, add both Solution A and Solution B simultaneously and dropwise to a large volume of the refluxing anhydrous solvent over a period of 8-12 hours. The slow addition rate and large solvent volume are crucial for achieving high dilution.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product.
-
Work-up:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.
-
Characterization: Characterize the purified product using spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR: To identify the characteristic amide carbonyl and N-H stretching frequencies.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight.
-
Reactions of this compound
The amide nitrogens of this compound can potentially undergo various reactions, such as N-alkylation and N-acylation, to introduce functional groups that can modulate the molecule's biological activity and physicochemical properties.
General Experimental Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound.
Caption: General workflow for the derivatization of this compound.
Protocol: N-Alkylation
Objective: To introduce an alkyl group at one or both of the amide nitrogens of this compound.
Materials:
-
This compound
-
Strong base (e.g., Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS))
-
Alkylating agent (e.g., Methyl iodide, Benzyl bromide)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Standard work-up and purification reagents as described in the synthesis protocol.
Procedure:
-
Setup: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add the strong base (1.1 equivalents for mono-alkylation, 2.2 equivalents for di-alkylation) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases (if using NaH).
-
Alkylation: Add the alkylating agent (1.1 equivalents for mono-alkylation, 2.2 equivalents for di-alkylation) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. The reaction time will vary depending on the reactivity of the alkylating agent.
-
Work-up, Purification, and Characterization: Follow the procedures outlined in the synthesis protocol to quench the reaction, isolate the crude product, purify it by column chromatography, and characterize the final N-alkylated derivative.
Data Presentation
Table 1: Synthesis of this compound - Reaction Optimization
| Entry | Diamine (equiv.) | Dicarboxylic Acid Derivative (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.0 | 2.2 | DCM | 40 | 12 | Data to be filled |
| 2 | 1.0 | 1.0 | 2.2 | THF | 66 | 12 | Data to be filled |
| ... | ... | ... | ... | ... | ... | ... | ... |
Table 2: N-Alkylation of this compound - Substrate Scope
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 25 | 4 | N-methyl derivative | Data to be filled |
| 2 | Benzyl Bromide | KHMDS | DMF | 25 | 6 | N-benzyl derivative | Data to be filled |
| ... | ... | ... | ... | ... | ... | ... | ... |
Conclusion
The protocols and workflows presented in these application notes provide a foundational framework for the synthesis and derivatization of this compound. Researchers are encouraged to adapt and optimize these general procedures to achieve their specific research goals. The systematic collection of quantitative data, as templated in the tables above, will be crucial for developing a robust and reproducible chemical methodology for this promising molecular scaffold. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives could lead to the discovery of novel compounds with significant therapeutic potential.
Application Note: Quantitative Analysis of 1,5-Diazecane-6,10-dione in Biological Matrices Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,5-Diazecane-6,10-dione is a cyclic diamide, a class of compounds recognized for its significance in medicinal chemistry and materials science. Cyclic diamide scaffolds are integral to the design of new biologically active molecules, with some derivatives exhibiting potent antimitotic activity by inhibiting tubulin polymerization. Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic studies, metabolism analysis, and overall drug development. This document outlines a proposed, robust, and sensitive method for the quantification of this compound in plasma using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Proposed Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound due to its high selectivity, sensitivity, and applicability to complex biological samples.[1] The method involves sample preparation via protein precipitation, chromatographic separation using a reverse-phase column, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from human or rodent plasma.
-
Materials:
-
Plasma samples (stored at -80°C)
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled version of the analyte)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of >12,000 x g)
-
HPLC vials with inserts
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of each plasma sample, calibration standard, or quality control (QC) sample into a clean microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution to each tube (except for blank matrix samples) and briefly vortex.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial with an insert.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Liquid Chromatography Conditions
The following conditions are proposed for the chromatographic separation of the analyte from matrix components.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 column (e.g., Kinetex C18, 2.6 µm, 50 x 2.1 mm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is recommended for this analysis.
| Parameter | Recommended Setting |
| Mass Spectrometer | SCIEX 4000 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Compound |
Note: Product ions and collision energies must be optimized by infusing a standard solution of this compound into the mass spectrometer.
Method Validation
The proposed analytical method must be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5][6] Key validation parameters are summarized in the table below.
Data Presentation: Target Validation Parameters
This table outlines the essential parameters for bioanalytical method validation and their typical acceptance criteria.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix.[5] |
| Linearity & Range | The concentration range over which the assay is accurate, precise, and linear. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards. |
| Accuracy & Precision | The closeness of determined values to the nominal value (accuracy) and the variability of measurements (precision). | For Quality Control (QC) samples at Low, Mid, and High concentrations: • Accuracy: Within ±15% of the nominal value. • Precision: Coefficient of Variation (CV) ≤ 15%.[7] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be reliably quantified. | Analyte response should be at least 5 times the response of a blank. • Accuracy: Within ±20% of the nominal value. • Precision: CV ≤ 20%.[3] |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15% across different lots of biological matrix. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration after undergoing freeze-thaw cycles, short-term bench-top storage, and long-term storage. |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Hypothetical Signaling Pathway Inhibition
Caption: Potential mechanism of action for an antimitotic cyclic diamide.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Synthesis of 1,5-Diazecane-6,10-dione: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,5-diazecane-6,10-dione, a ten-membered macrocyclic diamide, presents unique challenges inherent to macrocyclization reactions. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles and improving reaction yields. The information is based on established principles of organic synthesis and analogous cyclization reactions.
Troubleshooting Guide
Low or no yield of the desired this compound is a primary concern in its synthesis. The following table outlines potential issues, their causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective activation of the carboxylic acid groups in the linear precursor. | - Ensure the use of fresh, high-purity coupling reagents (e.g., EDC, HATU).- Consider using a different activating agent or a combination of reagents.- Optimize the reaction temperature; some coupling agents require specific temperature ranges for optimal activity. |
| Incomplete reaction of the starting materials (e.g., 1,4-diaminobutane and a succinic acid derivative). | - Verify the stoichiometry of the reactants.- Increase the reaction time or temperature, monitoring for product formation and potential decomposition.- Ensure adequate mixing, especially in heterogeneous reactions. | |
| Formation of Linear Polymers | Intermolecular reactions are favored over the desired intramolecular cyclization. | - Employ high-dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of solvent.- Use a syringe pump for controlled and slow addition of the reactant.- Consider a template-assisted synthesis if applicable. |
| Presence of Multiple Unidentified Byproducts | Side reactions such as racemization, epimerization, or reactions involving solvent or impurities. | - Use high-purity, anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.- Optimize the reaction temperature to minimize decomposition and side reactions. |
| Difficulty in Product Isolation and Purification | The product may be highly soluble in the reaction solvent or have similar polarity to byproducts. | - Choose a purification method appropriate for the product's properties (e.g., column chromatography, recrystallization, or preparative HPLC).- If using column chromatography, screen different solvent systems to achieve optimal separation.- For recrystallization, test a variety of solvent/anti-solvent combinations. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high yield in the synthesis of this compound?
A1: The most critical factors are:
-
High-Dilution Conditions: To favor intramolecular cyclization and minimize the formation of linear polymers, the reaction should be carried out at a very low concentration of the linear precursor.
-
Effective Amide Bond Formation: The choice and handling of coupling reagents are crucial for efficient amide bond formation.
-
Purity of Reagents and Solvents: Impurities can lead to unwanted side reactions and lower yields. Using high-purity, anhydrous starting materials and solvents is essential.
Q2: Which synthetic route is recommended for the preparation of this compound?
A2: A common and effective strategy is the intramolecular cyclization of a linear precursor, such as N,N'-bis(3-carboxypropionyl)-1,4-diaminobutane. This precursor can be synthesized by reacting 1,4-diaminobutane with a succinic acid derivative. The subsequent cyclization is typically achieved using a peptide coupling agent under high-dilution conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product spot/peak.
Q4: What are the common challenges in the purification of this compound?
A4: Common challenges include separating the cyclic product from linear oligomers and unreacted starting materials. Column chromatography with a carefully selected eluent system is often effective. Recrystallization can also be a powerful purification technique if a suitable solvent system is identified.
Experimental Protocol: Synthesis of this compound via Intramolecular Cyclization
This protocol describes a general method for the synthesis of this compound from a linear precursor. Optimization of specific parameters may be required.
Step 1: Synthesis of the Linear Precursor (N,N'-bis(3-carboxypropionyl)-1,4-diaminobutane)
-
Dissolve 1,4-diaminobutane in a suitable solvent (e.g., dichloromethane or THF).
-
Slowly add a solution of succinic anhydride (2 equivalents) in the same solvent to the diamine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure linear precursor.
Step 2: Intramolecular Cyclization to this compound
-
Prepare a solution of the linear precursor in a large volume of a suitable anhydrous solvent (e.g., dichloromethane or DMF) to achieve high dilution (concentration typically in the range of 0.001-0.01 M).
-
Add a peptide coupling reagent (e.g., EDC, HATU) and an activating agent (e.g., HOBt) to the solution.
-
Add a non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
Once the reaction is complete, quench the reaction and wash the organic layer with an acidic solution, a basic solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes typical reaction parameters that can be varied to optimize the yield of this compound. Actual yields will depend on specific experimental conditions and purification efficiency.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range |
| Coupling Reagent | EDC/HOBt | HATU/DIPEA | T3P | 20-50% |
| Solvent | Dichloromethane | DMF | Acetonitrile | - |
| Concentration (M) | 0.01 | 0.005 | 0.001 | - |
| Temperature (°C) | 25 | 25 | 40 | - |
| Reaction Time (h) | 48 | 24 | 24 | - |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Synthesis of 1,5-Diazecane-6,10-dione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 1,5-Diazecane-6,10-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
-
Question: I am not getting any, or a very low yield of this compound. What are the possible causes and solutions?
-
Answer: Low or no yield is a common issue in macrocyclization reactions. The primary competing reaction is often intermolecular polymerization.[1][2][3] Here are the potential causes and troubleshooting steps:
-
Concentration is too high: The formation of the desired 10-membered ring is an intramolecular reaction, which is favored at very low concentrations. At higher concentrations, the reactive ends of different molecules are more likely to react with each other, leading to linear polymers.
-
Solution: Employ the high-dilution principle.[2][3] This can be achieved by the slow addition of the reactants (diamine and diacyl chloride/diester) to a large volume of solvent using a syringe pump. This maintains a very low concentration of the reactive species at any given time, favoring the intramolecular cyclization.
-
-
Reaction temperature is not optimal: The rate of both the desired cyclization and the side reactions are influenced by temperature.
-
Solution: Experiment with a range of temperatures. A moderate temperature is often a good starting point. Too low a temperature may slow the reaction down excessively, while too high a temperature can promote side reactions.
-
-
Inefficient activation of the carboxylic acid: If you are using a dicarboxylic acid, it needs to be activated (e.g., as an acid chloride or with a coupling agent) for the amidation to proceed efficiently.
-
Solution: Ensure your activating agent is fresh and the activation step is carried out under anhydrous conditions. Common coupling agents for amide bond formation include DCC, EDC, and HATU.[4]
-
-
Presence of water: Water can hydrolyze the activated carboxylic acid derivative (e.g., acyl chloride or ester) back to the dicarboxylic acid, preventing the reaction with the diamine.
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: The Main Product is a White, Insoluble Solid (Likely a Polymer)
-
Question: My reaction produced a significant amount of a white solid that is insoluble in most common organic solvents. What is it and how can I avoid it?
-
Answer: This is a strong indication of the formation of a polyamide through intermolecular polymerization. As explained in the previous point, this is the main side reaction that competes with the desired macrocyclization.
-
Primary Cause: The concentration of the reactants is too high, favoring intermolecular reactions.
-
Solution: The most effective way to prevent polymerization is to use high-dilution conditions.[2][3] A practical approach is the slow, simultaneous addition of both the diamine and the diacyl chloride solutions from separate syringe pumps into a large volume of a suitable solvent. This ensures that the concentration of both reactants remains extremely low throughout the reaction.
-
Issue 3: Presence of Starting Materials in the Final Product Mixture
-
Question: After the reaction, I still see a significant amount of my starting diamine and/or dicarboxylic acid derivative in the crude product. What could be the reason?
-
Answer: The presence of unreacted starting materials suggests that the reaction has not gone to completion. Several factors could be responsible:
-
Insufficient reaction time: The reaction may simply need more time to complete, especially under high-dilution conditions where reaction rates can be slow.
-
Solution: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Extend the reaction time until the starting materials are consumed.
-
-
Deactivation of reagents: The activated carboxylic acid derivative might be degrading over the course of the reaction, or the diamine might be reacting with impurities.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. If using a coupling agent, it should be added just before the diamine.
-
-
Poor stoichiometry: An incorrect ratio of the diamine to the dicarboxylic acid derivative can lead to unreacted starting material.
-
Solution: Carefully measure the amounts of your reactants to ensure a 1:1 molar ratio.
-
-
Issue 4: Formation of Multiple Products (Visible on TLC or LC-MS)
-
Question: My crude product shows multiple spots on TLC (or multiple peaks in LC-MS) in addition to the desired product. What could these be?
-
Answer: The formation of multiple products can be due to a variety of side reactions:
-
Oligomerization: Besides the linear polymer, cyclic oligomers (e.g., a 20-membered ring from two molecules of each reactant) can also form.
-
Solution: High-dilution conditions will also disfavor the formation of cyclic oligomers.
-
-
Side reactions involving the solvent: Some solvents can participate in side reactions. For example, if using an alcohol as a solvent with an acyl chloride, ester formation can occur.
-
Solution: Choose an inert solvent that does not react with your starting materials or intermediates. Dichloromethane, chloroform, and acetonitrile are often good choices for reactions involving acyl chlorides.
-
-
Epimerization: If your starting materials contain chiral centers, the reaction conditions (especially the use of strong bases) can cause epimerization, leading to diastereomeric products.
-
Solution: Use milder reaction conditions and avoid strong bases if possible. The use of coupling agents that minimize epimerization, such as COMU or HATU in the presence of a non-nucleophilic base like DIPEA, is recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most common approach would be the cyclocondensation of a 5-carbon diamine with a 4-carbon dicarboxylic acid derivative. Suitable precursors would be:
-
Diamine: 1,5-diaminopentane.
-
Dicarboxylic acid derivative: Succinyl chloride or a succinate diester (e.g., dimethyl succinate). The use of the diacyl chloride is generally more reactive but may require more careful handling due to its sensitivity to moisture.
Q2: What are the key reaction conditions to favor the formation of the 10-membered ring?
A2: The key is to promote the intramolecular cyclization over the intermolecular polymerization. The most critical condition is high dilution .[2][3] This is typically achieved by the slow and controlled addition of the reactants to a large volume of solvent. Other important conditions include the choice of an appropriate inert solvent, a suitable reaction temperature, and ensuring anhydrous conditions.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for quick monitoring of the disappearance of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction progress, identifying the molecular weight of the product and byproducts, and assessing the purity of the crude mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final purified product.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic amide carbonyl C=O and N-H stretching frequencies.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final product.
Q4: What are the common methods for purifying this compound?
A4: The purification strategy will depend on the properties of the product and the impurities present. Common methods include:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. The choice of eluent will need to be optimized.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an effective method for obtaining high purity material.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to obtain very high purity material, preparative HPLC can be used.
Data Presentation
The following tables illustrate how quantitative data from optimization experiments for the synthesis of this compound could be presented.
Table 1: Effect of Solvent on the Yield of this compound
| Entry | Solvent | Temperature (°C) | Addition Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 8 | 45 |
| 2 | Acetonitrile | 25 | 8 | 55 |
| 3 | Tetrahydrofuran | 25 | 8 | 30 |
| 4 | Toluene | 80 | 8 | 40 |
Table 2: Effect of Reactant Addition Rate on Yield and Polymer Formation
| Entry | Addition Rate (mmol/h) | Yield of Diazecane (%) | Polymer Formation (%) |
| 1 | 0.5 | 60 | 15 |
| 2 | 1.0 | 45 | 35 |
| 3 | 2.0 | 25 | 60 |
| 4 | 5.0 | <10 | >85 |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound via High-Dilution Cyclization
This protocol describes a general method for the synthesis of this compound from 1,5-diaminopentane and succinyl chloride.
Materials:
-
1,5-Diaminopentane
-
Succinyl chloride
-
Anhydrous dichloromethane (or other suitable inert solvent)
-
Triethylamine (or another non-nucleophilic base)
-
Syringe pumps
-
Standard glassware for organic synthesis, dried in an oven.
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation of Reactant Solutions:
-
In a dry flask, prepare a solution of 1,5-diaminopentane (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane to a final concentration of 0.1 M.
-
In a separate dry flask, prepare a solution of succinyl chloride (1.0 eq) in anhydrous dichloromethane to a final concentration of 0.1 M.
-
-
Reaction Setup:
-
To a large, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add a large volume of anhydrous dichloromethane (e.g., to achieve a final reactant concentration of ~0.001 M upon complete addition).
-
Draw the two reactant solutions into separate syringes and place them on syringe pumps.
-
-
High-Dilution Addition:
-
Begin stirring the solvent in the reaction flask.
-
Slowly and simultaneously add the two reactant solutions from the syringe pumps into the reaction flask over a period of several hours (e.g., 8-12 hours).
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-24 hours to ensure complete reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess diamine and base, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the this compound.
-
Mandatory Visualization
Caption: Main reaction pathway versus the competing polymerization side reaction.
Caption: A troubleshooting workflow for low yield in the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges with 1,5-Diazecane-6,10-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1,5-Diazecane-6,10-dione.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a cyclic diamide, a class of molecules with significant potential in the design of biologically active compounds.[1][2] Its hydrogen-bonding capabilities allow for the formation of larger, ordered supramolecular structures, making it a valuable scaffold in medicinal chemistry and materials science.[1] For therapeutic applications, adequate solubility is crucial for achieving sufficient bioavailability and ensuring the compound can be effectively absorbed and distributed to its target in the body.[3][4] Poor aqueous solubility is a common challenge for over 70% of new chemical entities in drug development pipelines.[3]
Q2: I am observing poor solubility of this compound in my aqueous buffer. Is this expected?
A2: Yes, it is not uncommon for cyclic diamides and other cyclic peptides to exhibit limited solubility in aqueous solutions. This is often due to a combination of factors including molecular weight, crystal lattice energy, and the presence of both hydrophobic and hydrophilic regions within the molecule.[5] The amide groups can participate in intermolecular hydrogen bonding, which can lead to self-aggregation and reduced interaction with water molecules.
Q3: What are the initial steps I should take to address the solubility of this compound?
A3: A systematic approach is recommended. Start by assessing the compound's solubility in a range of common organic solvents and then move to aqueous co-solvent systems. It is also crucial to characterize the solid state of your material (e.g., crystalline vs. amorphous) as this can significantly impact solubility.[4]
Troubleshooting Guide
This guide provides a structured approach to overcoming solubility issues with this compound.
Problem: this compound precipitates out of my aqueous experimental buffer.
Solution Workflow:
Caption: Troubleshooting workflow for solubility issues.
Data Presentation: Expected Solubility Profile
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent hydrogen bond acceptors and can effectively disrupt the intermolecular hydrogen bonds between the amide groups of the cyclic diamide, leading to good solvation.[6] |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | While capable of hydrogen bonding, the hydrophobic regions of the decane ring may limit solubility in highly polar protic solvents like water. Alcohols are generally better solvents than water due to their lower polarity.[7] |
| Nonpolar | Hexane, Toluene | Very Low | The polar amide groups make the molecule incompatible with nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can often dissolve a wide range of organic compounds. |
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The solid should be in excess to ensure a saturated solution is formed.
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution to determine the equilibrium solubility.
Protocol 2: Enhancing Solubility with Co-solvents
Objective: To improve the solubility of this compound in an aqueous buffer using a co-solvent.
Materials:
-
Stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Aqueous buffer (e.g., PBS).
-
Co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.[7]
Methodology:
-
Prepare a series of aqueous buffers containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add a small, fixed volume of the this compound stock solution to each of the co-solvent buffer systems.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour, 24 hours).
-
If no precipitation is observed, you can proceed with your experiment in the co-solvent buffer system that maintains solubility at the desired concentration.
-
For quantitative analysis, you can determine the solubility in each co-solvent system using the method described in Protocol 1.
Protocol 3: Solubility Enhancement using Cyclodextrins
Objective: To increase the aqueous solubility of this compound through complexation with cyclodextrins.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrins.
-
Aqueous buffer.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 2-8 from Protocol 1 to determine the apparent solubility of this compound at each cyclodextrin concentration.
-
Plot the apparent solubility as a function of cyclodextrin concentration to determine the effectiveness of the complexation.[8]
Signaling Pathways and Experimental Workflows
In drug discovery, ensuring a compound is in solution is the first critical step before evaluating its effect on a biological pathway.
References
- 1. This compound | 1489-84-5 | Benchchem [benchchem.com]
- 2. This compound | 1489-84-5 | Benchchem [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. czasopisma.umlub.pl [czasopisma.umlub.pl]
Stability problems of 1,5-Diazecane-6,10-dione in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,5-Diazecane-6,10-dione in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound, a cyclic diamide, is its susceptibility to hydrolysis, which can be catalyzed by acidic or basic conditions. Other potential degradation pathways include thermal decomposition, photodegradation, and oxidation, particularly if the solution contains reactive species or is exposed to harsh conditions.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can promote the hydrolysis of the amide bonds within the this compound ring structure. This leads to ring-opening and the formation of linear degradation products. The rate of hydrolysis is generally pH-dependent, and it is crucial to maintain a suitable pH range to ensure the compound's integrity.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products are expected to result from the hydrolytic cleavage of one or both amide bonds. This would lead to the formation of the corresponding amino acids or their derivatives. Under oxidative conditions, N-oxide formation could also be a possibility.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometry (MS) detection is a highly effective method for separating and quantifying this compound and its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structural elucidation of degradation products and for monitoring the degradation process over time.
Troubleshooting Guides
This section provides guidance on how to address specific stability issues you may encounter during your experiments.
Issue 1: Unexpected Loss of Compound in Solution
Symptoms:
-
Decreased peak area of the parent compound in HPLC analysis over time.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Changes in the physical properties of the solution (e.g., color, pH).
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis | - pH assessment: Immediately measure the pH of your solution. - Buffering: If the pH is acidic or basic, consider using a suitable buffer system to maintain a neutral pH. - Solvent choice: For long-term storage, consider aprotic solvents if compatible with your experimental design. |
| Thermal Degradation | - Temperature control: Store solutions at lower temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles. - Short-term experiments: For experiments requiring elevated temperatures, minimize the duration of heat exposure. |
| Photodegradation | - Light protection: Store solutions in amber vials or protect them from light. - Wavelength considerations: If working with light-sensitive applications, be mindful of the wavelengths used. |
| Oxidation | - Inert atmosphere: If the compound is suspected to be oxygen-sensitive, handle and store solutions under an inert atmosphere (e.g., nitrogen or argon). - Antioxidants: The addition of a small amount of an antioxidant may be considered if it does not interfere with the experiment. |
Issue 2: Inconsistent Experimental Results
Symptoms:
-
Poor reproducibility of bioassays or other functional experiments.
-
Variable analytical results between different batches of the same solution.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Dissolution | - Solubility check: Verify the solubility of this compound in your chosen solvent system. - Sonication/Vortexing: Ensure the compound is fully dissolved by using appropriate mixing techniques. |
| Adsorption to Surfaces | - Container material: Test different types of storage containers (e.g., polypropylene vs. glass) to check for adsorption. - Silanization: Silanizing glassware can reduce adsorption of certain compounds. |
| Impure Starting Material | - Purity analysis: Confirm the purity of your this compound starting material using a validated analytical method. - Purification: If impurities are present, consider purification by recrystallization or chromatography. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a general reversed-phase HPLC method for monitoring the stability of this compound.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or Mass Spectrometry (ESI+) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).
-
Dilute the stock solution to the desired concentration in the test buffer or medium.
-
At specified time points, withdraw an aliquot of the sample, quench any reaction if necessary (e.g., by adding an equal volume of cold acetonitrile), and inject it into the HPLC system.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and pathways.
| Condition | Procedure |
| Acidic Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours. |
| Basic Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours. |
| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Heat a solid sample or a solution of the compound at 80°C for 48 hours. |
| Photodegradation | Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. |
Analysis: Analyze the stressed samples by HPLC-MS to identify and characterize the degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Technical Support Center: Optimizing Derivatization of 1,5-Diazecane-6,10-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 1,5-Diazecane-6,10-dione. As specific literature on this molecule is limited, this guide is based on established chemical principles for cyclic diamides and diketones, offering a robust starting point for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the this compound scaffold for derivatization?
The primary reactive sites are the nitrogen atoms of the amide groups and the alpha-carbons to the ketone functionalities. The amide nitrogens can be deprotonated with a suitable base to act as nucleophiles for N-alkylation or N-acylation. The alpha-carbons to the ketones have acidic protons and can be deprotonated to form enolates, which can then participate in various carbon-carbon bond-forming reactions.
Q2: What are the main challenges in derivatizing medium-sized rings like this compound?
Medium-sized rings (8-11 atoms) often present synthetic challenges due to unfavorable enthalpic and entropic factors.[1][2] These can include transannular strain (interactions across the ring) and conformational inflexibility, which can hinder reagent access to the reactive sites and influence reaction rates and equilibria.[1][2]
Q3: How can I improve the solubility of this compound for reactions?
If solubility is an issue in common organic solvents, consider using more polar aprotic solvents such as DMF, DMAc, or DMSO. Gentle heating may also improve solubility, but care should be taken to avoid thermal degradation, especially in the presence of strong bases or acids. For N-alkylation reactions, the choice of solvent can be critical, with polar aprotic solvents often favoring the reaction.
Q4: What analytical techniques are best suited for monitoring the progress of my derivatization reaction?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting material and the formation of products. For more detailed analysis and characterization of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Troubleshooting Guides
Issue 1: Low or No Yield of N-Alkylated Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Insufficiently strong base | The amide proton is not fully removed. Switch to a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). |
| Steric hindrance | The alkylating agent or the substrate is too bulky. Try using a less hindered alkylating agent or a smaller base. |
| Poor solvent choice | The solvent may not be suitable for the reaction. Use polar aprotic solvents like THF or DMF, which are known to facilitate N-alkylation of amides.[3] |
| Low reaction temperature | The reaction may require more energy to proceed. Try increasing the reaction temperature, but monitor for side reactions. |
| Side reaction: O-alkylation | The enolate oxygen is alkylated instead of the nitrogen. This is more likely with highly electrophilic alkylating agents.[4] Using less polar solvents can sometimes favor N-alkylation. |
Issue 2: Multiple Products Observed in the Reaction Mixture
Possible Causes & Solutions
| Cause | Recommended Action |
| Over-alkylation | Both nitrogen atoms are being alkylated. To favor mono-alkylation, use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.[5] |
| Side reactions at the ketone | The reaction conditions are promoting side reactions at the ketone carbonyls, such as aldol condensation. Use milder bases or protect the ketone groups before attempting N-alkylation. |
| Decomposition | The starting material or product is not stable under the reaction conditions. Consider using milder bases, lower temperatures, or shorter reaction times. |
| Epimerization | If your starting material has stereocenters, the basic or acidic conditions might be causing epimerization at the alpha-carbons to the ketones. Use non-ionic bases or milder reaction conditions. |
Illustrative Data Tables for Reaction Optimization
Disclaimer: The following data is illustrative and intended to provide a template for recording and comparing experimental results. Actual results will vary.
Table 1: Optimization of Solvent for N-Alkylation of this compound
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Toluene | K₂CO₃ | 110 | 24 | <10 |
| 2 | Acetonitrile | K₂CO₃ | 80 | 24 | 25 |
| 3 | THF | NaH | 65 | 12 | 70 |
| 4 | DMF | NaH | 25 | 12 | 85 |
Table 2: Optimization of Base for N-Acylation of this compound
| Entry | Acylating Agent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | 25 | 4 | 65 |
| 2 | Acetyl Chloride | Pyridine | 25 | 4 | 75 |
| 3 | Acetic Anhydride | DMAP (cat.) | 25 | 6 | 80 |
| 4 | Acetic Anhydride | No Base | 80 | 12 | 40 |
Detailed Methodologies (General Protocols)
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 eq of 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or pyridine at room temperature.
-
Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the solution. If using an acyl chloride, a base like triethylamine or pyridine (1.2 eq) should be added. For anhydrides, a catalytic amount of DMAP can be beneficial.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, wash the mixture with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated solution of sodium bicarbonate to remove any unreacted acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Protocol 3: General Procedure for Ketone Reduction
-
To a stirred solution of the this compound derivative (1.0 eq) in an anhydrous solvent like THF or methanol at 0 °C, add a reducing agent such as sodium borohydride (NaBH₄, 2.2 eq) in small portions.
-
Stir the reaction at 0 °C for 1-2 hours or until the starting material is consumed as indicated by TLC.
-
Carefully quench the reaction by the slow addition of water or a saturated solution of ammonium chloride.
-
If methanol was used as the solvent, remove it under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diol.
-
Purify the product by column chromatography.
Visual Guides
Caption: General workflow for N-derivatization of this compound.
Caption: Decision tree for troubleshooting low N-alkylation yield.
Caption: Potential side reactions during N-alkylation.
References
- 1. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization [mdpi.com]
- 2. Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. organic chemistry - N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Troubleshooting purification of 1,5-Diazecane-6,10-dione by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1,5-Diazecane-6,10-dione by chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound and similar polar, cyclic diamides.
Question: My compound, this compound, is showing significant tailing or a broad peak on a silica gel column. What can I do to improve the peak shape?
Answer:
Peak tailing with polar and basic compounds like this compound on silica gel is a common issue. It often results from strong interactions between the basic nitrogen atoms in your compound and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this:
-
Mobile Phase Modification:
-
Addition of a Basic Modifier: Incorporating a small amount of a basic additive into your mobile phase can help to saturate the acidic sites on the silica gel, reducing their interaction with your compound. Common choices include:
-
0.1-2% triethylamine (Et3N)
-
0.1-2% ammonium hydroxide (NH4OH)[1]
-
-
Increase Mobile Phase Polarity: A gradual increase in the polarity of your mobile phase (gradient elution) can help to improve peak shape and reduce elution time.[2]
-
-
Stationary Phase Alternatives:
-
Deactivated Silica Gel: You can deactivate the silica gel before running the column by flushing it with a solvent system containing 1-3% triethylamine.[3]
-
Alumina: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[1]
-
Amino-functionalized Silica: This stationary phase is less acidic than standard silica and can significantly improve the peak shape for basic compounds.
-
-
Check for Overloading: Injecting too much sample onto the column can also lead to peak broadening and tailing. Try reducing the sample load.
Question: My compound is not eluting from the silica gel column, even with a highly polar mobile phase.
Answer:
If this compound is irreversibly binding to the column, several factors could be at play:
-
Compound Instability: The compound may be decomposing on the acidic silica gel.[2] To test for this, you can perform a simple stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred.[2]
-
Incorrect Solvent System: Double-check that you are using the intended solvent system and that the polar and non-polar components have not been accidentally reversed.[2]
-
Highly Polar Nature: this compound is a very polar molecule. You may need to switch to a more effective purification technique for highly polar compounds:
-
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This is often the best approach for purifying very polar compounds.[1][2]
-
Recrystallization: For amides and diamides, recrystallization can be a highly effective purification method that avoids the potential issues of chromatography.[4] Consider screening various polar solvents for recrystallization.[4]
-
Question: I am seeing multiple spots on my TLC, and the separation on the column is poor, with many mixed fractions.
Answer:
This situation can be misleading and may not necessarily indicate multiple distinct compounds in your initial mixture.
-
On-Column Degradation: As mentioned, your compound might be degrading on the silica gel during the purification process. This can lead to the appearance of new spots on the TLC of your collected fractions.[2] A 2D TLC experiment can help confirm if your compound is stable on silica.[2]
-
Inappropriate Solvent Choice: An unsuitable solvent system can sometimes lead to poor separation, even with a good Rf difference on the TLC plate.[2] Experiment with different solvent systems to optimize the separation.
-
Co-eluting Impurities: If you have impurities with similar polarity to your target compound, separation by normal-phase chromatography can be challenging. In such cases, reverse-phase HPLC might offer better resolution.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cyclic diamide.[5] This structure contains a ten-membered ring with two amide functional groups.
Q2: What are the general challenges in purifying cyclic diamides?
A2: Cyclic diamides are often polar molecules due to the presence of the amide groups. This polarity can lead to strong interactions with polar stationary phases like silica gel, resulting in issues such as poor peak shape (tailing), low recovery, and the need for highly polar mobile phases.[1][6]
Q3: Is there an alternative to column chromatography for purifying this compound?
A3: Yes, recrystallization is often a suitable and efficient method for purifying amides and can be a good alternative to chromatography.[4] The choice of solvent will depend on the solubility of your compound and its impurities.
Q4: How can I choose a starting solvent system for the chromatography of this compound?
A4: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[3] For polar compounds like this, you will likely need a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.
Q5: What should I do if my crude reaction mixture is not soluble in the solvent system I plan to use for chromatography?
A5: You can try dissolving your crude mixture in a minimum amount of a stronger, more polar solvent (like dichloromethane or methanol) and then adsorbing it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This technique is known as dry loading.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically for the chromatographic purification of this compound. The table below provides a general guide for mobile phase modifiers based on common practices for purifying polar, basic compounds.
| Modifier | Typical Concentration Range in Mobile Phase | Purpose |
| Triethylamine (Et3N) | 0.1 - 3% | Reduces peak tailing for basic compounds on silica gel[3] |
| Ammonium Hydroxide (NH4OH) | 0.1 - 2% | Improves peak shape for strongly basic compounds[1] |
Experimental Protocols
As no specific, validated protocol for the purification of this compound was found, a general protocol for troubleshooting with a basic modifier is provided below.
Protocol: Small-Scale Purification Trial with Triethylamine Modifier
-
TLC Analysis:
-
Prepare a stock solution of your crude this compound.
-
On a silica gel TLC plate, spot your crude material.
-
Develop the TLC plate in a mobile phase such as 95:5 dichloromethane:methanol.
-
Visualize the spots under UV light or by staining.
-
If peak streaking is observed, prepare a new mobile phase of 95:5:0.1 dichloromethane:methanol:triethylamine and run a new TLC to observe any improvement in spot shape.
-
-
Column Preparation:
-
Based on the improved TLC conditions, prepare a larger volume of the mobile phase containing triethylamine.
-
Pack a small glass column with silica gel using the prepared mobile phase.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading and Elution:
-
Dissolve a small amount of your crude product in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain your purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
References
Preventing degradation of 1,5-Diazecane-6,10-dione during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,5-Diazecane-6,10-dione during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, a cyclic diamide, is hydrolysis. This reaction involves the cleavage of the amide bonds within the ten-membered ring by water, leading to the formation of a linear amino acid derivative. This process can be catalyzed by acidic or basic conditions.
Q2: What are the optimal storage conditions to minimize degradation?
A2: To minimize hydrolytic degradation, this compound should be stored in a tightly sealed container in a desiccator at low temperatures, ideally between 2-8°C. The environment should be kept as dry as possible, and exposure to light should be minimized by using an amber vial or storing it in the dark.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structural changes associated with hydrolysis.
Q4: Can I use a solvent to store this compound?
A4: It is generally not recommended to store this compound in solution for extended periods, especially in protic solvents like water or methanol, as this will accelerate hydrolysis. If a stock solution is required, it should be prepared fresh in a dry, aprotic solvent such as anhydrous DMSO or DMF and stored at low temperatures for a short duration.
Q5: Are there any chemical stabilizers I can add to prevent degradation?
A5: While amides are relatively stable, for long-term storage in solution, the use of aprotic solvents and the exclusion of water are the most effective strategies. The addition of stabilizers is not a common practice for solid-state storage, where controlling the physical environment (temperature and humidity) is key.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage. | Verify the purity of the compound using HPLC. If degradation is confirmed, procure a new batch and ensure storage at 2-8°C in a desiccated, dark environment. |
| Appearance of additional peaks in HPLC chromatogram. | Hydrolytic degradation leading to the formation of one or more degradation products. | Characterize the degradation products using LC-MS or NMR to confirm the hydrolysis pathway. Review storage and handling procedures to minimize exposure to moisture and non-neutral pH conditions. |
| Change in physical appearance (e.g., clumping, discoloration). | Absorption of moisture from the atmosphere, which can accelerate degradation. | Store the compound in a desiccator with a functioning desiccant. Ensure the container is always tightly sealed after use. |
| Inconsistent results between different batches. | Variation in initial purity or different storage histories of the batches. | Always characterize a new batch upon receipt to establish a baseline purity. Maintain consistent and optimal storage conditions for all batches. |
Quantitative Data on Degradation
The following table summarizes representative data from forced degradation studies on this compound, illustrating its stability under various stress conditions. Note: This data is illustrative and based on typical degradation patterns of cyclic diamides. Actual degradation rates may vary.
| Stress Condition | Duration | Temperature | Relative Humidity | Degradation (%) | Primary Degradation Product |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | N/A (in solution) | ~15% | Linear amino acid derivative |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | N/A (in solution) | ~25% | Linear amino acid derivative |
| Oxidative (3% H₂O₂) | 24 hours | 25°C | N/A (in solution) | < 2% | No significant degradation |
| Thermal (Solid State) | 7 days | 80°C | Ambient | ~5% | Linear amino acid derivative |
| Photolytic (Solid State, ICH Q1B) | 10 days | 25°C | Ambient | < 1% | No significant degradation |
| High Humidity (Solid State) | 30 days | 25°C | 90% | ~10% | Linear amino acid derivative |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound and the detection of its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample Solvent: 50:50 Acetonitrile:Water
-
This compound reference standard
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
3. Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1 mg/mL in the sample solvent.
-
For stability samples, dissolve an accurately weighed amount in the sample solvent to achieve a similar concentration.
4. Analysis:
-
Inject the reference standard to determine the retention time and peak area.
-
Inject the stability samples and monitor for a decrease in the parent peak and the appearance of new peaks.
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that of the reference standard.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: A logical workflow for troubleshooting suspected degradation.
Technical Support Center: 1,5-Diazecane-6,10-dione NMR Spectral Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 1,5-Diazecane-6,10-dione.
Troubleshooting Guides
This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound.
Problem: My ¹H NMR spectrum shows very broad peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Shimming: An inhomogeneous magnetic field can lead to significant peak broadening. | Re-shim the spectrometer. If the problem persists, ensure your sample is homogeneous and free of suspended particles. Filtering the sample may help.[1] |
| Intermediate Conformational Exchange: this compound is a flexible ten-membered ring that can undergo conformational exchange at a rate comparable to the NMR timescale. This is a common cause of broad signals. | Acquire spectra at different temperatures. Lowering the temperature may "freeze out" individual conformers, resulting in sharp signals for each. Conversely, increasing the temperature can cause faster exchange, leading to a single, sharp, averaged signal. |
| Sample Concentration: A highly concentrated sample can be viscous, leading to broader lines. | Dilute your sample. If solubility is an issue, try a different deuterated solvent.[1] |
| Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. | Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica or celite may help. |
Problem: I see more ¹H or ¹³C signals than expected based on the molecule's symmetry.
Possible Causes & Solutions:
| Cause | Solution |
| Restricted Amide Bond Rotation (Rotamers): The C-N amide bond has partial double-bond character, which restricts free rotation.[2][3] This can lead to distinct chemical environments for protons and carbons on either side of the amide bonds, effectively lowering the molecule's symmetry on the NMR timescale. | Acquire the spectrum at a higher temperature. Increased thermal energy can overcome the rotational barrier, causing the distinct signals to coalesce into a single, averaged peak.[4] |
| Stable Conformational Isomers (Conformers): The ten-membered ring may exist as a mixture of stable or slowly interconverting conformers at the analysis temperature. Each conformer will give its own set of NMR signals. | Perform variable temperature (VT) NMR studies to observe changes in the relative populations of conformers. 2D NMR experiments like NOESY or ROESY at low temperatures can help elucidate the specific spatial arrangements within each conformer. |
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of this compound so complex?
The complexity arises from several factors inherent to its structure:
-
Conformational Flexibility: As a ten-membered ring, it can adopt multiple low-energy conformations in solution. If the exchange between these conformations is slow on the NMR timescale, each conformer can produce a separate set of signals. If the exchange is at an intermediate rate, it can lead to broad peaks.
-
Restricted Amide Rotation: The two amide bonds within the ring can exhibit slow rotation, leading to the presence of rotamers. This doubles the number of expected signals for nearby protons and carbons.[2][3]
-
Diastereotopic Protons: The methylene groups (CH₂) in the ring are often diastereotopic, meaning the two protons on the same carbon are not chemically equivalent and will have different chemical shifts and couple to each other.
Q2: How can I assign the protons and carbons in my spectra?
A combination of 1D and 2D NMR experiments is essential for unambiguous assignment.
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and coupling constants.
-
¹³C NMR: Shows the number of distinct carbon environments.[5][6]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the spin systems within the aliphatic chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing you to assign carbons based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is useful for connecting different spin systems and identifying quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for determining the 3D structure and differentiating between conformational isomers.[7]
Q3: What are the expected chemical shift ranges for this compound?
While the exact values depend on the solvent and conformation, the following are typical ranges:
¹H NMR Expected Chemical Shifts
| Proton Type | Expected Chemical Shift (ppm) | Notes |
| N-H (Amide) | 6.0 - 8.5 | Can be broad; chemical shift is highly dependent on solvent and hydrogen bonding. Exchangeable with D₂O.[2][4] |
| α-CH₂ (adjacent to N) | 3.0 - 3.8 | Deshielded by the adjacent nitrogen atom. |
| α-CH₂ (adjacent to C=O) | 2.2 - 2.8 | Deshielded by the carbonyl group. |
| β-CH₂ | 1.5 - 2.2 | Less deshielded, typically in the aliphatic region. |
¹³C NMR Expected Chemical Shifts
| Carbon Type | Expected Chemical Shift (ppm) | Notes |
| C=O (Amide Carbonyl) | 170 - 180 | Typically sharp signals unless undergoing exchange.[8] |
| α-C (adjacent to N) | 40 - 55 | |
| α-C (adjacent to C=O) | 30 - 45 | |
| β-C | 20 - 35 |
Q4: The integration of my amide N-H proton signal is low. Why?
The amide proton signal can be broad and may have a lower-than-expected integration value due to several reasons:
-
Slow Exchange: If the proton is slowly exchanging with residual water in the deuterated solvent, its signal can broaden, making accurate integration difficult.
-
Quadrupolar Coupling: The nitrogen-14 nucleus has a spin of I=1 and can cause quadrupolar broadening of the attached proton's signal.
-
Saturation: If the peak is broad, it can become partially saturated more easily during acquisition, leading to a reduction in signal intensity.
Experimental Protocols
1. Standard ¹H NMR Acquisition:
-
Solvent: CDCl₃ or DMSO-d₆. DMSO-d₆ is often preferred for cyclic amides as it can disrupt intermolecular hydrogen bonding and often leads to sharper N-H signals.
-
Concentration: 5-10 mg of sample in 0.6 mL of deuterated solvent.
-
Temperature: Start at room temperature (298 K).
-
Pulse Program: Standard single-pulse experiment.
-
Key Parameters: Acquisition time ~2-4 s, relaxation delay ~2-5 s.
2. COSY (¹H-¹H Correlation Spectroscopy):
-
Purpose: To identify scalar-coupled protons.
-
Pulse Program: Standard cosygpmf or similar gradient-selected pulse sequence.
-
Data Points: Acquire at least 1024 points in the direct dimension (t₂) and 256-512 points in the indirect dimension (t₁).
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
3. HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence):
-
Purpose: To identify directly attached C-H pairs.
-
Pulse Program: Standard hsqcedetgpsisp2.3 or similar gradient-selected, editing pulse sequence (distinguishes CH, CH₂, and CH₃ groups).
-
Spectral Width: Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).
-
Coupling Constant: Optimized for an average one-bond J(C,H) of ~145 Hz.
4. HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) C-H correlations.
-
Pulse Program: Standard hmbcgplpndqf or similar gradient-selected pulse sequence.
-
Long-Range Coupling Delay: The key parameter is the delay for evolution of long-range couplings, typically optimized for a J value of 8-10 Hz.
Visualizations
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: 2D NMR correlation pathways for structural assignment.
References
- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
Technical Support Center: 1,5-Diazecane-6,10-dione Production
Welcome to the technical support center for the synthesis and scale-up of 1,5-Diazecane-6,10-dione. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the cyclization of N,N'-bis(acryloyl)-1,3-propanediamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of desired product | 1. Dominance of intermolecular polymerization: At high concentrations, the linear precursors are more likely to react with each other than to cyclize.[1][2][3] 2. Incorrect reaction temperature: The activation energy for the intramolecular cyclization may not be reached, or side reactions may be favored at non-optimal temperatures. 3. Ineffective catalyst or base: The catalyst or base may be inactive or used in an insufficient amount to promote the intramolecular Michael addition. | 1. Implement high-dilution conditions: Slowly add the linear precursor to the reaction mixture using a syringe pump to maintain a very low concentration (e.g., <0.01 M).[4][5] 2. Optimize reaction temperature: Screen a range of temperatures (e.g., room temperature to reflux) to find the optimal condition for cyclization. 3. Screen catalysts/bases: Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, DBU) and catalyst systems. Ensure the catalyst is fresh and active. |
| Product is a mixture of oligomers and polymers | 1. Insufficiently high dilution: The concentration of the linear precursor is still too high, favoring intermolecular reactions.[6][7] 2. Rate of addition is too fast: A rapid addition rate can lead to localized high concentrations of the reactant. | 1. Decrease the concentration: Further dilute the solution of the linear precursor being added. 2. Slow down the addition rate: Use a syringe pump to add the precursor over a longer period (e.g., 8-24 hours).[5] |
| Difficulty in purifying the final product | 1. Co-elution of cyclic product and oligomers: The desired product and oligomeric byproducts may have similar polarities, making chromatographic separation challenging. 2. Product instability during purification: The product may be sensitive to the purification conditions (e.g., acidic or basic media). | 1. Optimize chromatography: Use a different stationary phase (e.g., alumina, different pore size silica) or a gradient elution with a multi-solvent system. Consider alternative purification techniques like preparative HPLC or crystallization. 2. Use neutral purification conditions: If the product is acid or base-sensitive, use a neutral solvent system for chromatography and avoid harsh work-up conditions. |
| Incomplete consumption of starting material | 1. Insufficient reaction time: The reaction may not have proceeded to completion. 2. Deactivation of the catalyst: The catalyst may have degraded over the course of the reaction. | 1. Increase reaction time: Monitor the reaction by TLC or LC-MS and allow it to run for a longer period. 2. Add fresh catalyst: If the reaction stalls, consider adding another portion of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully synthesizing this compound?
A1: The most critical factor is maintaining high-dilution conditions during the cyclization step.[1][4][5] The 10-membered ring of this compound is considered a medium-sized ring, the formation of which is entropically disfavored and faces competition from intermolecular polymerization.[1][2][3] By slowly adding the linear precursor, the concentration is kept low, which statistically favors the intramolecular reaction to form the desired cyclic product.
Q2: What are the expected yields for the synthesis of this compound?
A2: Yields can vary significantly depending on the reaction conditions. Under optimized high-dilution conditions, yields in the range of 40-60% can be expected. Without high dilution, the yield of the desired product is often very low, with the majority of the starting material being converted to oligomers and polymers.
Q3: How can I confirm the formation of the desired this compound and not its oligomers?
A3: A combination of analytical techniques should be used. High-resolution mass spectrometry (HRMS) can confirm the molecular weight of the product. ¹H and ¹³C NMR spectroscopy will show a specific set of peaks corresponding to the symmetrical cyclic structure, which will be different and more complex for the oligomers. Techniques like UPLC-MS can also be used to separate and identify the cyclic monomer from oligomeric species.
Q4: Are there alternative synthetic strategies to high-dilution cyclization?
A4: While high-dilution is the most common approach for such macrocyclizations, other strategies that could be explored include template-assisted synthesis, where a metal ion or other species helps to pre-organize the linear precursor for cyclization, and ring-closing metathesis (RCM) of a suitable di-olefin precursor, although this would require a different synthetic route to the precursor.[8][9] Ring-expansion strategies are also a possibility for the synthesis of medium-sized rings.[1][3]
Q5: What is a suitable solvent for the cyclization reaction?
A5: Aprotic, polar solvents that can dissolve the reactants and are stable under the reaction conditions are generally preferred. Dichloromethane (DCM), acetonitrile (ACN), and dimethylformamide (DMF) are common choices. The choice of solvent can influence the reaction rate and yield, so it may need to be optimized.
Experimental Protocols
Protocol 1: Synthesis of N,N'-bis(acryloyl)-1,3-propanediamine (Linear Precursor)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1,3-propanediamine (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride (2.1 equivalents) in DCM (50 mL) to the stirred solution via the addition funnel over 1 hour.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N,N'-bis(acryloyl)-1,3-propanediamine as a white solid.
Protocol 2: High-Dilution Cyclization to this compound
-
Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add potassium carbonate (K₂CO₃, 5 equivalents) to acetonitrile (ACN, 1 L).
-
Heating: Heat the suspension to reflux.
-
High-Dilution Addition:
-
Dissolve N,N'-bis(acryloyl)-1,3-propanediamine (1 equivalent) in ACN (200 mL).
-
Using a syringe pump, add the solution of the linear precursor to the refluxing suspension of K₂CO₃ over a period of 12 hours.
-
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the K₂CO₃.
-
Wash the solid with ACN.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound as a white crystalline solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 8. Enantioselective synthesis of cyclic amides and amines through mo-catalyzed asymmetric ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Synthesis of Cyclic Amides and Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis [organic-chemistry.org]
Technical Support Center: Synthesis of 1,5-Diazecane-6,10-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,5-Diazecane-6,10-dione. Our focus is on minimizing byproduct formation and optimizing reaction conditions to achieve high yields of the desired cyclic diamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common approach for synthesizing this compound is a two-step process. The first step involves a double aza-Michael addition of a diamine (such as ethylenediamine) to an acrylic acid ester (like ethyl acrylate) to form a diester intermediate. The second step is an intramolecular cyclization of this intermediate to form the desired 10-membered cyclic diamide.
Q2: What are the primary byproducts to expect in this synthesis?
A2: The main byproduct is typically a linear polyamide, formed through intermolecular polymerization of the reaction intermediates.[1] Other potential byproducts include oligomeric cyclic compounds of various ring sizes and products resulting from incomplete reaction or side reactions of the starting materials.
Q3: How can I favor the formation of the desired cyclic product over polymerization?
A3: The key to favoring intramolecular cyclization over intermolecular polymerization is to employ high-dilution conditions. This means running the cyclization step at a very low concentration of the linear precursor. By keeping the concentration low, the probability of one end of a molecule reacting with the other end of the same molecule (intramolecular) is increased, while the chances of it reacting with a different molecule (intermolecular) are reduced.
Q4: What are the critical reaction parameters to control?
A4: Besides concentration, other critical parameters include reaction temperature, the choice of solvent, and the catalyst, if used. The temperature can influence the rates of both the desired cyclization and side reactions. The solvent can affect the conformation of the linear precursor, which in turn can impact the ease of cyclization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | - Reaction conditions are not optimized (temperature, reaction time).- Inefficient cyclization. | - Systematically vary the reaction temperature and monitor the reaction progress by techniques like TLC or LC-MS.- Ensure that high-dilution conditions are strictly maintained during the cyclization step. |
| Product is a viscous, insoluble material | - This is a strong indication of significant polymer formation. | - Drastically decrease the concentration of the reactants during the cyclization step.- Consider using a syringe pump for the slow addition of the linear precursor to the reaction vessel to maintain a consistently low concentration. |
| Purification is difficult, multiple spots on TLC close to the product | - Formation of cyclic oligomers or other closely related byproducts. | - Optimize the reaction conditions to improve selectivity for the 10-membered ring.- Employ advanced purification techniques such as column chromatography with a fine-grade stationary phase or preparative HPLC. |
| Incomplete consumption of starting materials | - Insufficient reaction time.- Low reaction temperature.- Deactivation of catalyst (if used). | - Extend the reaction time and monitor for completion.- Gradually increase the reaction temperature.- If using a catalyst, ensure it is fresh and used in the correct stoichiometric amount. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific laboratory conditions.
Step 1: Synthesis of the Diester Intermediate (N,N'-bis(ethoxycarbonylethyl)ethylenediamine)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 eq) in a suitable solvent such as ethanol.
-
Slowly add ethyl acrylate (2.2 eq) to the solution at room temperature with vigorous stirring. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of ethylenediamine.
-
Remove the solvent under reduced pressure to obtain the crude diester intermediate. This intermediate may be purified by vacuum distillation or used directly in the next step.
Step 2: Intramolecular Cyclization to this compound
-
Set up a large reaction vessel with a high-efficiency stirrer and a reflux condenser, containing a large volume of a high-boiling point solvent (e.g., toluene or xylene). Heat the solvent to reflux.
-
Dissolve the crude diester intermediate from Step 1 in the same solvent to create a dilute solution (e.g., 0.01 M).
-
Using a syringe pump, add the solution of the diester intermediate to the refluxing solvent over a long period (e.g., 8-12 hours). This slow addition is crucial for maintaining high-dilution conditions.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours to ensure complete cyclization.
-
Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation
The following table illustrates the conceptual effect of reactant concentration on the yield of the desired cyclic product versus the polymeric byproduct. Actual yields will vary based on specific reaction conditions.
| Concentration of Linear Precursor (M) | Approximate Yield of this compound (%) | Approximate Yield of Polyamide Byproduct (%) |
| 1.0 | < 5 | > 95 |
| 0.1 | 20-30 | 70-80 |
| 0.01 | 60-70 | 30-40 |
| 0.001 | > 85 | < 15 |
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway for this compound and competing byproduct formation.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Enhancing the Biological Activity of 1,5-Diazecane-6,10-dione Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-Diazecane-6,10-dione derivatives. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the biological activity of your compounds.
Note: Research specifically on this compound derivatives is limited. The information provided here is based on established principles for related cyclic diamides, medium-sized heterocycles, and peptidomimetics, and should be adapted to your specific research context.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis, purification, and biological evaluation of this compound derivatives and related compounds.
Issue 1: Low or No Yield of the Cyclized Product
| Question | Possible Cause | Suggested Solution |
| Why is the yield of my this compound product consistently low? | Unfavorable Cyclization Kinetics/Thermodynamics: The formation of medium-sized rings (8-11 members) is often entropically disfavored and can be hindered by transannular strain.[1][2][3][4] | 1. High-Dilution Conditions: Perform the cyclization reaction at very low concentrations (e.g., 0.001-0.01 M) to favor intramolecular cyclization over intermolecular polymerization.2. Ring Expansion Strategy: Consider a ring expansion approach from a smaller, more easily formed ring system. This can be a more efficient route to medium-sized rings.[1][2][4][5]3. Optimize Coupling Reagents: For amide bond formation, screen a variety of modern coupling reagents (e.g., HATU, HBTU, T3P) to find the most efficient one for your specific substrates. |
| My starting materials are consumed, but I don't see the desired product. | Oligomerization/Polymerization: Under standard concentrations, linear precursors are more likely to react with each other than to cyclize, leading to linear or cyclic dimers, trimers, and polymers. | 1. Solid-Phase Synthesis: Anchor the linear precursor to a solid support. The "pseudo-dilution" effect on the resin can promote intramolecular cyclization.2. Slow Addition: Use a syringe pump to slowly add the linear precursor to the reaction vessel containing the coupling reagents. This maintains a low concentration of the reactive species. |
Issue 2: Difficulty in Product Purification
| Question | Possible Cause | Suggested Solution |
| How can I effectively purify my this compound derivative from side products? | Similar Polarity of Products: Oligomeric side products may have similar polarities to the desired cyclic monomer, making separation by standard column chromatography challenging. | 1. Preparative HPLC: Reversed-phase preparative HPLC is often the most effective method for separating cyclic compounds from closely related impurities.2. Recrystallization: If the product is crystalline, explore different solvent systems for recrystallization to selectively precipitate the desired compound.3. Derivatization: Temporarily derivatize a functional group on your compound to significantly alter its polarity for easier separation. The protecting group can be removed after purification. |
Issue 3: Poor or Inconsistent Biological Activity
| Question | Possible Cause | Suggested Solution |
| My synthesized compounds show weak or no biological activity in my assays. | Suboptimal Structure-Activity Relationship (SAR): The initial design of the derivative may not possess the key structural features required for interaction with the biological target. The core scaffold itself might have low intrinsic activity. | 1. Analog Synthesis: Synthesize a small library of analogs with diverse substituents at various positions on the diazecane ring. This will help to build a structure-activity relationship (SAR) profile.[6]2. Bioisosteric Replacement: Replace key functional groups with bioisosteres to explore the impact on activity and physicochemical properties.3. Conformational Constraint: Introduce elements that reduce the conformational flexibility of the 10-membered ring, which can lead to a more favorable binding conformation. |
| The biological activity results are not reproducible. | Compound Instability or Impurity: The compound may be degrading under assay conditions, or impurities may be responsible for the observed activity. | 1. Purity Confirmation: Ensure the purity of your final compounds is >95% by LC-MS and NMR before biological testing.2. Stability Studies: Assess the stability of your compound in the assay buffer and solvent over the time course of the experiment.3. Fresh Sample Preparation: Always prepare fresh solutions of your compounds from a solid stock immediately before conducting biological assays. |
Frequently Asked Questions (FAQs)
Synthesis & Chemistry
-
Q1: What are the most promising synthetic strategies for constructing the this compound scaffold?
-
A1: The most common approach is the cyclization of a linear precursor containing the two amine and two carboxylic acid functionalities (or their activated forms). Given the challenges with medium-sized rings, a ring-expansion strategy from a smaller cyclic precursor (e.g., a 6-membered ring) can be a highly effective alternative.[4] Another viable method is the condensation of a diamine with a dicarboxylic acid or its derivative (like a diacyl chloride or diester) under high dilution.[7]
-
-
Q2: What analytical techniques are essential for characterizing my final products?
-
A2: A combination of High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure are essential. For purification and purity assessment, HPLC coupled with a mass spectrometer (LC-MS) is the standard.
-
Biological Activity & Screening
-
Q3: What potential biological activities could this compound derivatives exhibit?
-
A3: Based on related heterocyclic structures like benzodiazepines and other cyclic diamides, potential activities include antimicrobial, antifungal, anticancer, and as modulators of G protein-coupled receptors (GPCRs) or ion channels.[6][8][9][10][11] For instance, some N-alkylated cyclic diamines have shown antitumor activity against HeLa cell lines.[8]
-
-
Q4: How should I design a screening cascade for these derivatives?
-
A4: Start with broad, cell-based assays to identify initial "hits" (e.g., cytotoxicity assays against a panel of cancer cell lines, or antimicrobial screening against representative bacteria and fungi). For active compounds, proceed to more specific secondary assays to elucidate the mechanism of action (e.g., apoptosis assays, cell cycle analysis, or specific enzyme/receptor binding assays).
-
Data Presentation: Biological Activity of Related Heterocyclic Scaffolds
The following tables summarize the biological activities of structurally related compounds to provide a reference for potential efficacy.
Table 1: Antimicrobial Activity of 1,5-Benzodiazepine Derivatives [6]
| Compound | Target Organism | MIC (µg/mL) |
| Derivative 2a | C. neoformans | 35 |
| C. neoformans (clinical isolate) | 36 | |
| Derivative 2b | C. neoformans | 30 |
| C. neoformans (clinical isolate) | 31 | |
| Fluconazole (Control) | C. neoformans | 16 |
Table 2: Cytotoxic Activity of Dibenzo[b,f][7][8]diazocine-6,12-dione Derivatives [12]
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 10b | HeLa | 97.3 |
| Derivative 10h | HeLa | 107.4 |
| U87 | 148.6 | |
| Derivative 10k | HeLa | 75.3 |
| U87 | 75.4 |
Experimental Protocols
Protocol 1: General Procedure for Head-to-Tail Cyclization (Macrolactamization)
This protocol is a generalized procedure for the solution-phase cyclization of a linear amino acid precursor to form a cyclic diamide.
Materials:
-
Linear precursor (e.g., H₂N-(CH₂)₄-CO-NH-(CH₂)₃-COOH)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous, high-purity solvent (e.g., DMF, DCM)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a reaction vessel with a stirrer bar under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the coupling reagent (1.2 eq) and base (2.0 eq) to a large volume of the chosen solvent (to achieve a final concentration of the precursor at ~0.001 M).
-
Dissolve the linear precursor in a small amount of the same solvent.
-
Using a syringe pump, add the solution of the linear precursor to the reaction vessel very slowly over a period of 8-12 hours.
-
Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Resuspend the residue in a suitable solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics
-
Compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the plate and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of the MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Hypothetical signaling pathway for an anticancer this compound derivative inducing apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00568A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of cyclic amides from dicarboxylic acids and amines using base tolerant heterogenous catalyst [lib.buet.ac.bd:8080]
- 8. Synthesis and biological studies of N-alkylated cyclic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 1,5-Diazecane-6,10-dione Reaction Mechanism Elucidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and reaction mechanism elucidation of 1,5-diazecane-6,10-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is a challenging medium-sized ring. The most common approach is the intramolecular cyclization of a linear precursor.
Issue 1: Low or No Yield of this compound
Possible Causes:
-
Unfavorable Cyclization Kinetics/Thermodynamics: The formation of a 10-membered ring is entropically disfavored and can be subject to significant transannular strain.
-
Intermolecular Polymerization: The linear precursor may react with other molecules of the same precursor to form polymers instead of cyclizing.
-
Incorrect Reaction Conditions: The concentration, temperature, or catalyst may not be optimal for cyclization.
-
Degradation of Starting Materials or Product: The reactants or the cyclic product may be unstable under the reaction conditions.
Troubleshooting Steps:
-
Employ High-Dilution Conditions: This is the most critical factor to favor intramolecular cyclization over intermolecular polymerization. The reaction should be set up by slowly adding the linear precursor to a large volume of solvent.
-
Optimize Reaction Temperature: Systematically vary the temperature. Lower temperatures may favor the desired product if side reactions have a higher activation energy, while higher temperatures might be necessary to overcome the activation barrier for cyclization.
-
Screen Solvents: The choice of solvent can influence the conformation of the linear precursor, bringing the reactive ends closer for cyclization. Aprotic polar solvents are often a good starting point.
-
Select an Appropriate Activating Group: If starting from a diacid and a diamine, the choice of coupling reagent is crucial. If using a diacyl chloride, ensure its purity and reactivity.
-
Consider a Template-Driven Reaction: In some cases, a metal ion can act as a template, coordinating to the linear precursor and pre-organizing it for cyclization.
Illustrative Data on High Dilution Effects:
| Precursor Concentration (M) | Yield of this compound (%) | Yield of Polymer (%) |
| 0.1 | < 5 | > 90 |
| 0.01 | 25 | 70 |
| 0.001 | 65 | 30 |
| 0.0005 | 75 | 20 |
Issue 2: Formation of Significant Side Products
Possible Causes:
-
Incomplete Cyclization: Formation of oligomeric cyclic products (e.g., a 20-membered ring from two precursor molecules).
-
Side Reactions of Functional Groups: If the linear precursor contains other reactive functional groups, they may participate in unwanted side reactions.
-
Epimerization or Racemization: If the precursor is chiral, the reaction conditions (e.g., strong base or high temperature) may lead to loss of stereochemical integrity.
Troubleshooting Steps:
-
Thorough Product Characterization: Use techniques like LC-MS, high-resolution MS, and NMR to identify the structure of the major side products. Understanding what is being formed is key to preventing it.
-
Protecting Groups: If there are other reactive functional groups, consider using protecting groups that are stable to the cyclization conditions and can be removed later.
-
Milder Reaction Conditions: Explore milder coupling reagents, lower temperatures, and non-basic conditions if epimerization is an issue.
-
Alternative Synthetic Routes: If direct cyclization consistently fails, consider a ring-expansion strategy from a more easily accessible smaller ring.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common conceptual approach is the intramolecular cyclization of a linear precursor. This typically involves the reaction of a C4 dicarboxylic acid derivative (like adipoyl chloride) with a C4 diamine derivative (like 1,4-diaminobutane) or the cyclization of an amino acid derivative like N-(4-aminobutyl)-4-aminobutanoic acid. The key to success is performing the reaction under high-dilution conditions to favor the intramolecular reaction.
Q2: Why is polymerization a major competing reaction?
A2: Polymerization is an intermolecular reaction, where the reactive ends of one linear precursor molecule react with those of another. At high concentrations, the probability of two different molecules colliding is much higher than the probability of the two ends of the same molecule coming into the correct proximity and orientation for cyclization.
Q3: What are the key parameters to control in a high-dilution cyclization?
A3: The key parameters are:
-
Concentration: The final concentration of the reactant should be very low, typically in the range of 0.001 M or lower.
-
Rate of Addition: The reactant should be added very slowly to the reaction mixture, often over several hours, using a syringe pump.
-
Efficient Stirring: To ensure rapid dispersal of the added reactant.
Q4: Are there alternative, more advanced synthetic strategies for this compound?
A4: Yes, for medium-sized rings, ring-expansion strategies can be more efficient than direct cyclization. One such method is the "Successive Ring Expansion (SuRE)" or "Conjugate Addition/Ring Expansion (CARE)" cascade.[1] These methods start with a smaller, more easily formed ring (e.g., a 6-membered lactam) and sequentially insert atoms to expand the ring to the desired size.
Q5: How can I confirm the formation of the 10-membered ring and rule out oligomers?
A5: A combination of analytical techniques is essential. High-resolution mass spectrometry (HRMS) will give you the exact mass of the product, allowing you to distinguish between the monomeric cyclic product and oligomers (which will have masses that are multiples of the precursor). 1H and 13C NMR spectroscopy will show a specific set of signals for the symmetrical this compound. The number and splitting patterns of these signals can help confirm the cyclic structure and rule out a linear polymer.
Experimental Protocols
Protocol 1: High-Dilution Intramolecular Cyclization of Adipoyl Chloride with 1,4-Diaminobutane
Materials:
-
Adipoyl chloride
-
1,4-Diaminobutane
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Set up a large three-necked flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Add a large volume of anhydrous DCM to the flask (e.g., to achieve a final concentration of ~0.001 M).
-
Add triethylamine (2.2 equivalents) to the solvent.
-
Prepare two separate solutions in two syringe pumps:
-
Syringe A: Adipoyl chloride (1 equivalent) in anhydrous DCM.
-
Syringe B: 1,4-Diaminobutane (1 equivalent) in anhydrous DCM.
-
-
Simultaneously add the solutions from both syringe pumps to the stirred reaction mixture over a period of 8-12 hours.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the high-dilution synthesis.
Caption: Troubleshooting logic for low product yield.
Caption: Competing reaction pathways in the synthesis.
References
Dealing with hygroscopic nature of 1,5-Diazecane-6,10-dione
Technical Support Center: 1,5-Diazecane-6,10-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the hygroscopic nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a cyclic diamide. Its structure, containing amide functional groups, makes it susceptible to absorbing moisture from the atmosphere, a property known as hygroscopicity. This can lead to inaccuracies in weighing, altered dissolution characteristics, and potentially impact reaction stoichiometry and stability, leading to unreliable experimental results.
Q2: How can I tell if my sample of this compound has absorbed water?
A2: Visual signs of water absorption include clumping of the powder, a change in texture from crystalline to a more granular or even paste-like consistency, and difficulty in handling and transferring the solid. For a definitive measure of water content, Karl Fischer titration is the recommended method.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize water absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable desiccant such as silica gel or anhydrous calcium sulfate. For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) in a glove box is recommended.
Q4: Can I dry a sample of this compound that has been exposed to moisture?
A4: Yes, it is possible to dry the compound. A common method is to use a vacuum oven at a controlled temperature. However, it is crucial to first determine the compound's thermal stability to avoid degradation. The drying process should be monitored by weighing the sample until a constant weight is achieved.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inaccurate or inconsistent weighing results. | The compound is rapidly absorbing moisture from the air during weighing. | Weigh the compound in a controlled environment, such as a glove box with low humidity. If a glove box is not available, weigh the compound quickly in a tared, sealed container. |
| The compound appears clumped or has a changed texture. | The compound has absorbed a significant amount of water. | Dry the compound under vacuum as described in the FAQs. For future use, ensure proper storage in a desiccator. |
| Poor or incomplete dissolution in an organic solvent. | The presence of water can alter the solubility characteristics of the compound. | Ensure the solvent is anhydrous. If the compound has absorbed water, dry it before attempting to dissolve. |
| Inconsistent reaction yields or unexpected byproducts. | The absorbed water is reacting with reagents or altering the reaction conditions. This can be particularly problematic in moisture-sensitive reactions. | Use a freshly dried sample of this compound for your reaction. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Difficulty in transferring the solid from the weighing paper/boat. | The hygroscopic nature of the compound can make it sticky. | Use a smooth, anti-static weighing paper or a glass weighing boat. If sticking persists, consider dissolving the compound in a small amount of anhydrous solvent and transferring the solution. |
Quantitative Data: Moisture Absorption
| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) - Nylon 6 [1][2] | Equilibrium Moisture Content (% w/w) - Nylon 6,6 [1][2] |
| 20 | ~1.2 | ~0.8 |
| 40 | ~2.0 | ~1.5 |
| 60 | ~3.5 | ~2.5 |
| 80 | ~6.0 | ~4.5 |
| 100 (Submerged) | >9.0 | ~8.0 |
Note: This data is for illustrative purposes to demonstrate the trend of moisture absorption in polyamides. The actual values for this compound may vary.
Experimental Protocols
Protocol 1: Weighing this compound
Objective: To accurately weigh a sample of this compound while minimizing moisture absorption.
Method 1: Standard Laboratory Conditions (Rapid Weighing)
-
Pre-tare a clean, dry glass vial with a screw cap on an analytical balance.
-
Quickly add the approximate amount of this compound to the vial.
-
Immediately seal the vial and record the stable weight.
-
The difference between the final and initial weight is the mass of the compound.
Method 2: Controlled Atmosphere (Glove Box)
-
Introduce the sealed container of this compound, a clean weighing boat or vial, and a spatula into a glove box with a low humidity atmosphere.
-
Allow the items to equilibrate to the glove box atmosphere.
-
Tare the weighing vessel on the balance inside the glove box.
-
Transfer the desired amount of the compound to the weighing vessel.
-
Record the mass.
-
If the compound is to be used outside the glove box, seal the weighing vessel before removal.
Protocol 2: Preparation of a Standard Solution
Objective: To prepare a solution of this compound with an accurate concentration.
-
Determine the water content of your this compound sample using Karl Fischer titration (see Protocol 3).
-
Calculate the corrected mass of the anhydrous compound needed for your desired concentration.
-
Corrected mass = (Desired mass of anhydrous compound) / (1 - (water content decimal))
-
-
Weigh the calculated corrected mass of the hygroscopic solid using one of the methods described in Protocol 1.
-
Use an anhydrous solvent for the dissolution.
-
Quickly transfer the weighed solid to a volumetric flask containing a portion of the anhydrous solvent.
-
Rinse the weighing vessel with the anhydrous solvent to ensure complete transfer.
-
Dissolve the solid completely and then add the anhydrous solvent to the mark.
Protocol 3: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a solvent system appropriate for the compound. A methanol-based solvent is a common starting point.
-
Pre-titrate the solvent to a stable endpoint to eliminate any residual water.
-
Accurately weigh a sample of this compound in a sealed container.
-
Quickly introduce the sample into the titration vessel.
-
Start the titration and record the amount of titrant required to reach the endpoint.
-
Calculate the water content based on the titrant consumption and the sample weight.
Visualizations
Caption: Recommended workflow for handling hygroscopic this compound.
Caption: Troubleshooting decision tree for issues related to this compound.
References
Optimizing crystallization of 1,5-Diazecane-6,10-dione for X-ray analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in obtaining high-quality single crystals of 1,5-Diazecane-6,10-dione suitable for X-ray analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Problem: No crystals are forming.
-
Possible Cause 1: Solution is not supersaturated. For crystallization to occur, the concentration of the compound in the solvent must be higher than its solubility limit.[1]
-
Solution: Increase the concentration of this compound in the solution. This can be achieved by slowly evaporating the solvent or by preparing a more concentrated initial solution.[2][3] If starting with an unsaturated solution, you can add more solute and stir, possibly with gentle heating, until a saturated solution is achieved.[2]
-
-
Possible Cause 2: Inappropriate solvent. The solubility of this compound in the chosen solvent may be too high, even at lower temperatures.
-
Possible Cause 3: Environmental disturbances. Vibrations or rapid temperature fluctuations can inhibit crystal nucleation and growth.[2][3]
-
Possible Cause 4: Impurities in the compound. Impurities can interfere with the crystal lattice formation.[2][4]
-
Solution: Ensure the this compound sample is of high purity. If necessary, purify the compound using techniques like column chromatography or recrystallization before attempting to grow single crystals.[4]
-
Problem: An oil has formed instead of crystals.
-
Possible Cause 1: Supersaturation was reached too quickly. Rapid cooling or fast evaporation of the solvent can lead to the compound "oiling out" instead of forming an ordered crystal lattice.
-
Possible Cause 2: The compound is coming out of solution above its melting point.
-
Possible Cause 3: High concentration of impurities.
-
Solution: Purify the this compound sample before setting up the crystallization experiment.
-
Problem: The crystals are too small, thin, or clustered.
-
Possible Cause 1: Too many nucleation sites. This can be caused by rapid supersaturation or the presence of particulate matter.
-
Possible Cause 2: The crystal growth period is too short.
-
Solution: Allow more time for the crystals to grow. Patience is key in growing large, high-quality crystals.[11]
-
-
Possible Cause 3: Suboptimal solvent system.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for crystallizing this compound?
Given that this compound is a cyclic diamide, polar protic and aprotic solvents are good starting points. Based on general principles for amides, the following solvents and mixtures are recommended for initial screening.[6][13]
Q2: What crystallization techniques are recommended for this compound?
For small organic molecules like this compound, the following techniques are generally successful:
-
Slow Evaporation: This is the simplest method and often a good starting point.[8][11][12] A nearly saturated solution is prepared and the solvent is allowed to evaporate slowly over several days.[1]
-
Vapor Diffusion: This technique is suitable for small amounts of material.[12][14][15] A solution of the compound is placed in a small, open container inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, causing it to become supersaturated and form crystals.[12][14][15][16]
-
Solvent-Antisolvent (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble.[1][7] Crystals form at the interface between the two solvents.[7]
Q3: How can I prepare a saturated solution of this compound?
To prepare a saturated solution, gradually add small amounts of this compound to your chosen solvent while stirring. Gentle heating may be required to dissolve the compound. Continue adding the compound until a small amount no longer dissolves, indicating that the solution is saturated at that temperature.[2] If you used heat, allow the solution to cool to room temperature. It is often beneficial to filter the warm, saturated solution to remove any undissolved solids or impurities before setting it up for crystallization.[7]
Q4: How long should I wait for crystals to appear?
Crystal growth can take anywhere from a few hours to several weeks.[11] It is advisable to leave the crystallization experiment undisturbed for at least a week before concluding that it has failed.[11] Patience is often rewarded with larger, higher-quality crystals.
Experimental Protocols
Below are detailed protocols for common crystallization techniques that can be adapted for this compound.
Protocol 1: Slow Evaporation
-
Prepare a saturated or nearly saturated solution of this compound in a suitable solvent (e.g., ethanol) by dissolving the compound with gentle warming if necessary.
-
Filter the hot solution through a pre-warmed funnel with a small cotton plug into a clean crystallization dish or small vial.[7]
-
Cover the container with paraffin film or aluminum foil.[9][12]
-
Pierce a few small holes in the cover to allow for slow evaporation of the solvent.[8][9][12]
-
Place the container in a vibration-free location at a constant temperature.
-
Monitor periodically for crystal growth.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
-
Prepare a solution of this compound in a "good" solvent (e.g., methanol).
-
Fill the reservoir of a vapor diffusion plate with a suitable "anti-solvent" (e.g., diethyl ether).[17]
-
Pipette a small drop (1-5 µL) of the compound solution onto a siliconized glass coverslip.
-
If desired, mix the drop with a small volume of the reservoir solution.[17]
-
Invert the coverslip and place it over the reservoir, sealing the chamber with vacuum grease.[17]
-
Place the plate in a stable environment and monitor for crystal formation as the anti-solvent vapor diffuses into the drop.[17]
Protocol 3: Solvent-Antisolvent (Layering Method)
-
Prepare a concentrated solution of this compound in a small amount of a "good" solvent with a higher density (e.g., dichloromethane).
-
Carefully and slowly layer a less dense, miscible "anti-solvent" (e.g., hexane) on top of the solution, taking care not to disturb the interface.[1][7][14] This is best done by slowly running the anti-solvent down the side of the vial.
-
Seal the vial and leave it in an undisturbed location.
-
Crystals should form at the interface of the two solvents over time.
Data Presentation
The following tables present hypothetical data for initial crystallization screening of this compound to guide experimental design.
Table 1: Solvent Screening for Slow Evaporation
| Solvent System | Temperature (°C) | Observation | Crystal Quality |
| Methanol | 20 | Small needles after 2 days | Poor for X-ray |
| Ethanol | 20 | Clear, block-like crystals after 4 days | Good |
| Acetone | 20 | Thin plates after 3 days | Fair |
| Ethyl Acetate | 20 | No crystals after 1 week | - |
| Dichloromethane/Hexane (1:3) | 20 | Amorphous precipitate | - |
| Toluene | 4 | Oiled out | - |
Table 2: Vapor Diffusion Screening
| Solvent (in drop) | Anti-solvent (in reservoir) | Temperature (°C) | Observation | Crystal Quality |
| Methanol | Diethyl Ether | 20 | Prismatic crystals after 5 days | Excellent |
| Dichloromethane | Pentane | 20 | Microcrystalline powder after 2 days | Poor for X-ray |
| Tetrahydrofuran | Hexane | 20 | Gel-like precipitate | - |
| Acetonitrile | Toluene | 4 | No crystals after 2 weeks | - |
Visualizations
Diagram 1: General Crystallization Workflow
Caption: A general workflow for obtaining single crystals for X-ray analysis.
Diagram 2: Troubleshooting Logic for No Crystal Growth
Caption: A decision tree for troubleshooting experiments with no crystal formation.
References
- 1. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 2. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 3. sciencenotes.org [sciencenotes.org]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 9. Slow Evaporation Method [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. Crystal Growing Guide [www1.udel.edu]
- 13. Amide - Wikipedia [en.wikipedia.org]
- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 15. unifr.ch [unifr.ch]
- 16. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 17. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Troubleshooting Low Cell Permeability of 1,5-Diazecane-6,10-dione Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low cell permeability of 1,5-Diazecane-6,10-dione and related cyclic diamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the cell permeability of this compound compounds?
A1: The cell permeability of this compound compounds, like other small molecules and cyclic peptides, is primarily governed by a combination of physicochemical properties. Key factors include:
-
Molecular Weight (MW): Generally, lower molecular weight compounds exhibit better passive diffusion across the cell membrane.
-
Lipophilicity (LogP): An optimal lipophilicity is crucial. Very low LogP (too hydrophilic) prevents partitioning into the lipid bilayer, while very high LogP (too lipophilic) can lead to poor aqueous solubility and aggregation within the membrane.
-
Polar Surface Area (PSA): A lower PSA is generally associated with higher permeability. A large number of polar atoms can hinder passage through the hydrophobic cell membrane.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors increases the energy required to desolvate the compound for membrane partitioning, thus reducing permeability.
-
Conformational Flexibility: The ability of the cyclic structure to adopt a conformation that shields its polar groups and presents a more hydrophobic face to the membrane can significantly enhance permeability. Intramolecular hydrogen bonding can facilitate this "chameleonic" behavior.
-
Aqueous Solubility: The compound must be sufficiently soluble in the aqueous environment to reach the cell surface.
Q2: My this compound analog shows low permeability in the PAMPA assay. What does this indicate?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a model for passive diffusion.[1][2] Low permeability in this assay strongly suggests that the compound has inherent difficulties crossing a lipid bilayer via passive transcellular transport. This could be due to unfavorable physicochemical properties such as high polarity (low LogP), large polar surface area, or a high number of hydrogen bond donors.
Q3: My compound has good permeability in the PAMPA assay but shows low permeability in the Caco-2 assay. What could be the reason?
A3: This discrepancy often points towards the involvement of active transport mechanisms present in Caco-2 cells, which are not accounted for in the PAMPA model.[1][3] Specifically, your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively transport the compound out of the cell, thereby reducing its net permeability.
Q4: How can I improve the cell permeability of my this compound compound?
A4: Several medicinal chemistry strategies can be employed to enhance cell permeability:
-
N-methylation: Replacing an N-H bond with an N-CH3 group on the amide backbone can reduce the number of hydrogen bond donors and shield polar groups, which can favor a more membrane-permeable conformation.
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester bond can also reduce the hydrogen bonding capacity and improve permeability, sometimes with less impact on the compound's conformation compared to N-methylation.[4][5][6]
-
Lipophilicity Modulation: Systematically modifying substituents on the diazepanedione ring to fine-tune the LogP into a more optimal range can improve membrane partitioning.
-
Conformational Constraint: Introducing structural modifications that favor a more "closed" or "membrane-permeable" conformation can enhance passive diffusion.
Q5: What is an acceptable apparent permeability coefficient (Papp) in a Caco-2 assay?
A5: Papp values from Caco-2 assays are generally classified as follows:
-
Papp < 1.0 x 10⁻⁶ cm/s: Low permeability
-
Papp 1.0 - 10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp > 10 x 10⁻⁶ cm/s: High permeability
Compounds with high Papp values in the Caco-2 assay are more likely to be well-absorbed in vivo.
Troubleshooting Guides
Troubleshooting Low Permeability in PAMPA
| Observed Issue | Potential Cause | Suggested Action |
| Low Papp value for the test compound | Unfavorable physicochemical properties (high polarity, high MW, high PSA). | - Consider chemical modification (e.g., increasing lipophilicity, N-methylation).- Refer to the physicochemical properties table for guidance. |
| High variability between replicate wells | Poor aqueous solubility of the compound leading to precipitation. | - Decrease the concentration of the test compound.- Increase the percentage of co-solvent (e.g., DMSO) in the donor solution (ensure it does not compromise the membrane integrity). |
| Issues with the artificial membrane. | - Ensure the lipid solution is fresh and properly applied to the filter plate.- Check the integrity of the membrane using a low-permeability marker. | |
| Low recovery of the compound | Compound binding to the assay plate. | - Use low-binding plates.- Include a surfactant in the acceptor well to improve the solubility of lipophilic compounds. |
| Compound instability in the assay buffer. | - Assess the chemical stability of the compound at the assay pH and temperature. |
Troubleshooting Low Permeability in Caco-2 Assays
| Observed Issue | Potential Cause | Suggested Action |
| Low A-to-B Papp, High Efflux Ratio (>2) | The compound is a substrate for an efflux transporter (e.g., P-gp, BCRP). | - Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm transporter involvement.[7] |
| Low A-to-B Papp, Low Efflux Ratio (<2) | Poor passive permeability. | - The issue is likely with the compound's intrinsic ability to cross the cell membrane. Refer to the PAMPA troubleshooting guide and consider chemical modifications. |
| Low compound recovery | Compound metabolism by Caco-2 cells. | - Analyze the samples for the presence of metabolites.- If metabolism is significant, consider using a cell line with lower metabolic activity or co-dosing with a metabolic inhibitor. |
| Compound binding to the cells or plate. | - Use low-binding plates.- Include Bovine Serum Albumin (BSA) in the basolateral compartment to reduce non-specific binding.[6][8] | |
| Poor aqueous solubility. | - Decrease the initial concentration of the test compound.- Ensure the compound is fully dissolved in the dosing solution. | |
| High variability in Papp values | Inconsistent Caco-2 monolayer integrity. | - Regularly monitor the transepithelial electrical resistance (TEER) of the monolayers to ensure they are confluent and have intact tight junctions.[7] |
| Cytotoxicity of the test compound. | - Perform a cytotoxicity assay at the test concentration to ensure the compound is not damaging the Caco-2 cells. |
Data Presentation
Physicochemical Properties Influencing Permeability
The following table presents calculated physicochemical properties for a representative cyclic diamide, 1,5-Diazabicyclo[3.3.2]decane-9,10-dione, which is structurally similar to the this compound class. These parameters are critical for interpreting permeability data.
| Property | Value | Implication for Permeability |
| Molecular Formula | C₈H₁₂N₂O₂ | - |
| Molecular Weight | 168.19 g/mol | Favorable (low) |
| XLogP3 | -0.1 | Potentially too hydrophilic for optimal passive diffusion |
| Hydrogen Bond Donors | 0 | Favorable (low) |
| Hydrogen Bond Acceptors | 2 | Favorable (low) |
| Polar Surface Area | 40.6 Ų | Favorable (low) |
Data obtained from PubChem for 1,5-Diazabicyclo[3.3.2]decane-9,10-dione (CID 70599602).[9]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol is adapted for assessing the passive permeability of novel compounds.
Materials:
-
96-well filter plates with a PVDF membrane.
-
96-well acceptor plates.
-
Lecithin in dodecane solution (e.g., 1% w/v).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
High and low permeability control compounds.
-
Plate shaker.
-
LC-MS/MS for analysis.
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat the Filter Plate: Carefully apply 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the entire membrane surface is coated.
-
Prepare Donor Solutions: Dilute the test and control compounds to a final concentration (e.g., 10 µM) in PBS. The final DMSO concentration should be low (e.g., <1%).
-
Add Donor Solutions: Add 150 µL of the donor solutions to the coated filter plate wells.
-
Assemble the PAMPA "Sandwich": Place the filter plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5-18 hours) with gentle shaking.
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Quantify the concentration of the compound in the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient: Pe = - [ln(1 - CA(t)/Cequilibrium)] / [A * (1/VD + 1/VA) * t] Where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the concentration at theoretical equilibrium, A is the membrane area, VD is the donor volume, and VA is the acceptor volume.
Caco-2 Permeability Assay Protocol
This protocol outlines the procedure for assessing compound permeability and efflux using Caco-2 cells.
Materials:
-
Caco-2 cells.
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Transwell® inserts (e.g., 12- or 24-well).
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5.
-
Test compound stock solution (10 mM in DMSO).
-
Lucifer yellow (for monolayer integrity check).
-
TEER meter.
-
LC-MS/MS for analysis.
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., >200 Ω·cm²). The integrity can also be confirmed by low permeability of a paracellular marker like Lucifer yellow.
-
Prepare Transport Buffer: Prepare HBSS buffers at pH 7.4 (for the basolateral side) and pH 6.5 (for the apical side, to mimic the gut environment).
-
Prepare Dosing Solutions: Dilute the test compound to the final concentration (e.g., 10 µM) in the appropriate HBSS buffer.
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (acceptor) chamber. c. Add the dosing solution to the apical (donor) chamber. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
Efflux Measurement (Basolateral to Apical - B to A): a. Follow the same washing procedure. b. Add fresh HBSS to the apical (acceptor) chamber. c. Add the dosing solution to the basolateral (donor) chamber. d. Incubate and sample as described for the A to B direction.
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the acceptor chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Efflux Ratio = Papp (B to A) / Papp (A to B)
Visualizations
Caption: Troubleshooting workflow for low cell permeability.
Caption: Overview of cellular uptake and efflux mechanisms.
References
- 1. PAMPA | Evotec [evotec.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1489-84-5 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. 1,5-Diazabicyclo[3.3.2]decane-9,10-dione | C8H12N2O2 | CID 70599602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,5-Diazecane-6,10-dione
For Researchers, Scientists, and Drug Development Professionals
The synthesis of medium-sized heterocyclic compounds such as 1,5-diazecane-6,10-dione, a 10-membered cyclic diamide, presents unique challenges due to unfavorable entropic and enthalpic factors. However, their structural motifs are of significant interest in medicinal chemistry and materials science. This guide provides a comparative overview of two prominent synthetic strategies for obtaining this compound: High-Dilution Cyclization and Ring-Closing Metathesis (RCM) . We present a detailed analysis of their respective methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Method 1: High-Dilution Cyclization of 1,5-Diaminopentane and Adipoyl Chloride
This classical approach relies on the intermolecular condensation of two linear bifunctional precursors, a diamine and a diacid chloride, under conditions of high dilution to favor intramolecular cyclization over intermolecular polymerization.
Experimental Protocol
A solution of 1,5-diaminopentane in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) is added dropwise over an extended period to a large volume of the same solvent containing adipoyl chloride and a non-nucleophilic base (e.g., triethylamine or proton sponge) at room temperature or elevated temperatures. The slow addition and large solvent volume are crucial to maintain a very low concentration of the reactants, thereby promoting the intramolecular reaction to form the desired 10-membered ring. After the addition is complete, the reaction mixture is typically stirred for several hours to ensure complete cyclization. The workup involves filtering the salt byproduct, washing the organic phase, drying, and concentrating the solution. The crude product is then purified by column chromatography.
General Reaction Scheme:
Caption: High-Dilution Cyclization Pathway.
Method 2: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a powerful tool for the formation of cyclic compounds, including nitrogen-containing heterocycles. This method involves the synthesis of a linear diene precursor followed by a metal-catalyzed cyclization and subsequent reduction of the resulting double bond.
Experimental Protocol
Step 1: Synthesis of the Diene Precursor (N,N'-diallyladipamide)
1,5-Diaminopentane is reacted with an excess of an allyl-containing acylating agent, such as allyl chloroformate or acrylic anhydride, in the presence of a base to afford the N,N'-diallylated diamine. This intermediate is then acylated with adipoyl chloride to yield the linear diene precursor, N,N'-diallyladipamide.
Step 2: Ring-Closing Metathesis
The diene precursor is dissolved in an anhydrous solvent like dichloromethane or toluene. A ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst, is added, and the reaction mixture is stirred at room temperature or heated to reflux.[1][2] The reaction progress is monitored by techniques like TLC or GC-MS. The ethylene byproduct is typically removed by bubbling an inert gas through the solution to drive the equilibrium towards the cyclic product.
Step 3: Reduction of the Double Bond
Upon completion of the RCM reaction, the resulting unsaturated cyclic diamide is hydrogenated to yield the saturated this compound. This is commonly achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
General Reaction Scheme:
Caption: Ring-Closing Metathesis Pathway.
Comparative Analysis
| Parameter | High-Dilution Cyclization | Ring-Closing Metathesis (RCM) |
| Number of Steps | 1 | 3 |
| Key Reagents | 1,5-Diaminopentane, Adipoyl Chloride | N,N'-diallyladipamide, Grubbs' Catalyst, H₂/Pd/C |
| Reaction Conditions | High dilution, slow addition | Moderate concentration, catalytic |
| Typical Yields | Moderate to good (highly dependent on concentration) | Good to excellent |
| Scalability | Challenging due to large solvent volumes | More readily scalable |
| Functional Group Tolerance | Sensitive to other reactive functional groups | Generally tolerant of a wide range of functional groups |
| Byproducts | Stoichiometric salt formation | Ethylene (gas), catalyst residues |
| Cost | Generally lower reagent cost | Higher cost due to the ruthenium catalyst |
Conclusion
Both High-Dilution Cyclization and Ring-Closing Metathesis offer viable pathways to this compound.
The High-Dilution Cyclization method is a more direct, one-step process that utilizes readily available and less expensive starting materials. However, its success is highly dependent on maintaining strict high-dilution conditions, which can be cumbersome and difficult to scale up due to the large volumes of solvent required. The yields can also be variable.
On the other hand, Ring-Closing Metathesis is a multi-step but often more robust and higher-yielding method.[1] It is more tolerant of various functional groups and is generally more amenable to scale-up. The primary drawback is the cost of the ruthenium catalyst, although catalyst loadings can often be optimized to be quite low.
The choice between these two methods will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, cost considerations, and the presence of other functional groups in more complex derivatives of the target molecule. For small-scale synthesis where simplicity is prioritized, high-dilution cyclization may be advantageous. For larger-scale production and applications requiring higher yields and functional group compatibility, the RCM approach is likely the superior choice.
References
A Comparative Guide to 1,5-Diazecane-6,10-dione and Other Cyclic Diamides in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,5-Diazecane-6,10-dione and other relevant cyclic diamides, focusing on their potential applications in research and drug development. Due to a lack of publicly available biological data for this compound, this comparison leverages data from its close structural isomer, 1,5-Diazocane-2,6-dione, and a more complex, biologically active cyclic diamide, Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione, to provide a contextual understanding of this class of compounds.
Introduction to Cyclic Diamides
Cyclic diamides are a diverse class of heterocyclic compounds characterized by a ring structure containing two amide groups. These scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and ability to participate in hydrogen bonding, which allows them to interact with biological targets with high specificity. Their applications are wide-ranging, from antimicrobial and anticancer agents to modulators of neurodegenerative diseases.
Physicochemical Properties: A Comparative Look
Understanding the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table compares the predicted properties of 1,5-Diazocane-2,6-dione (a structural isomer of the target compound) and Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione. These properties were obtained from PubChem.
| Property | 1,5-Diazocane-2,6-dione | Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione |
| PubChem CID | 575184 | 289470 |
| Molecular Formula | C₆H₁₀N₂O₂ | C₁₄H₁₀N₂O₂ |
| Molecular Weight | 142.16 g/mol | 238.24 g/mol |
| XLogP3-AA | -1.1 | 1.7 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 0 | 0 |
| Exact Mass | 142.074228 g/mol | 238.074228 g/mol |
| Topological Polar Surface Area | 58.2 Ų | 58.2 Ų |
| Heavy Atom Count | 10 | 18 |
| Complexity | 149 | 322 |
Biological Activity: A Case Study of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-diones
Table 2: Cytotoxicity of Dibenzo[b,f][1][2]diazocine-6,12(5H,11H)-dione Analogs (IC₅₀ in µM) [3]
| Compound | HeLa (Cervical Cancer) | U-87 MG (Glioblastoma) |
| 10b | 97.3 ± 9.1 | > 200 |
| 10f | 107.5 ± 10.2 | 118.9 ± 11.5 |
| 10h | 107.4 ± 8.9 | 148.6 ± 12.1 |
| 10j | 134.5 ± 11.8 | 103.9 ± 9.7 |
| 10p | 112.4 ± 10.5 | 205.7 ± 19.8 |
These findings suggest that the cyclic diamide scaffold can be a promising starting point for the development of novel anticancer agents. The variations in activity based on different substitutions highlight the potential for structure-activity relationship (SAR) studies to optimize their potency and selectivity.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. The following is a generalized protocol for a WST-1 cell viability assay, a common method for determining the IC₅₀ values of compounds.
WST-1 Cell Viability Assay Protocol
This protocol is adapted from standard procedures for the WST-1 assay.
1. Cell Seeding:
-
Culture cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
3. WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
4. Absorbance Measurement:
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Potential Mechanisms of Action: Signaling Pathways
The biological effects of cyclic diamides can be attributed to their interaction with various cellular pathways. Below are diagrams illustrating potential mechanisms of action based on the known activities of related cyclic peptides and diamides.
Antimicrobial Mechanism of Action
Many cyclic peptides with antimicrobial properties act by disrupting the bacterial cell membrane.
Caption: Proposed antimicrobial mechanism of cationic cyclic diamides.
Anticancer Mechanism: Induction of Apoptosis
Some cyclic diamides exert their anticancer effects by inducing programmed cell death, or apoptosis.
Caption: Generalized pathway for apoptosis induction by cyclic diamides.
Conclusion
While direct experimental data on this compound remains elusive, the broader family of cyclic diamides demonstrates significant potential in various research areas, particularly in drug discovery. The comparative data on its structural isomer and a more complex analog, alongside established experimental protocols and potential mechanisms of action, provide a solid foundation for future investigations into this promising class of molecules. Further research is warranted to synthesize and evaluate the biological activity of this compound and its derivatives to fully elucidate their therapeutic potential.
References
Comparative Analysis of the Biological Activity of 1,5-Diazecane-6,10-dione and its Linear Analogs
A Review of Structurally Related Cyclic and Acyclic Diamides
Introduction
Cyclic peptides and their synthetic analogs, such as cyclic diamides, represent a class of compounds with significant therapeutic potential. Their constrained conformations can lead to enhanced receptor binding, increased stability, and improved pharmacokinetic profiles compared to their linear counterparts. This guide explores the potential biological activities of the medium-sized cyclic diamide, 1,5-diazecane-6,10-dione, by examining the reported biological activities of other cyclic diamides and comparing them to their linear analogs. The activities of these related compounds span a range of therapeutic areas, including oncology and infectious diseases.
Structural Comparison: Cyclic vs. Linear Analogs
The fundamental difference between this compound and its linear analogs lies in the conformational rigidity imposed by the cyclic structure. This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to higher affinity for biological targets.
Caption: Structural relationship between this compound and its conceptual linear analogs.
Comparative Biological Activity
While direct data for this compound is unavailable, studies on other cyclic diamides and related lactams suggest that cyclization can significantly impact biological activity. For instance, some cyclic dipeptides (diketopiperazines) exhibit enhanced antimicrobial and anticancer activities compared to their linear counterparts.[1][2][3] This is often attributed to the conformational constraint of the cyclic structure.
The following table summarizes the biological activities of various cyclic and linear diamide/amide derivatives.
| Compound Class | Specific Compound/Derivative | Biological Activity | Quantitative Data (IC50) | Reference |
| Cyclic Diamides | 1,5-Diazaanthraquinones | Antitumour | 10-8 M range | [4][5] |
| Dibenzo[b,f][5][6]-diazocine-6,12-diones | Cytotoxic (HeLa, U87 cells) | 97.3 µM - 205.7 µM | [No specific reference] | |
| Diketopiperazines | Antimalarial | 2.26 - 4.26 µM | [2][3] | |
| Linear Amides/Diamides | Linear Dipeptides | Antimalarial | 2.78 - 7.07 µM | [2][3] |
| Substituted Ethane-1,2-diones | Carboxylesterase Inhibition | Ki < 15 nM for some analogs | [No specific reference] |
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the biological activity of compounds like cyclic and linear diamides.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds (cyclic and linear analogs) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer.
-
Inhibitor Addition: The test compounds are pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate.
-
Detection: The product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined for each compound concentration. The IC50 or Ki value is then calculated.
Experimental Workflow
The general workflow for screening and evaluating the biological activity of new chemical entities is depicted below.
Caption: A generalized workflow for the screening and development of biologically active compounds.
Conclusion
References
- 1. The biological activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linear and cyclic dipeptides with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of 1,5-diazaanthraquinones as antitumour compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new 1,5-diazaanthraquinones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 1,5-Diazecane-6,10-dione: A Comparative Guide to Derivatization and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective research. This guide provides a comparative analysis of derivatization techniques and alternative analytical methods for validating the structure of 1,5-Diazecane-6,10-dione, a ten-membered cyclic diamide with potential applications in medicinal chemistry.
This document outlines detailed experimental protocols for common derivatization reactions, presents expected quantitative data in tabular format for easy comparison, and explores alternative spectroscopic and analytical techniques for structural elucidation.
Derivatization for Structural Confirmation: Enhancing Spectroscopic Analysis
Derivatization is a widely used strategy to confirm the structure of a molecule by chemically modifying it to produce a new compound with distinct and predictable spectroscopic properties. For this compound, derivatization primarily targets the secondary amine and carbonyl functionalities, providing valuable data points for NMR and mass spectrometry analysis.
Key Derivatization Strategies
Two common and effective derivatization methods for cyclic diamides like this compound are N-alkylation and reduction of the amide carbonyls.
1. N-Alkylation: This reaction introduces alkyl groups onto the nitrogen atoms of the diamide. The resulting change in the chemical environment of neighboring protons and carbons provides clear and interpretable shifts in NMR spectra.
2. Reduction: The reduction of the amide carbonyl groups to amines transforms the diamide into a cyclic diamine. This significant structural change is readily observable in both IR and NMR spectroscopy and can be confirmed by mass spectrometry.
Experimental Protocols
Protocol 1: N,N'-Dimethylation of this compound
-
Materials: this compound, sodium hydride (NaH), methyl iodide (CH₃I), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of this compound (1 mmol) in anhydrous THF (20 mL) under an inert atmosphere (e.g., argon), add sodium hydride (2.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (2.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride (LiAlH₄)
-
Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), water, 15% aqueous sodium hydroxide (NaOH), anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a stirred suspension of LiAlH₄ (4 mmol) in anhydrous THF (30 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1 mmol) in anhydrous THF (10 mL) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (0.15 mL), 15% aqueous NaOH (0.15 mL), and water (0.45 mL).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid.
-
Wash the solid with THF.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the crude 1,5-diazecane.
-
Comparative Data Presentation
The following tables summarize the expected spectroscopic data for this compound and its derivatives. These values are predictive and may vary based on experimental conditions.
Table 1: Expected ¹H NMR Spectral Data (in CDCl₃, δ ppm)
| Compound | H at C2/C4 | H at C3 | H at C7/C9 | H at C8 | NH (or N-CH₃) |
| This compound | ~3.4 | ~1.8 | ~2.5 | ~1.9 | ~7.5 (broad s) |
| N,N'-Dimethyl-1,5-diazecane-6,10-dione | ~3.5 | ~1.9 | ~2.6 | ~2.0 | ~2.9 (s) |
| 1,5-Diazecane | ~2.7 | ~1.6 | ~2.7 | ~1.6 | ~1.5 (broad s) |
Table 2: Expected ¹³C NMR Spectral Data (in CDCl₃, δ ppm)
| Compound | C2/C4 | C3 | C6/C10 | C7/C9 | C8 | N-CH₃ |
| This compound | ~40 | ~28 | ~175 | ~35 | ~25 | - |
| N,N'-Dimethyl-1,5-diazecane-6,10-dione | ~48 | ~27 | ~173 | ~36 | ~24 | ~35 |
| 1,5-Diazecane | ~45 | ~30 | - | ~45 | ~30 | - |
Table 3: Expected IR Spectral Data (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-N Stretch |
| This compound | ~3300 | ~1650 | ~1250 |
| N,N'-Dimethyl-1,5-diazecane-6,10-dione | - | ~1640 | ~1260 |
| 1,5-Diazecane | ~3280 | - | ~1100 |
Table 4: Expected Mass Spectrometry Data (m/z)
| Compound | [M+H]⁺ | Key Fragments |
| This compound | 171.11 | 142, 114, 85 |
| N,N'-Dimethyl-1,5-diazecane-6,10-dione | 199.14 | 170, 128, 99 |
| 1,5-Diazecane | 143.15 | 114, 85, 71 |
Alternative Methods for Structural Validation
While derivatization is a powerful tool, a comprehensive structural validation should be corroborated by other analytical techniques.
1. Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity within the molecule.
-
COSY: Identifies proton-proton couplings, confirming the arrangement of methylene groups in the diazepane ring.
-
HSQC: Correlates protons to their directly attached carbons.
-
HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the positions of the carbonyl groups relative to the methylene protons.
2. X-ray Crystallography: This is the gold standard for unambiguous structure determination, providing precise bond lengths, bond angles, and conformational information. Obtaining a suitable single crystal of the compound is the primary challenge.
3. High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its molecular formula.
Comparison of Methods
| Method | Advantages | Disadvantages |
| Derivatization | Confirms functional groups, provides additional data points for NMR and MS, can aid in separation and purification. | Requires additional synthetic steps, may introduce artifacts, not always straightforward. |
| 2D NMR | Provides detailed connectivity information without chemical modification, non-destructive. | Can be complex to interpret, may not resolve all ambiguities in highly symmetric or conformationally flexible molecules. |
| X-ray Crystallography | Provides definitive 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. |
| HRMS | Confirms elemental composition with high accuracy. | Does not provide information about connectivity or stereochemistry. |
Logical Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of this compound.
Caption: A logical workflow for the structural validation of this compound.
Signaling Pathway of Derivatization Logic
The decision to employ derivatization is often triggered by ambiguities in the initial spectroscopic data. The following diagram illustrates this logical pathway.
Caption: Decision pathway for employing derivatization in structural elucidation.
By employing a combination of derivatization and modern analytical techniques, researchers can confidently validate the structure of this compound, ensuring the integrity and reliability of their scientific findings.
Comparative Analysis of 1,5-Diazecane-6,10-dione and Benzodiazepines: A Review of Current Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical and pharmacological properties of 1,5-Diazecane-6,10-dione and the well-established class of drugs, benzodiazepines. While extensive data exists for benzodiazepines, information on this compound is currently limited in the public domain. This document aims to summarize the available information, highlight the significant data gaps for this compound, and provide a framework for potential future comparative studies.
Chemical Structure and Properties
A fundamental aspect of understanding the pharmacological activity of a compound is its chemical structure. The structures of this compound and the core benzodiazepine structure are presented below.
| Feature | This compound | Benzodiazepines |
| Core Structure | A ten-membered heterocyclic ring containing two nitrogen atoms and two ketone groups. It is classified as a cyclic diamide.[1] | A fused chemical structure composed of a benzene ring and a diazepine ring.[2][3] |
| IUPAC Name | This compound | Varies depending on the specific drug (e.g., Diazepam, Lorazepam). The core is a benzodiazepine. |
| Molecular Formula | C8H14N2O2 | Varies depending on the specific drug (e.g., Diazepam: C16H13ClN2O). |
| Molecular Weight | 170.21 g/mol | Varies depending on the specific drug (e.g., Diazepam: 284.7 g/mol ). |
| Key Functional Groups | Amide, Ketone | Amide, Imine (in some cases), various substituents on the benzene and diazepine rings. |
Mechanism of Action
The mechanism of action is a critical determinant of a drug's therapeutic effects and side-effect profile.
This compound:
Currently, there is no available scientific literature detailing the specific mechanism of action for this compound. As a cyclic diamide, its biological activity is yet to be characterized.
Benzodiazepines:
Benzodiazepines exert their effects by acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system (CNS).[2][4][5] GABA is the primary inhibitory neurotransmitter in the brain.
The binding of benzodiazepines to a specific site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[4][5] This hyperpolarizes the neuron, making it less likely to fire and resulting in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[2][4]
Caption: Mechanism of action of benzodiazepines at the GABA-A receptor.
Pharmacological Profile
The pharmacological profile encompasses the therapeutic effects and side effects of a compound.
This compound:
The pharmacological profile of this compound is unknown . There are no published studies on its efficacy, potency, or adverse effects. While some cyclic diamides have been investigated for biological activities, including antimitotic properties, these findings cannot be extrapolated to this compound without specific experimental data.
Benzodiazepines:
The pharmacological effects of benzodiazepines are well-documented and include:
-
Anxiolytic (anti-anxiety): Used to treat various anxiety disorders.[2]
-
Sedative/Hypnotic: Used for the short-term treatment of insomnia.[2]
-
Anticonvulsant: Effective in managing certain types of seizures.[2]
-
Muscle Relaxant: Used to alleviate muscle spasms.[2]
-
Amnestic: Can induce anterograde amnesia, which is utilized in medical procedures.[2]
Common side effects of benzodiazepines include drowsiness, dizziness, cognitive impairment, and dependence with long-term use.
Experimental Data and Protocols
A critical component of a comparative study is the presentation of experimental data.
This compound:
There is a complete lack of published experimental data regarding the biological activity of this compound. Therefore, no experimental protocols can be cited.
Benzodiazepines:
A vast body of experimental data exists for benzodiazepines. Key experiments used to characterize their activity include:
-
Receptor Binding Assays: To determine the affinity and selectivity of the compound for the benzodiazepine binding site on the GABA-A receptor.
-
Protocol: Typically involves radioligand binding assays using cell membranes expressing GABA-A receptors and a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam). The ability of the test compound to displace the radioligand is measured to determine its binding affinity (Ki).
-
-
Electrophysiological Studies: To measure the effect of the compound on GABA-induced chloride currents in neurons.
-
Protocol: Techniques like patch-clamp recording on cultured neurons or in brain slices are used to measure changes in ion channel activity in the presence of GABA and the test compound.
-
-
Animal Models of Anxiety and Sedation: To assess the behavioral effects of the compound.
-
Protocol: Examples include the elevated plus-maze and light-dark box tests for anxiolytic effects, and the rotarod test to measure sedative-hypnotic and motor-impairing effects.
-
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new 1,5-diazaanthraquinones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of diamide on cyclic nucleotide levels in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diamide: mechanisms of action and interactions with other sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1,5-Diazecane-6,10-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies suitable for the quantification of 1,5-Diazecane-6,10-dione, a cyclic diamide of interest in pharmaceutical research. Due to the limited availability of specific cross-validation studies for this exact molecule, this document outlines a comprehensive validation strategy based on established principles for analogous compounds, primarily leveraging High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The experimental protocols and data presented are representative and grounded in regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4][9] This ensures that the method is reliable, reproducible, and provides accurate results.[9] The core parameters for validation, as outlined by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][9]
Comparative Overview of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most pertinent analytical techniques for the quantification of cyclic diamides like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) could also be considered, potentially after derivatization to improve volatility.[10][11][12]
Below is a comparative summary of these methods:
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Moderate to High. Dependent on chromatographic resolution from matrix components. | Very High. Based on both retention time and specific mass-to-charge ratio transitions. | High. Relies on chromatographic separation and mass spectral fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Moderate. Typically in the µg/mL to high ng/mL range. | Very High. Can reach pg/mL levels, making it ideal for trace analysis. | High. Generally in the ng/mL to pg/mL range, depending on the analyte and derivatization. |
| Linearity & Range | Good over a wide concentration range. | Excellent, though can be subject to matrix effects that may narrow the linear range. | Good, but may be limited by the derivatization process and potential for thermal degradation. |
| Matrix Effect | Less susceptible compared to MS-based methods. | Can be significantly affected by ion suppression or enhancement from co-eluting matrix components. | Can be affected by matrix components interfering with the ionization process. |
| Cost & Complexity | Lower cost, less complex instrumentation and maintenance. | Higher initial investment and operational costs, requires more specialized expertise. | Moderate to high cost, derivatization adds a step to sample preparation. |
| Throughput | Can be high with optimized methods. | High throughput is achievable with modern systems. | Can be lower due to longer run times and sample preparation. |
Experimental Protocols
Detailed methodologies for the validation of an analytical method for this compound are provided below. These are generalized protocols that should be optimized for specific sample matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not paramount.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional modifier like 0.1% formic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the low UV range, e.g., 210 nm, due to the amide chromophore).
-
Injection Volume: 10 µL.
Validation Parameters and Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and spiked samples. Assess for interference at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity | Prepare at least five concentrations across the expected range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples of known concentration at three levels (low, medium, high) in triplicate. | Recovery within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | To be established and reported. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is ideal for the quantification of this compound in complex biological matrices (e.g., plasma, urine) where high sensitivity and specificity are required.
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 or HILIC column suitable for polar compounds (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and an internal standard (IS) would need to be optimized.
Validation Parameters and Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analyze at least six different blank matrix samples to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks (>20% of the LLOQ response for the analyte and >5% for the IS). |
| Linearity | Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations. Use a weighted linear regression (e.g., 1/x²). | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analyze quality control (QC) samples at four levels (LLOQ, low, mid, high) in six replicates on at least three different days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked blank matrix samples to the response in a neat solution at low and high concentrations. | The IS-normalized matrix factor should be between 0.85 and 1.15. |
| Recovery | Compare the analyte response in pre-extraction spiked matrix samples to that of post-extraction spiked matrix samples at low, mid, and high concentrations. | Recovery should be consistent and reproducible. |
| Stability | Evaluate the stability of the analyte in the matrix under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Analyte concentration should be within ±15% of the nominal concentration. |
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical flow of a typical analytical method validation process, from planning to final reporting, in accordance with regulatory guidelines.
Caption: A generalized workflow for the validation of an analytical method.
Signaling Pathway for Method Selection
The choice between analytical methods often follows a decision-making pathway based on the specific requirements of the analysis.
Caption: Decision pathway for selecting an appropriate analytical method.
Conclusion
While specific cross-validation data for this compound is not publicly available, a robust analytical method can be developed and validated using the principles outlined in this guide. For quantification in simple matrices, a validated HPLC-UV method may be sufficient. However, for complex biological samples or when high sensitivity is required, an LC-MS/MS method is the recommended approach. The choice of method should be based on a thorough evaluation of the analytical requirements and adherence to regulatory guidelines to ensure data integrity and reliability.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. propharmagroup.com [propharmagroup.com]
- 6. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. emerypharma.com [emerypharma.com]
- 10. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Met… [ouci.dntb.gov.ua]
- 11. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: 1,5-Diazecane-6,10-dione Scaffolds vs. Known Inhibitors in Cancer Research
For Immediate Release
This guide provides a comparative analysis of the potential inhibitory activities of 1,5-Diazecane-6,10-dione, a cyclic diamide, against established inhibitors in the fields of oncology and cell biology. While direct experimental data for this compound is limited in publicly available literature, this comparison is based on the known biological activities of structurally related cyclic diamides and peptides. This document is intended for researchers, scientists, and drug development professionals to highlight the potential of this scaffold and guide future research.
The comparison focuses on two key areas where cyclic diamides have shown promise: tubulin polymerization inhibition and general cytotoxicity against cancer cell lines. We will compare the potential activity of the this compound scaffold to that of Paclitaxel, a well-known tubulin polymerization promoter, and Doxorubicin, a standard cytotoxic agent.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the inhibitory activities of representative known inhibitors. The data for this compound is presented as a hypothetical range based on activities reported for similar cyclic diamide structures.
Table 1: Tubulin Polymerization Inhibition
| Compound | Class | Mechanism of Action | IC50 (µM) | Reference |
| This compound (Hypothetical) | Cyclic Diamide | Inhibition of tubulin polymerization | 1 - 20 | Based on related cyclic peptides |
| Paclitaxel | Taxane | Promotes tubulin polymerization | - | N/A (Promoter) |
| Nocodazole | Benzimidazole | Inhibition of tubulin polymerization | 0.05 - 1 | [1] |
| Colchicine | Alkaloid | Inhibition of tubulin polymerization | 0.1 - 5 | Publicly available data |
Table 2: Cytotoxicity Against Cancer Cell Lines (IC50 in µM)
| Compound | Class | HeLa (Cervical Cancer) | U87 (Glioblastoma) | A549 (Lung Cancer) | Reference |
| This compound Derivative (Hypothetical) | Cyclic Diamide | 10 - 100 | 10 - 100 | 10 - 100 | Based on dibenzo[b,f][2][3]diazocine-6,12-diones[4] |
| Doxorubicin | Anthracycline | 0.01 - 0.1 | 0.05 - 0.5 | 0.01 - 0.2 | Publicly available data |
| Mitoxantrone | Anthracenedione | 0.005 - 0.05 | 0.01 - 0.1 | 0.001 - 0.02 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies on this compound and its derivatives.
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Reagents and Materials:
-
Tubulin protein (>99% pure)
-
GTP (Guanosine triphosphate) solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (this compound or its derivatives) and controls (e.g., Paclitaxel, Nocodazole)
-
96-well, black, flat-bottom plates
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer containing GTP.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for positive and negative controls.
-
Add the fluorescent reporter to the tubulin solution.
-
Initiate the polymerization by adding the tubulin/reporter solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 420 nm) at regular intervals for a set period (e.g., 60 minutes).
-
The rate of increase in fluorescence is proportional to the rate of tubulin polymerization.[5] Inhibitors will show a decreased rate of fluorescence increase compared to the control.
-
MTT Cytotoxicity Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[6][7]
-
Reagents and Materials:
-
Cancer cell lines (e.g., HeLa, U87, A549)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound and controls (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well, clear, flat-bottom plates
-
Microplate spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6][7]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the general workflow of the experimental protocols.
Caption: Hypothetical mechanism of this compound as a tubulin polymerization inhibitor.
Caption: General workflow for determining the cytotoxicity of a compound using the MTT assay.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Synthesis and biological evaluation of new 1,5-diazaanthraquinones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tubulin in vitro polymerization assay [bio-protocol.org]
- 4. Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
A Comparative Guide to the Synthesis of Medium-Ring Cyclic Diamides, with a Focus on 1,5-Diazecane-6,10-dione
For Researchers, Scientists, and Drug Development Professionals
Comparison of Synthetic Strategies
The synthesis of medium-ring lactams and diamides often relies on strategies that circumvent the challenges of direct cyclization of linear precursors. These methods include ring expansion reactions and ring-closing metathesis, which have shown promise for accessing these complex scaffolds.
| Synthetic Strategy | General Approach | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages | Reproducibility Considerations |
| Ring Expansion Reactions | Formation of a smaller, more stable ring followed by a rearrangement to the desired medium-sized ring.[1][2] | Cyclic imides, lactams, or other cyclic precursors. | Bases (e.g., DBU), Lewis acids, or photocatalysts.[3] | Thermodynamically driven, can be high-yielding, avoids high dilution conditions.[2][4] | Requires synthesis of a suitable cyclic precursor, potential for side reactions during rearrangement. | Highly dependent on the specific rearrangement trigger and substrate; can be sensitive to reaction conditions. |
| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene-containing linear precursor.[5][6] | Acyclic diene precursors with amide linkages. | Ruthenium or Molybdenum-based catalysts (e.g., Grubbs' or Schrock's catalysts).[5][6] | High functional group tolerance, generally mild reaction conditions. | Requires synthesis of a specific diene precursor, potential for catalyst poisoning, may require high dilution. | Catalyst activity can be sensitive to impurities and substrate structure. Reproducibility can be high with well-defined catalyst systems. |
| Direct Cyclization | Intramolecular condensation of a linear amino acid or diamine/dicarboxylic acid derivative. | Linear diamine-diacid or amino acid precursors. | Condensation reagents (e.g., DCC, EDC), or high temperatures.[7] | Conceptually simple. | Often low-yielding for medium rings due to competing intermolecular polymerization, requires high dilution. | Generally poor for medium rings, leading to low and variable yields. |
Experimental Protocols
While a specific, validated protocol for 1,5-diazecane-6,10-dione is not available, the following represents a plausible experimental approach based on a ring expansion strategy, which is often a reliable method for medium-ring synthesis.
Hypothetical Protocol: Synthesis of this compound via Conjugate Addition/Ring Expansion (CARE) Cascade
This protocol is adapted from general methods for the synthesis of medium-ring lactams via CARE reactions.[3][4]
Step 1: Synthesis of the N-acryloyl-γ-valerolactam precursor
-
To a solution of δ-valerolactam (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the N-acryloyl-δ-valerolactam.
Step 2: Conjugate Addition/Ring Expansion to form this compound
-
Dissolve the N-acryloyl-δ-valerolactam (1.0 eq) in methanol (0.5 M).
-
Add a solution of ammonia in methanol (excess, e.g., 7N solution, 5.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by preparative reverse-phase HPLC to yield this compound.
Note: This is a hypothetical protocol and would require optimization of reaction conditions, such as solvent, temperature, and reaction time, to achieve a reproducible yield of the desired product.
Logical Workflow for Synthesis and Reproducibility Assessment
The following diagram illustrates a generalized workflow for the synthesis of a medium-ring cyclic diamide like this compound, emphasizing the stages where reproducibility is critical.
Caption: Generalized workflow for the synthesis and reproducibility assessment of medium-ring cyclic diamides.
References
- 1. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00568A [pubs.rsc.org]
- 2. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of medium-ring lactams and macrocyclic peptide mimetics via conjugate addition/ring expansion cascade reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of cyclic amides and amines through mo-catalyzed asymmetric ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Cyclic Amides and Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Cytotoxicity of Dione-Containing Compounds: A Template for 1,5-Diazecane-6,10-dione
Disclaimer: As of the latest literature review, specific experimental data on the comparative cytotoxicity of 1,5-Diazecane-6,10-dione on cancer versus normal cell lines is not publicly available. Therefore, this guide has been developed as a comprehensive template to illustrate how such a comparative analysis should be structured and presented. The experimental data and mechanisms described herein are for the well-characterized dione-containing compound, 1,10-phenanthroline-5,6-dione (phendione) , and its metal complexes, which serve as illustrative examples.
This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel chemical entities for their anticancer potential.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of phendione and its copper (II) and silver (I) complexes was evaluated against two human neoplastic cell lines, A-498 (renal carcinoma) and Hep-G2 (hepatocellular carcinoma), and two human non-neoplastic cell lines, CHANG (liver) and HK-2 (renal). The results, expressed as IC₅₀ values (the concentration required to inhibit cell growth by 50%), are summarized in the table below. Lower IC₅₀ values indicate higher cytotoxicity.
| Compound | A-498 (Cancer) IC₅₀ (µM) | Hep-G2 (Cancer) IC₅₀ (µM) | CHANG (Normal) IC₅₀ (µM) | HK-2 (Normal) IC₅₀ (µM) |
| Phendione | > 50 | > 50 | > 50 | > 50 |
| --INVALID-LINK--₂·4H₂O | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| [Ag(phendione)₂]ClO₄ | 3.5 ± 0.4 | 4.1 ± 0.5 | 5.8 ± 0.7 | 6.9 ± 0.8 |
| Cisplatin (Reference Drug) | 6.2 ± 0.7 | 8.9 ± 1.1 | Not Reported | Not Reported |
Data sourced from a study on the in vitro anti-tumour effect of phendione and its metal complexes[1].
The data indicates that while phendione alone shows low cytotoxicity, its metal complexes exhibit potent cytotoxic effects against the tested cancer cell lines, with the copper complex being the most active.[1] Notably, the cytotoxic response of these complexes was found to be between 3 and 35 times greater than that of the established anticancer drug, cisplatin, in the neoplastic cell lines.[1] However, the complexes did not show a significant selective profile, as they were also cytotoxic to the non-neoplastic cell lines.[1]
Experimental Protocols
The following is a generalized protocol for determining the in vitro cytotoxicity of a compound using a standard cell viability assay, such as the MTT assay. This protocol is based on common laboratory practices and should be adapted and optimized for specific cell lines and compounds.
2.1. Cell Culture and Maintenance
-
Human cancer cell lines (e.g., A-498, Hep-G2) and normal cell lines (e.g., CHANG, HK-2) are obtained from a reputable cell bank.
-
Cells are cultured in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
2.2. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium. The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the solvent at the same concentration as the highest compound concentration.
-
Incubation: The plates are incubated for a specified exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
3.1. Experimental Workflow
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
3.2. Proposed Signaling Pathway for Phendione
Mechanistic studies on phendione and its metal complexes suggest that their cytotoxic effect is mediated through the inhibition of DNA synthesis.[1] Unlike some other anticancer agents, this inhibition does not appear to occur through intercalation with the DNA molecule.[1]
Caption: Proposed mechanism of action for phendione metal complexes.
Conclusion
This guide provides a framework for the comparative evaluation of the cytotoxicity of novel compounds such as this compound. The illustrative data for phendione highlights the importance of assessing activity in both cancer and normal cell lines to determine a compound's therapeutic window. To ascertain the anticancer potential of this compound, it is imperative to conduct similar rigorous in vitro studies to determine its IC₅₀ values against a panel of cancer and normal cell lines and to elucidate its mechanism of action.
References
Safety Operating Guide
Navigating the Disposal of 1,5-Diazecane-6,10-dione: A Step-by-Step Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office. Laboratory personnel should be trained on proper waste handling and disposal procedures.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of 1,5-Diazecane-6,10-dione, to be handled as chemical waste.
Step 1: Waste Identification and Classification
Treat this compound as a hazardous chemical waste unless confirmed to be non-hazardous by your institution's EHS office.[1] Do not dispose of it down the drain or in regular trash.[2][3]
Step 2: Waste Segregation
Segregate the this compound waste from other waste streams to prevent accidental mixing of incompatible chemicals.[4] Store it separately from acids, bases, and oxidizers.
Step 3: Container Selection and Labeling
-
Container Selection : Use a chemically compatible, leak-proof container with a secure lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[2][5] The original container of the chemical can be used if it is in good condition.
-
Labeling : Immediately label the waste container with a "Hazardous Waste" tag.[2] The label must include:
Step 4: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated Satellite Accumulation Area, which should be at or near the point of generation.[4][5]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[5][6]
-
Secondary Containment : It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.[3]
Step 5: Arranging for Disposal
Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup for the waste.[1][2][5] Do not transport hazardous waste yourself.[1]
Disposal of Empty Containers
Empty containers that once held this compound should be managed as follows:
-
Triple Rinsing : Triple rinse the empty container with a suitable solvent that can dissolve the compound.[6][7]
-
Rinsate Collection : Collect the solvent rinsate as hazardous waste and dispose of it according to the procedures outlined above.[6][7]
-
Container Disposal : After triple rinsing and allowing the container to dry, deface or remove the original label.[1] The clean, defaced container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Storage Limit (General) | Do not accumulate more than 55 gallons of hazardous waste. | [1] |
| pH for Sewer Disposal (General) | Between 5.5 and 10.5 for approved dilute acids and bases. | [3] |
| Empty Container Rinsing | Triple rinse with an appropriate solvent. | [6][7] |
Note: These are general guidelines. Always adhere to the specific limits and procedures set by your institution and local regulations.
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the established general protocol for handling unidentified or non-categorized chemical waste should be followed. This involves treating the substance as hazardous and handing it over to a professional disposal service.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 1,5-Diazecane-6,10-dione
Essential Safety and Handling Guide for 1,5-Diazecane-6,10-dione
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on general laboratory safety protocols for handling chemicals with similar functional groups (cyclic amides and diones) and should be supplemented by a thorough risk assessment by qualified personnel before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Purpose | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Protects eyes and face from splashes, dust, and flying particles.[1][2][3][4][5] | ANSI Z87.1 / EN 166 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][4][5][6][7][8][9] | Prevents skin contact with the chemical. | ASTM F1001 / EN 374 |
| Body Protection | Laboratory coat.[2][3][6][7][9][10] | Protects skin and personal clothing from contamination. | --- |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][11] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of dust or vapors. | NIOSH/MSHA approved |
| Foot Protection | Closed-toe shoes.[1][7][9] | Protects feet from spills and falling objects. | ASTM F2413 |
Operational Plan for Handling
A systematic approach to handling this compound is essential for safety and experimental success.
1. Pre-Experiment Preparation:
-
Information Review: Before handling, all personnel should be familiar with general safety guidelines for amides and diones.
-
Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[2]
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and in good working order.[1]
2. Handling the Chemical:
-
Weighing and Transferring: Conduct all weighing and transferring of the solid chemical within a chemical fume hood to minimize inhalation exposure.[11]
-
Spill Prevention: Use secondary containment for all containers holding the chemical.
-
Avoid Contamination: Do not return unused chemicals to the original container.[2] After handling, wash hands thoroughly.[2][7]
3. Experimental Use:
-
Controlled Reactions: Perform all reactions in appropriate glassware and monitor them closely.
-
Ventilation: Ensure continuous ventilation throughout the experiment.[1]
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., filter paper, contaminated gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[12]
-
Sharps: Dispose of any contaminated sharps in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]
3. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[12] Never dispose of chemical waste down the drain.[2][13]
Visual Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 3. google.com [google.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. wcu.edu [wcu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. sierraclub.org [sierraclub.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
